B1576117 mastoparan-M

mastoparan-M

Cat. No.: B1576117
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mastoparan-M is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, asparaginyl, leucyl, lysyl, alanyl, isoleucyl, alanyl, alanyl, leucyl, alanyl, lysyl, lysyl, leucyl, and leucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa mandarinia and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.

Properties

bioactivity

Antimicrobial

sequence

INLKAIAALAKKLL

Origin of Product

United States

Foundational & Exploratory

Mastoparan-M: A Technical Guide to its Origins, Biological Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a cationic tetradecapeptide amide, is a prominent toxin found in the venom of the Asian giant hornet, Vespa mandarinia, as well as other hornet species including Vespa magnifica and Vespa tropica.[1] Its potent biological activities, including broad-spectrum antimicrobial, anticancer, and mast cell degranulating properties, have positioned it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its origin, source, quantitative biological data, experimental protocols for its characterization, and the signaling pathways it modulates.

Origin and Source

This compound is a naturally occurring peptide toxin. Its primary source is the venom of the world's largest hornet, the Asian giant hornet (Vespa mandarinia).[2] The peptide has also been isolated from the venom of other wasp species, indicating a degree of conservation across the Vespa genus.[1]

Amino Acid Sequence: The primary structure of this compound is a 14-amino acid chain with the sequence: Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂ .[1] The C-terminal amidation is a common feature of mastoparan (B549812) peptides and is crucial for its biological activity.

Biosynthesis: Like many venom peptides, this compound is synthesized as a larger precursor protein. This pre-pro-peptide typically consists of around 60 amino acids and undergoes post-translational modifications, including enzymatic cleavage and C-terminal amidation, to yield the mature, active peptide.[1]

Quantitative Biological Data

The diverse biological activities of this compound have been quantified in numerous studies. The following tables summarize key data on its antimicrobial, cytotoxic, and hemolytic effects.

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2921332-64[3]
Staphylococcus xylosus-2[3]
Streptococcus agalactiae-16[3]
Citrobacter koseri-4[3]
Escherichia coliATCC 259228[3]
Klebsiella pneumoniae-48[3]
Pseudomonas aeruginosa-128[3]
Salmonella choleraesuis-32[3]
Salmonella typhimurium-32[3]
Vibrio parahaemolyticus-64[3]
Table 2: Cytotoxic Activity of Mastoparan Peptides
Cell LineCancer TypePeptideIC₅₀ (µM)Reference
JurkatT-cell leukemiaMastoparan~8-9.2[4]
U937MyelomaMastoparan~11[4]
MCF-7Breast adenocarcinomaMastoparan~20-24[4]
A549Lung carcinomaMastoparan34.3 (µg/mL)[5]
Table 3: Hemolytic Activity of this compound
Erythrocyte SourceHC₅₀ (µM)Reference
Sheep>118.3[6]
Chicken>118.3[6]
Human>118.3[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH), HBTU, and DIPEA in DMF. b. Add the activation mixture to the resin and shake for 2 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. d. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Leu, Lys(Boc), Lys(Boc), Ala, Leu, Ala, Ala, Ile, Ala, Lys(Boc), Leu, Asn(Trt), Ile).

  • Final Deprotection: After coupling the last amino acid (Ile), perform a final Fmoc deprotection.

  • Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5). b. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. c. Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Dissolve the crude peptide in a water/acetonitrile mixture. d. Purify the peptide by reverse-phase HPLC on a C18 column.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • This compound stock solution

  • Sterile saline

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Peptide Dilutions: Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Hemolysis Assay

This protocol measures the hemolytic activity of this compound on red blood cells.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Triton X-100 (1% v/v in PBS)

  • Microcentrifuge tubes

  • Centrifuge

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare RBC Suspension: a. Wash fresh RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes). b. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Peptide Incubation: a. In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of various concentrations of this compound in PBS. b. For controls, use PBS (0% hemolysis) and 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measure Hemoglobin Release: a. Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate. b. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. Determine the HC₅₀ value (the concentration of this compound that causes 50% hemolysis).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through interactions with cellular membranes and the modulation of key signaling pathways.

Interaction with G-Proteins and Phospholipase C Activation

Mastoparan peptides are known to directly interact with and activate heterotrimeric G-proteins, particularly those of the Gi/Go family.[7] This interaction mimics the function of an activated G-protein coupled receptor (GPCR). The activation of Gi/Go proteins by this compound leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca²⁺ levels. This elevation in intracellular calcium is a critical signal for various cellular processes, including mast cell degranulation.

G_Protein_Signaling MastoparanM This compound G_protein G-protein (Gi/Go) MastoparanM->G_protein activates Membrane Cell Membrane PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 triggers CellularResponse Cellular Response (e.g., Mast Cell Degranulation) Ca2->CellularResponse initiates

This compound induced G-protein and PLC signaling cascade.
MAPK and NF-κB Signaling Pathways

This compound has been shown to influence inflammatory responses through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In certain cellular contexts, such as in macrophages, this compound can inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the nuclear translocation of the p65 subunit of NF-κB. By suppressing these pro-inflammatory pathways, this compound can attenuate the production of inflammatory cytokines like TNF-α and IL-1β.

MAPK_NFkB_Signaling MastoparanM This compound MAPK_cascade MAPK Cascade (p38, ERK, JNK) MastoparanM->MAPK_cascade inhibits phosphorylation NFkB_pathway NF-κB Pathway (IκBα, p65) MastoparanM->NFkB_pathway inhibits p65 translocation UpstreamSignal Upstream Signal (e.g., LPS) UpstreamSignal->MAPK_cascade activates UpstreamSignal->NFkB_pathway activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPK_cascade->Inflammatory_Cytokines promotes transcription NFkB_pathway->Inflammatory_Cytokines promotes transcription

Inhibitory effect of this compound on MAPK and NF-κB pathways.
Experimental Workflow for Biological Characterization

The comprehensive biological characterization of this compound involves a series of interconnected experimental procedures. This workflow diagram illustrates the logical progression from peptide acquisition to the assessment of its various biological activities.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assays cluster_mechanism Mechanism of Action Studies SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity Hemolysis Hemolysis Assay Characterization->Hemolysis Signaling Signaling Pathway Analysis (Western Blot, etc.) Antimicrobial->Signaling Cytotoxicity->Signaling

Logical workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound, a venom-derived peptide from the Asian giant hornet, represents a compelling lead molecule for the development of novel therapeutics. Its potent antimicrobial and anticancer activities, coupled with a growing understanding of its mechanisms of action, underscore its potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of its origin, biological data, experimental methodologies, and the intricate signaling pathways it modulates. Further research into optimizing its therapeutic index and exploring its full range of biological effects is warranted.

References

An In-depth Technical Guide to Mastoparan-M: Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide toxin isolated from the venom of the Asian giant hornet (Vespa mandarinia), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its amino acid sequence, three-dimensional structure, and its mechanisms of action. Detailed experimental protocols for the study of this peptide are provided, alongside quantitative data on its antimicrobial and hemolytic activities. Furthermore, the signaling pathways modulated by this compound are elucidated through detailed diagrams, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Amino Acid Sequence and Physicochemical Properties

This compound is a 14-amino acid peptide with the following sequence:

Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂

This sequence can be represented in single-letter code as: INLKAIAALAKKLL-NH₂ . The C-terminus is amidated, a common feature among venom peptides that contributes to their stability and biological activity.[1] The presence of multiple lysine (B10760008) (Lys) residues imparts a net positive charge to the peptide, which is crucial for its interaction with negatively charged cell membranes.

PropertyValueReference
Molecular FormulaC₇₀H₁₃₂N₂₀O₁₅[Calculated]
Molecular Weight1478.9 g/mol [2]
Net Charge (at pH 7)+4[2]
Grand average of hydropathicity (GRAVY)0.576[2]
Isoelectric Point (pI)10.5[Calculated]

Three-Dimensional Structure

The structure of this compound is highly dependent on its environment. In aqueous solutions, the peptide exists predominantly in a disordered, random coil conformation.[3] However, upon interaction with biological membranes or in membrane-mimicking environments such as methanol (B129727) or trifluoroethanol solutions, it undergoes a significant conformational change to form an amphipathic α-helix.[3][4]

This α-helical structure is crucial for its biological activity. The amphipathic nature of the helix, with hydrophobic residues on one face and hydrophilic (cationic) residues on the other, facilitates its insertion into and perturbation of cell membranes. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, most notably antimicrobial and cell-lytic effects.

Antimicrobial Activity

This compound displays broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism is believed to involve the disruption of the bacterial cell membrane. The minimum inhibitory concentration (MIC) is a standard measure of its antimicrobial potency.

Target OrganismMIC (µg/mL)Reference
Staphylococcus aureus32-64[6]
Staphylococcus xylosus2[6]
Staphylococcus alactolyticus16[6]
Citrobacter koseri4[6]
Escherichia coli8[6]
Klebsiella pneumoniae48[6]
Pseudomonas aeruginosa128[6]
Salmonella choleraesuis32[6]
Salmonella typhimurium32[6]
Vibrio parahaemolyticus64[6]
Hemolytic Activity

A significant consideration for the therapeutic application of antimicrobial peptides is their toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a common measure of this cytotoxicity. The effective concentration required to cause 50% hemolysis (EC₅₀) is a key parameter. This compound has been reported to have moderate hemolytic activity.[5] One study reported 18% hemolysis against human red blood cells at a concentration of 320 µg/mL.[7]

Cell TypeEC₅₀ (µM)Hemolysis at 320 µg/mLReference
Human Red Blood CellsNot Determined18%[7]
Rat Red Blood CellsNot Determined28%[7]

Mechanism of Action: Signaling Pathways

One of the most well-characterized activities of mastoparans is the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[1] This process is initiated by the direct interaction of this compound with G proteins in the mast cell membrane, mimicking the action of an activated G protein-coupled receptor (GPCR).[8]

The activation of heterotrimeric G proteins, specifically those of the Gᵢ/G₀ family, leads to the stimulation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺ is a key signal for the exocytosis of histamine-containing granules.[8]

Mastoparan_Signaling Mastoparan_M This compound G_protein G-protein (Gαq) Mastoparan_M->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Histamine_release Histamine Release (Degranulation) Ca2_release->Histamine_release induces

Caption: this compound induced G-protein signaling pathway for histamine release.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[10]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Ile, Asn(Trt), Leu, Lys(Boc), Ala)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Peptide_Synthesis_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple 3. Amino Acid Coupling (HBTU/HOBt/DIPEA) deprotect1->couple repeat Repeat Steps 2 & 3 for each Amino Acid couple->repeat cleave 4. Cleavage from Resin (TFA Cocktail) repeat->cleave Final Amino Acid Coupled precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify characterize 7. Characterization (Mass Spectrometry) purify->characterize end End: Pure this compound characterize->end

Caption: Workflow for the solid-phase synthesis of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line) as an indicator of degranulation.[9]

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM with 20% FBS)

  • 96-well plates

  • Tyrode's buffer

  • This compound solutions of varying concentrations

  • Positive control: 1% Triton X-100

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer

  • Stop solution: Glycine buffer

  • Microplate reader

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in appropriate medium.

  • Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Washing: Wash the cells twice with Tyrode's buffer.

  • Stimulation: Add different concentrations of this compound to the wells. Include negative (buffer only) and positive (Triton X-100) controls.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Add the supernatant to a new plate containing the substrate solution. Incubate, then add the stop solution.

  • Measurement: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the positive control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.[11]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strain in MHB to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Circular Dichroism (CD) Spectroscopy

This protocol is used to analyze the secondary structure of this compound in different solvent environments.[12]

Materials:

  • Purified this compound

  • Solvents: Water, Trifluoroethanol (TFE)-water mixtures

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas supply

Procedure:

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents.

  • Blank Measurement: Record the CD spectrum of the solvent alone.

  • Sample Measurement: Record the CD spectrum of the this compound solution from approximately 190 to 250 nm.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil). An α-helix is characterized by negative bands near 208 and 222 nm and a positive band near 192 nm.

Conclusion

This compound is a fascinating and potent bioactive peptide with a well-defined sequence and a structure that is adaptable to its environment. Its ability to disrupt cell membranes and activate intracellular signaling pathways makes it a valuable tool for studying these processes and a potential lead compound for the development of new antimicrobial agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Further research into modifying its structure to enhance its selectivity for microbial cells while minimizing host cell toxicity will be crucial for its translation into clinical applications.

References

The Biological Activity of Mastoparan-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide from the venom of the hornet Vespa mandarinia, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted actions of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties. We delve into its primary mechanism of action involving G-protein activation and subsequent signaling cascades. This document summarizes key quantitative data, details common experimental protocols for assessing its activity, and provides visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound (amino acid sequence: INLKAIAALAKKLL-NH2) is a member of the mastoparan (B549812) family of peptides, characterized by their cationic and amphipathic α-helical structure.[1] These structural features are crucial for their interaction with cell membranes and subsequent biological effects.[2] Originally identified for its potent mast cell degranulating activity, research has revealed a broader spectrum of activities for this compound, positioning it as a promising candidate for therapeutic development.[1][3] This guide aims to consolidate the current knowledge on this compound's biological activities, providing a technical resource for the scientific community.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily mediated by its ability to interact with and disrupt cell membranes and to directly activate heterotrimeric G proteins.[1][4]

G-Protein Activation and Downstream Signaling

A hallmark of mastoparans is their ability to mimic activated G-protein coupled receptors (GPCRs), thereby directly activating G proteins, particularly of the Gi/o family.[4][5] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the initiation of downstream signaling cascades.[4]

Key signaling events triggered by this compound-induced G-protein activation include:

  • Phospholipase C (PLC) Activation: The activated Gαq or Gβγ subunits can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][6] This calcium influx is a critical secondary messenger in many cellular processes initiated by this compound.

  • Modulation of Adenylyl Cyclase: Mastoparan can inhibit adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP).[5]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan_M This compound G_Protein G Protein (Gi/o) Mastoparan_M->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Degranulation) DAG->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to

This compound induced G-protein signaling pathway.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][3][7] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. The cationic nature of the peptide facilitates its interaction with the negatively charged components of bacterial membranes, while its amphipathic α-helical structure allows it to insert into and permeabilize the lipid bilayer, leading to cell lysis.[2]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to suppress the activation of the NLRP3 inflammasome and the release of IL-1β in macrophages stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals.[8] This effect is mediated through the inhibition of the MAPK/NF-κB signaling pathways and the reduction of oxidative stress.[8]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanism involves the lytic destruction of cancer cell membranes.[9] The C-terminal amidation of this compound is crucial for its enhanced anticancer potency.[9] Furthermore, it has been shown to act synergistically with chemotherapeutic agents like gemcitabine (B846).[9]

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the biological activities of this compound.

Activity Cell Line/Organism Parameter Value Reference
Anticancer Leukemia (Jurkat)IC50~8-9.2 µM[9]
MyelomaIC50~11 µM[9]
Breast CancerIC50~20-24 µM[9]
Lung Cancer (A549)IC5034.3 ± 1.6 µg/mL[10]
Antimicrobial Gram-positive bacteriaMIC2.5-10 µg/mL[3]
Gram-negative bacteriaMIC5-40 µg/mL[3]
Candida strainsMIC10-40 µg/mL[3]
Hemolytic Activity Human Red Blood CellsEC50>200 µM[11]
Mast Cell Degranulation RBL-2H3 cellsEC50>300 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. Below are outlines of key experimental protocols.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of the released lysosomal enzyme β-hexosaminidase.

Methodology:

  • Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at a density of 5 x 10^4 cells/well. Incubate overnight.[12]

  • Washing: Gently wash the cells twice with a physiological buffer such as Tyrode's buffer.[12]

  • Stimulation: Prepare serial dilutions of this compound in Tyrode's buffer and add them to the wells. Include a negative control (buffer only) and a positive control for 100% lysis (e.g., 1% Triton X-100).[12]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[12]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant.[12]

  • Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. Incubate at 37°C for 60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).[12]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control.[12]

Degranulation_Workflow start Start: Seed RBL-2H3 cells wash1 Wash cells with buffer start->wash1 stimulate Add this compound dilutions wash1->stimulate incubate Incubate at 37°C stimulate->incubate centrifuge Centrifuge and collect supernatant incubate->centrifuge assay Perform β-hexosaminidase assay centrifuge->assay read Read absorbance at 405 nm assay->read calculate Calculate % degranulation read->calculate end_node End calculate->end_node

Experimental workflow for mast cell degranulation assay.

Hemolysis Assay

This assay determines the membrane-disrupting activity of this compound on red blood cells (RBCs) by measuring the release of hemoglobin.

Methodology:

  • RBC Preparation: Obtain fresh red blood cells (e.g., human or rat) treated with an anticoagulant.[12]

  • Washing: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.[12]

  • Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.[12]

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound.[12]

  • Incubation: Add the RBC suspension to each well. Include a negative control (PBS for 0% hemolysis) and a positive control (1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.[12]

  • Centrifugation: Centrifuge the plate (e.g., 2000 x g for 10 minutes) to pellet intact RBCs.[12]

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.[12]

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Culture: Culture the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of 10^5 colony-forming units (CFU)/mL.[13]

  • Peptide Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate.[13]

  • Inoculation: Inoculate each well with the microorganism culture.[13]

  • Incubation: Incubate the plate at 37°C for 16-24 hours in a humidified atmosphere.[13]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Conclusion

This compound is a multifunctional peptide with a well-defined mechanism of action centered on G-protein activation and membrane disruption. Its potent antimicrobial, anti-inflammatory, and anticancer activities make it a compelling lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its analogs. Further research focusing on optimizing its activity and minimizing its toxicity will be crucial for its translation into clinical applications.

References

An In-depth Technical Guide to the Mastoparan-M G Protein Activation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of mastoparan-M, a tetradecapeptide toxin from wasp venom, with a focus on its interaction with and activation of heterotrimeric G proteins. This document details the molecular pathways, presents quantitative data from key studies, and outlines essential experimental protocols for investigating this interaction.

Introduction to this compound

This compound is a component of the venom of the hornet Vespa mandarinia. It belongs to a family of cationic, amphipathic peptides that can directly activate heterotrimeric G proteins, thereby mimicking the function of G protein-coupled receptors (GPCRs).[1] Its ability to bypass the receptor and directly stimulate G protein signaling has made it a valuable tool in cell signaling research. The primary sequence of this compound is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2.[1] In a phospholipid environment, mastoparan (B549812) forms an α-helical structure, which is crucial for its biological activity.[1][2]

Mechanism of G Protein Activation

This compound acts as a direct agonist of G proteins, primarily targeting the Gαi/o family.[3][4] Its mechanism of action circumvents the need for a ligand-activated GPCR.

Direct Interaction and Conformational Change: this compound is thought to insert into the plasma membrane and interact directly with the Gα subunit of the heterotrimeric G protein complex.[5][6] Studies suggest that the C-terminus of the Gαi subunit is a key interaction site for mastoparan.[7] This interaction induces a conformational change in the Gα subunit, mimicking the effect of an activated GPCR.[1][5]

Nucleotide Exchange: The primary effect of this compound on the G protein is the acceleration of guanine (B1146940) nucleotide exchange. It promotes the dissociation of GDP from the Gα subunit, which is the rate-limiting step in G protein activation.[1][5] This empty nucleotide-binding pocket is then available for GTP or its non-hydrolyzable analogue, GTPγS, to bind. The binding of GTP triggers the dissociation of the Gα subunit from the Gβγ dimer, leading to the activation of downstream signaling pathways.[8]

GTPase Activity: Mastoparan also stimulates the intrinsic GTPase activity of the Gα subunit, leading to the hydrolysis of GTP to GDP and subsequent inactivation of the G protein.[9][10] This dual effect of promoting both activation and inactivation leads to an overall increase in the GTP turnover rate of the G protein.[1]

Pertussis Toxin Sensitivity: The activation of Gi/o proteins by mastoparan is sensitive to pertussis toxin (PTX).[5][9] PTX catalyzes the ADP-ribosylation of a cysteine residue near the C-terminus of Gαi/o subunits, which uncouples them from GPCRs and also inhibits their activation by mastoparan.[5][7]

Below is a diagram illustrating the direct activation of G proteins by this compound.

Mastoparan_Activation cluster_membrane Plasma Membrane Mastoparan This compound G_protein_inactive Inactive G Protein (Gαi-GDP-Gβγ) Mastoparan->G_protein_inactive Direct Interaction G_protein_active_Galpha Active Gαi-GTP G_protein_inactive->G_protein_active_Galpha GDP Dissociation G_protein_active_Gbetagamma Gβγ Downstream Downstream Effectors G_protein_active_Galpha->Downstream Modulation G_protein_active_Gbetagamma->Downstream Modulation GDP GDP GDP->G_protein_inactive GTP GTP GTP->G_protein_active_Galpha

Direct G protein activation by this compound.

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound initiates several downstream signaling cascades.

Inhibition of Adenylyl Cyclase: The primary role of activated Gαi is to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

Activation of Phospholipase C: The Gβγ subunits released upon G protein activation can stimulate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[1][11] This increase in intracellular Ca2+ can trigger a variety of cellular responses, including exocytosis in mast cells and platelets.[1]

Other Effector Systems: Mastoparan has also been shown to activate phospholipase A2 and phospholipase D in some cell types, although the involvement of G proteins in these pathways is not always clear.[3][4]

The following diagram illustrates the downstream signaling pathways activated by this compound.

Downstream_Signaling Mastoparan This compound G_protein Gαi/o Protein Mastoparan->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C-β G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Exocytosis) DAG->Cellular_Response Contributes to Ca2_release->Cellular_Response Leads to

Downstream signaling pathways of this compound.

Quantitative Analysis of this compound Activity

The following tables summarize quantitative data on the effects of mastoparan on G protein activity from various studies.

ParameterG ProteinMastoparan ConcentrationEffectReference
GTPγS Binding Go3 µM2-fold increase in binding rate[5]
Go100 µM~7-fold increase in binding rate[3][4]
GTPase Activity Go and Gi100 µM16-fold increase in activity[3][4]
Gi (purified)IC50 of 15 µMAntagonized antibody binding[7]
Gi (neutrophil membranes)IC50 of 1 µMAntagonized antibody binding[7]
High-affinity GTPase (HL-60 membranes)EC50 of 1-2 µMActivation[9]
Downstream Effectors [Ca2+]i Elevation (PMNs)up to 35 µMDose-dependent increase[12]
Inositol Phosphate Formation (MDCK cells)25 µg/mL56% increase[13]
Inositol Phosphate Formation (MDCK cells)75 µg/mL172% increase[13]
Inositol Phosphate Formation (MDCK cells)100 µg/mL231% increase[13]
Cytotoxicity (A549 cells) This compoundIC50 of 34.3 ± 1.6 µg/mL[14]

Key Experimental Protocols

GTPγS Binding Assay

This assay measures the mastoparan-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

  • Preparation of Membranes: Isolate cell membranes containing the G proteins of interest.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, EDTA, DTT, and GDP.

  • Incubation: Add the membrane preparation to the reaction mixture with or without varying concentrations of this compound.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Termination: After a defined incubation period at 30-37°C, stop the reaction by adding ice-cold termination buffer and rapidly filtering the mixture through nitrocellulose filters.

  • Washing: Wash the filters to remove unbound [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

The following diagram outlines a typical workflow for a GTPγS binding assay.

GTP_gamma_S_Workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes prep_reaction Prepare Reaction Mixture prep_membranes->prep_reaction add_mastoparan Add this compound (Varying Concentrations) prep_reaction->add_mastoparan add_gtpys Add [³⁵S]GTPγS add_mastoparan->add_gtpys incubate Incubate at 30-37°C add_gtpys->incubate terminate Terminate Reaction & Filter incubate->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity wash->quantify end End quantify->end

Experimental workflow for a GTPγS binding assay.
GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by G proteins in the presence of this compound.

Methodology:

  • Reaction Setup: Prepare a reaction mixture similar to the GTPγS binding assay but with [γ-³²P]GTP instead of [³⁵S]GTPγS.

  • Incubation: Add purified G proteins or cell membranes to the reaction mixture with or without this compound.

  • Initiation and Incubation: Start the reaction by adding [γ-³²P]GTP and incubate at 30-37°C.

  • Termination: Stop the reaction by adding a slurry of activated charcoal in perchloric acid to adsorb the unhydrolyzed [γ-³²P]GTP.

  • Separation: Centrifuge the samples to pellet the charcoal.

  • Quantification: Measure the amount of ³²Pi released into the supernatant using liquid scintillation counting.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This method utilizes fluorescent Ca²⁺ indicators to measure changes in intracellular calcium concentration upon stimulation with this compound.

Methodology:

  • Cell Loading: Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a physiological buffer containing the dye.

  • Washing: Wash the cells to remove extracellular dye.

  • Measurement: Place the cells in a fluorometer or on a fluorescence microscope.

  • Stimulation: Add this compound to the cells and record the changes in fluorescence intensity over time.

  • Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to determine the maximum and minimum fluorescence signals for calibration of the [Ca²⁺]i.

Alternative and Off-Target Effects

While this compound is a potent G protein activator, it is important to consider its other potential effects. At higher concentrations, mastoparan can directly perturb cell membranes, leading to cell lysis.[15][16] There is also evidence suggesting that some of mastoparan's effects may be mediated through the activation of nucleoside diphosphate (B83284) kinase (NDPK), which can locally increase GTP levels.[3][4][9] Therefore, careful dose-response studies are crucial to distinguish between G protein-mediated and other effects.

Conclusion

This compound is a powerful tool for studying G protein signaling. Its ability to directly activate G proteins in a receptor-independent manner provides a unique avenue for dissecting the intricacies of these crucial signaling pathways. This guide has provided a detailed overview of its mechanism of action, downstream effects, and the experimental protocols required for its study. A thorough understanding of its properties and potential off-target effects is essential for its effective use in research and drug development.

References

Mastoparan-M: A Technical Guide to the Wasp Venom Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mastoparan-M (Mast-M) is a cationic, amphipathic tetradecapeptide originally isolated from the venom of the Asian giant hornet, Vespa mandarinia. As a member of the mastoparan (B549812) family of peptides, it is renowned for its potent biological activities, primarily its ability to induce mast cell degranulation and histamine (B1213489) release. This is achieved by directly activating heterotrimeric G proteins, thereby mimicking the function of G protein-coupled receptors. This guide provides a comprehensive technical overview of the discovery, history, physicochemical properties, mechanism of action, and key experimental protocols associated with this compound. Quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and History

Mastoparan peptides were first identified in 1979 by Hirai et al. from the venom of the wasp Vespula lewisii as a potent agent for causing histamine release from mast cells.[1][2] This discovery opened a new area of research into small, bioactive peptides from venom sources. Subsequently, a variety of related peptides were isolated from different species of social and solitary wasps.[1]

This compound was specifically isolated from the venom of the Asian giant hornet, Vespa mandarinia.[3][4] Its sequence and activities align it with the broader mastoparan family, which is characterized by a length of 14 amino acids, a C-terminal amidation, and a high content of hydrophobic and basic amino acid residues.[1] These features allow the peptides to adopt an α-helical conformation in membrane environments, which is crucial for their biological function.[1][5][6] this compound is identical to Mastoparan-VT1, a peptide later isolated from Vespa tropica.[3][7]

Physicochemical Properties of this compound

This compound is a 14-amino-acid peptide with a C-terminally amidated leucine (B10760876) residue.[3] This amidation is critical for its lytic activity and overall potency.[8] Like other mastoparans, it is highly cationic and amphipathic, properties that facilitate its interaction with and disruption of cellular membranes. In aqueous solutions, mastoparans typically exist in a random coil structure, but they transition to an α-helical conformation upon interacting with the amphiphilic environment of a cell membrane.[5][6]

PropertyValueReference
Amino Acid Sequence Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂[3]
Molecular Formula C₇₀H₁₃₁N₁₉O₁₅[9]
Molecular Weight 1478.91 Da[10]
Net Charge (pH 7) +4[10]
C-Terminus Amidated[1][3]
Structure Adopts α-helical conformation in membranes[4][6]

Mechanism of Action: G Protein Activation

The primary mechanism of action for mastoparans, including this compound, is the direct activation of heterotrimeric GTP-binding proteins (G proteins).[11][12] This interaction bypasses the need for a ligand-activated G protein-coupled receptor (GPCR), as the peptide structurally mimics the intracellular loops of an activated receptor.[5][11]

This compound's activation of G proteins, particularly those of the Gαi/o and Gαq families, initiates a downstream signaling cascade.[10][13]

  • G Protein Binding: Mastoparan binds directly to the inactive Gα subunit.

  • GDP/GTP Exchange: This binding promotes the dissociation of guanosine (B1672433) diphosphate (B83284) (GDP) from the Gα subunit, allowing guanosine triphosphate (GTP) to bind in its place.[5][11] This is the key activation step.

  • Subunit Dissociation: The Gα-GTP complex dissociates from the Gβγ dimer.

  • Effector Activation: Both the Gα-GTP complex and the free Gβγ dimer can then activate downstream effector enzymes. A primary target is Phospholipase C (PLC).[3][14]

  • Second Messenger Production: Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][14]

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5][13]

  • Cellular Response: The surge in cytosolic Ca²⁺ is a critical signal that leads to the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation and the release of histamine and other inflammatory mediators.[3][5]

This signaling pathway is central to the pro-inflammatory effects observed from wasp stings.

G_Protein_Activation_by_MastoparanM cluster_membrane Plasma Membrane cluster_cytosol Cytosol MP This compound G_protein G Protein (αβγ-GDP) MP->G_protein Direct Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Degran Mast Cell Degranulation Ca->Degran Triggers

This compound signaling pathway leading to mast cell degranulation.

Key Experimental Protocols

The study of this compound involves several standard biochemical and cell-based assays to determine its structure, purity, and biological activity.

Peptide Synthesis and Purification

Mastoparan peptides for research are typically produced via solid-phase peptide synthesis (SPPS) and purified to homogeneity.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: An appropriate resin (e.g., Rink Amide resin for C-terminal amidation) is used as the solid support.

  • Amino Acid Coupling: The peptide chain is assembled stepwise from the C-terminus to the N-terminus. In each cycle, the N-terminal protecting group (commonly Fmoc) is removed, and the next Fmoc-protected amino acid is coupled using activating agents (e.g., HBTU, HOBt) in a suitable solvent like dimethylformamide (DMF).

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is used for elution.

  • Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

SPPS_Workflow start Start: Rink Amide Resin deprotection Fmoc Deprotection (e.g., Piperidine) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU) deprotection->coupling wash Wash (DMF) coupling->wash cycle Repeat for each Amino Acid wash->cycle cycle->deprotection Next AA cleavage Cleavage from Resin (TFA Cocktail) cycle->cleavage Final AA purify Purification (RP-HPLC) cleavage->purify verify Verification (Mass Spectrometry) purify->verify end Pure this compound verify->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is the gold standard for quantifying the degranulation activity of mastoparans. It measures the release of the granular enzyme β-hexosaminidase from a mast cell line, such as RBL-2H3 (rat basophilic leukemia).[14]

Methodology:

  • Cell Culture: RBL-2H3 cells are cultured in Minimum Essential Medium (MEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight to allow adherence.[14]

  • Washing: Prior to stimulation, cells are washed twice with a physiological buffer (e.g., Tyrode's buffer) to remove media components.[14]

  • Stimulation: Cells are incubated with varying concentrations of this compound (prepared in the same buffer) at 37°C for 30-60 minutes. A negative control (buffer only) and a positive control for 100% lysis (e.g., 1% Triton X-100) are included.[14]

  • Supernatant Collection: The plate is centrifuged at a low speed (e.g., 400 x g) to pellet the cells, and the supernatant containing the released enzyme is carefully collected.[14]

  • Enzyme Assay: A sample of the supernatant is transferred to a new plate and mixed with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. The reaction is incubated at 37°C.

  • Measurement: The reaction is stopped with a high pH stop buffer, and the absorbance of the product (p-nitrophenol) is measured at 405 nm.[14]

  • Calculation: The percentage of β-hexosaminidase release is calculated relative to the positive (100% lysis) control.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including mast cell degranulation, antimicrobial effects, and hemolytic activity. Its potency is often compared to other mastoparans and standard compounds.

Mast Cell Degranulation and Hemolytic Activity

This compound is a potent inducer of mast cell degranulation.[3] However, this activity is often coupled with cytotoxicity, particularly the lysis of red blood cells (hemolysis), which is a key consideration for any therapeutic development.

PeptideMast Cell Degranulation (EC₅₀)Hemolytic Activity (EC₅₀)Target CellsReference
This compound Moderate Activity30.2 ± 1.3 µMHuman RBCs[3][15]
Mastoparan (from P. lewisii) ~1-10 µM (Varies)123.6 ± 15.3 µMHuman RBCs[15][16]

Note: EC₅₀ values can vary significantly based on the specific cell line (e.g., RBL-2H3, P815) and assay conditions used.[10]

Antimicrobial Activity

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][4] This action is primarily due to its ability to disrupt the bacterial cell membrane.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus32-64[4]
Staphylococcus xylosus2[4]
Escherichia coli8[4]
Citrobacter koseri4[4]
Klebsiella pneumoniae48[4]
Pseudomonas aeruginosa128[4]
Cytotoxicity Against Cancer Cells

Research has also explored the potential of mastoparans as anti-cancer agents due to their membranolytic properties.[8][17]

Cell LineIC₅₀ (µM)Cancer TypeReference
Jurkat ~8-9.2Leukemia[8][17]
Myeloma Cells ~11Myeloma[8][17]
Breast Cancer Cells ~20-24Breast Cancer[8][17]
A549 34.3 ± 1.6 µg/mLLung Cancer[18]

Conclusion and Future Directions

This compound stands as a classic example of a venom-derived, membrane-active peptide. Its well-defined mechanism of directly activating G proteins has made it an invaluable tool for studying cellular signaling pathways. While its inherent cytotoxicity, particularly its hemolytic activity, poses a significant barrier to its direct therapeutic use, it remains a subject of intense interest. Future research is focused on creating synthetic analogs of this compound that retain potent antimicrobial or anti-cancer activity while minimizing toxicity to mammalian cells, thereby harnessing its power for drug development.[5]

References

Mastoparan-M: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide amide (INLKAIAALAKKLL-NH₂) from the venom of the hornet Vespa mandarinia, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the primary literature on this compound, focusing on its synthesis, mechanisms of action, and key biological effects including antimicrobial, immunomodulatory, and cytotoxic properties. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside visualizations of its signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of peptide chemistry, pharmacology, and drug development.

Structure and Synthesis

This compound is a cationic, amphipathic peptide that adopts an α-helical conformation in membrane-like environments.[2] This structural feature is crucial for its biological activity, facilitating its interaction with and disruption of cell membranes.

Physicochemical Properties
PropertyValueReference
Amino Acid SequenceIle-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂[3]
Molecular FormulaC₇₀H₁₃₁N₁₇O₁₃N/A
Molecular Weight1479.9 g/mol N/A
Net Charge (pH 7)+4Calculated
Isoelectric Point (pI)10.74Calculated
Synthesis and Purification

This compound is chemically synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine (B6355638) in DMF. This exposes the free amine group for the coupling of the first amino acid.

  • Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is activated using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence (Leu, Lys(Boc), Lys(Boc), Ala, Leu, Ala, Ala, Ile, Ala, Lys(Boc), Leu, Asn(Trt), Ile). Side-chain protecting groups (e.g., Boc for Lys, Trt for Asn) are used to prevent unwanted side reactions.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purity and identity of the synthesized this compound are confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and disrupt cell membranes and to modulate intracellular signaling pathways.

Antimicrobial Activity

This compound demonstrates potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus32-64[1]
Staphylococcus xylosus2[1]
Streptococcus alactolyticus16[1]
Citrobacter koseri4[1]
Escherichia coli8[1]
Klebsiella pneumoniae48[1]
Pseudomonas aeruginosa128[1]
Salmonella choleraesuis32[1]
Salmonella typhimurium32[1]
Vibrio parahaemolyticus64[1]
  • Bacterial Culture: Bacteria are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Peptide Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Immunomodulatory Effects

This compound is a potent modulator of the immune system, primarily through its ability to activate mast cells and macrophages.

This compound induces the degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators.[5] This process is primarily mediated by the activation of G-proteins.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Stimulation: The cells are washed and then incubated with various concentrations of this compound in a buffered salt solution for 30-60 minutes at 37°C.

  • Supernatant Collection: The supernatant from each well is collected.

  • Enzyme Assay: The activity of the released β-hexosaminidase in the supernatant is measured using a colorimetric substrate. The percentage of degranulation is calculated relative to a positive control (e.g., Triton X-100) that induces complete cell lysis.

In macrophages, this compound stimulates the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] This activation is linked to the engagement of G-protein coupled signaling pathways that can influence Toll-like receptor (TLR) signaling.

Cytotoxic and Hemolytic Activity

This compound exhibits cytotoxic activity against various cancer cell lines. However, its therapeutic potential is limited by its hemolytic activity against red blood cells.

Cell TypeIC₅₀ / EC₅₀ (µM)AssayReference
Human Erythrocytes>29.6Hemolysis[6]
HT22 Neuronal Cells (24h)105.2 µg/mLCCK8[3]
HT22 Neuronal Cells (48h)46.81 µg/mLCCK8[3]
A549 Lung Cancer Cells34.3 ± 1.6 µg/mLMTT[7]
  • Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.

  • Peptide Incubation: A suspension of RBCs is incubated with serial dilutions of this compound for 1 hour at 37°C.

  • Centrifugation: The samples are centrifuged to pellet intact RBCs.

  • Absorbance Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with Triton X-100) and a negative control (0% lysis with PBS).

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with cell membranes and the subsequent activation of intracellular signaling cascades.

G-Protein Activation Pathway

A primary mechanism of action for this compound is the direct activation of heterotrimeric G-proteins, particularly those of the Gαi and Gαq subtypes.[2] This activation is receptor-independent and leads to the stimulation of downstream effectors.

G_Protein_Activation cluster_membrane Cell Interior MastoparanM This compound G_Protein Gαi/qβγ MastoparanM->G_Protein Direct Activation Membrane Plasma Membrane G_alpha_GTP Gαi/q-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Downstream Downstream Cellular Responses (e.g., Degranulation) DAG->Downstream Activates PKC Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->Downstream

G-protein activation pathway initiated by this compound.
Macrophage Inflammatory Response Pathway

In macrophages, this compound can potentiate inflammatory responses, in part by modulating signaling pathways downstream of pattern recognition receptors like TLR4. This can lead to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.

Macrophage_Activation MastoparanM This compound G_Protein G-Protein Activation MastoparanM->G_Protein Modulates Membrane Macrophage Membrane TLR4_complex TLR4 Signaling Complex G_Protein->TLR4_complex Cross-talk MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4_complex->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4_complex->NFkB_pathway Activates Nucleus Nucleus MAPK_pathway->Nucleus NFkB_pathway->Nucleus Gene_expression Gene Transcription Nucleus->Gene_expression Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_expression->Cytokines Leads to Production

This compound-induced inflammatory response in macrophages.
Experimental Workflow for Biological Assays

The following diagram illustrates a typical workflow for the biological characterization of this compound.

Experimental_Workflow start Start synthesis Peptide Synthesis & Purification start->synthesis characterization Purity & Identity Confirmation (HPLC, MS) synthesis->characterization antimicrobial_assay Antimicrobial Assay (MIC) characterization->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay (MTT) characterization->cytotoxicity_assay hemolysis_assay Hemolysis Assay characterization->hemolysis_assay degranulation_assay Mast Cell Degranulation Assay characterization->degranulation_assay data_analysis Data Analysis & Interpretation antimicrobial_assay->data_analysis cytotoxicity_assay->data_analysis hemolysis_assay->data_analysis degranulation_assay->data_analysis end End data_analysis->end

Workflow for the biological characterization of this compound.

Conclusion

This compound is a multifaceted peptide with significant potential in various biomedical applications. Its potent antimicrobial activity makes it a promising candidate for the development of new antibiotics, particularly in an era of increasing antibiotic resistance. Furthermore, its immunomodulatory properties offer avenues for exploring its use in inflammatory and cancerous conditions. However, the inherent cytotoxicity and hemolytic activity of this compound remain significant hurdles for its direct therapeutic application. Future research should focus on the rational design of this compound analogs with improved selectivity and reduced toxicity to mammalian cells, thereby unlocking the full therapeutic potential of this remarkable peptide. This technical guide provides a solid foundation of the existing knowledge on this compound, offering detailed protocols and a summary of its biological activities to aid in these future research and development endeavors.

References

Mastoparan-M: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a potent tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia, is emerging as a promising candidate for therapeutic development. This document provides an in-depth technical overview of this compound, focusing on its multifaceted biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. We delve into its mechanisms of action, detailing its interaction with cellular membranes and key signaling pathways. This guide summarizes quantitative data from various studies, presents detailed experimental protocols for assessing its efficacy, and visualizes its molecular pathways to facilitate a deeper understanding and guide future research and development.

Introduction

This compound is a 14-amino acid peptide with the sequence INLKAIAALAKKLL-NH2.[1] Like other members of the mastoparan (B549812) family, it is characterized by its cationic and amphipathic α-helical structure, which is crucial for its biological activities.[1][2] These activities primarily stem from its ability to perturb cell membranes and interact with intracellular signaling components, notably G-proteins.[2][3] While initially recognized for its ability to induce mast cell degranulation, recent research has unveiled a broader spectrum of therapeutic possibilities for this compound and its analogs, including potent antimicrobial and anticancer effects with a favorable toxicity profile compared to other mastoparans.[1]

Therapeutic Potential and Mechanism of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. Its primary mechanisms of action involve direct interaction with cell membranes, leading to permeabilization and lysis, and modulation of intracellular signaling cascades.

Antimicrobial Activity

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1] An all-D enantiomer of this compound has been shown to be twice as potent as the natural L-form.[1] Its bactericidal effect is primarily attributed to its ability to disrupt the bacterial cell membrane.[4]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, myeloma, and breast cancer.[5] Its anticancer mechanism is multifaceted, involving both direct membranolytic action and the induction of apoptosis through the intrinsic mitochondrial pathway.[6][7] This pathway is characterized by the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and activation of caspases.[6]

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-inflammatory and neuroprotective potential of this compound. It has been shown to alleviate neuronal death in animal models of cerebral ischemia by preventing neuroinflammation, oxidative stress, and apoptosis.[5] this compound can modulate inflammatory responses by inhibiting the activation of MAPKs/NF-κB signaling pathways and reducing the production of pro-inflammatory cytokines.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its analogs from various studies.

Table 1: Antimicrobial Activity of this compound and Analogs

OrganismMastoparan VariantMIC (μg/mL)MBC (μg/mL)Reference
Gram-positive bacteriaThis compound2.5 - 10-[1]
Gram-negative bacteriaThis compound5 - 40-[1]
Candida strainsThis compound10 - 40-[1]
Multi-drug resistant E. coliMastoparan-AF4 - 16-[1]
S. xylosusMastoparan-AF1.5 - 31.5 - 3[1]
P. aeruginosaMastoparan-AF96 - 25696 - 256[1]
MRSA USA300Mastoparan X3264[9]

Table 2: Anticancer Activity of this compound and Analogs

Cell LineMastoparan VariantIC50Reference
Leukemia cellsMastoparan (amidated)~8-9.2 μM[5]
Myeloma cellsMastoparan (amidated)~11 μM[5]
Breast cancer cellsMastoparan (amidated)~20–24 μM[5]
Jurkat (acute T cell leukemia)Mastoparan-L77 µM[1]
MCF-7 (breast cancer)Mastoparan-L432 µM[1]
A549 (lung cancer)Mastoparan-FLV-NC18.6 ± 0.9 µg/mL[10]
HT22 (hippocampal neuronal cells)This compound105.2 µg/mL (24h)[5]
HT22 (hippocampal neuronal cells)This compound46.81 µg/mL (48h)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.

Methodology:

  • Bacterial Culture: Resuscitate cryopreserved bacterial stocks in an appropriate broth medium (e.g., Trypticase Soy Broth) and culture overnight at 37°C with agitation. Dilute the overnight culture in fresh medium and incubate until the exponential growth phase is reached.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Bacterial Inoculum: Adjust the concentration of the logarithmic-phase bacterial culture to approximately 5 x 10^5 CFU/mL in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto an appropriate agar (B569324) plate. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.[9]

Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds like this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Carefully aspirate the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control group treated with the same solvent concentration used for the highest peptide concentration.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Incubation: After the treatment period, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well. Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent viability against the log of the this compound concentration.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early apoptotic event) and plasma membrane integrity.

Methodology:

  • Cell Treatment: Treat the target cells with this compound at the desired concentrations and for the specified time period. Include both untreated and positive controls for apoptosis.

  • Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.[8]

Signaling Pathways and Visualizations

This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate these pathways.

G-Protein Coupled Receptor Signaling

Mastoparan can directly activate heterotrimeric G-proteins, mimicking an activated G-protein coupled receptor (GPCR). This leads to the activation of downstream effector enzymes like Phospholipase C (PLC).

G_Protein_Signaling cluster_membrane Cellular Environment MastoparanM This compound G_protein G-protein (αβγ) MastoparanM->G_protein Activates Membrane Plasma Membrane G_alpha_GTP Gα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Downstream Downstream Signaling IP3->Downstream DAG->Downstream

Caption: this compound activates G-protein signaling, leading to PLC activation.

Intrinsic Mitochondrial Apoptosis Pathway

The anticancer activity of this compound is partly mediated by the induction of apoptosis through the mitochondrial pathway.

Apoptosis_Pathway MastoparanM This compound Mitochondrion Mitochondrion MastoparanM->Mitochondrion Membrane_Potential Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->Membrane_Potential ROS Reactive Oxygen Species (ROS) Generation Mitochondrion->ROS Cytochrome_c Cytochrome c Release Membrane_Potential->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of this compound.

Experimental_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture and Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Membrane_Perm Membrane Permeabilization Assay Mechanism_Study->Membrane_Perm Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Study->Signaling_Analysis End End: Data Analysis and Conclusion Apoptosis_Assay->End Membrane_Perm->End Signaling_Analysis->End

Caption: Workflow for evaluating the anticancer properties of this compound.

Conclusion and Future Directions

This compound is a multifunctional peptide with significant therapeutic potential. Its broad-spectrum antimicrobial and potent anticancer activities, coupled with a relatively low hemolytic profile compared to other mastoparans, make it an attractive lead compound for drug development. The detailed mechanisms of action, involving both membrane disruption and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention.

Future research should focus on optimizing the therapeutic index of this compound through peptide engineering and formulation strategies. Further elucidation of its in vivo efficacy, pharmacokinetics, and safety profile in relevant animal models is crucial for its translation into clinical applications. The development of targeted delivery systems could further enhance its efficacy while minimizing potential off-target effects. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for advancing the research and development of this compound as a novel therapeutic agent.

References

Mastoparan-M: A Technical Guide to its Toxicity and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a tetradecapeptide isolated from the venom of the wasp Vespa magnifica, has garnered significant interest in the scientific community for its diverse biological activities. As a member of the mastoparan (B549812) family of peptides, it exhibits potent antimicrobial, and antitumor properties. However, the translation of this promising peptide into a therapeutic agent necessitates a thorough understanding of its toxicological profile. This technical guide provides an in-depth analysis of the toxicity and hemolytic activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Toxicity Profile of this compound

The toxicity of this compound is primarily attributed to its ability to interact with and disrupt cell membranes, leading to cell death through various mechanisms, including apoptosis and necrosis. The cytotoxic effects have been evaluated against a range of cell lines.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for this compound and other mastoparan variants against various cell lines.

PeptideCell LineCell TypeIC50 (µg/mL)IC50 (µM)¹Citation(s)
This compoundHT22Hippocampal Neuronal Cells105.2 (24h)~68.8[1][2]
This compoundHT22Hippocampal Neuronal Cells46.81 (48h)~30.6[1][2]
MastoparanA549Lung Cancer Cells34.3~22.4[3][4]
MastoparanLeukemia cells--~8-9.2[5]
MastoparanMyeloma cells--~11[5]
MastoparanBreast cancer cells--~20-24[5]
MastoparanPBMCNormal Blood Cells-~48[5]

¹Molar concentration calculated based on the approximate molecular weight of this compound (~1530 g/mol ). Please note that the exact molecular weight may vary slightly between different mastoparan variants.

Hemolytic Activity of this compound

A critical aspect of the toxicological assessment of any peptide intended for systemic administration is its hemolytic activity – the ability to lyse red blood cells. Mastoparans, in general, are known to exhibit varying degrees of hemolytic activity.

Quantitative Hemolytic Activity Data

The hemolytic activity is often expressed as the HC50 or EC50 value, which represents the concentration of the peptide required to cause 50% hemolysis. This compound has been reported to have moderate hemolytic activity[6]. A comprehensive study on 55 mastoparan family peptides provides a comparative landscape of their hemolytic potential[7][8].

PeptideRed Blood Cell SourceEC50 (µM)Hemolytic Activity LevelCitation(s)
Mastoparan-CHuman30.2 ± 1.3High[7]
Mastoparan-IIHuman134.6 ± 1.2Modest[7]
Polybia-MPIHuman176.6 ± 7.0Modest[7]
Agelaia-MPIHuman3.7 ± 0.14High[7]

While a specific EC50 value for this compound from this comprehensive screen is not individually highlighted in the main text of the cited paper, the general consensus is that it possesses moderate hemolytic activity[6]. The data above provides context from closely related mastoparan peptides.

Mechanisms of this compound Induced Toxicity

This compound induces cytotoxicity primarily through the induction of apoptosis, with the intrinsic mitochondrial pathway playing a central role[9][10]. It can also cause cell lysis at higher concentrations[5].

Signaling Pathways in this compound Induced Apoptosis

This compound's interaction with the cell membrane and subsequent intracellular actions trigger a cascade of events culminating in programmed cell death. The key steps involved in the intrinsic mitochondrial pathway are:

  • Mitochondrial Permeability Transition (MPT): this compound directly interacts with the mitochondrial membranes, leading to the opening of the mitochondrial permeability transition pore (mPTP)[11][12].

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP disrupts the electrochemical gradient across the inner mitochondrial membrane, resulting in the loss of ΔΨm[9].

  • Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins such as cytochrome c into the cytoplasm.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3[1][6].

  • Modulation of Bcl-2 Family Proteins: Mastoparan has been shown to influence the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins[10][13].

  • p53 Involvement: The tumor suppressor protein p53 can also be upregulated in response to cellular stress induced by mastoparan, further promoting apoptosis[10][13].

Mastoparan_Apoptosis_Pathway cluster_cell Target Cell cluster_mito Mitochondrial Events cluster_cyto Cytoplasmic Events MastoparanM This compound Mitochondrion Mitochondrion MastoparanM->Mitochondrion Bcl2_Mod Bcl-2 Family Modulation (↓Bcl-2) MastoparanM->Bcl2_Mod p53 p53 Upregulation MastoparanM->p53 MPT Mitochondrial Permeability Transition (MPT) Cytoplasm Cytoplasm DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) MPT->DeltaPsi CytoC_Release Cytochrome c Release DeltaPsi->CytoC_Release Apoptosome Apoptosome Formation CytoC_Release->Apoptosome Bcl2_Mod->MPT Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bcl2_Mod

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_peptide Add serial dilutions of This compound incubate1->add_peptide incubate2 Incubate for 24-48 hours add_peptide->incubate2 add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->add_solvent measure_abs Measure absorbance (e.g., at 570 nm) add_solvent->measure_abs calculate_ic50 Calculate IC50 value measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.

Hemolytic Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs).

Workflow:

Hemolytic_Assay_Workflow start Start prepare_rbcs Prepare a 2% suspension of washed red blood cells (RBCs) in PBS start->prepare_rbcs add_peptide Add serial dilutions of This compound to a 96-well plate prepare_rbcs->add_peptide add_rbcs Add RBC suspension to each well add_peptide->add_rbcs incubate Incubate for 1 hour at 37°C add_rbcs->incubate centrifuge Centrifuge the plate to pellet intact RBCs incubate->centrifuge transfer_supernatant Transfer the supernatant to a new 96-well plate centrifuge->transfer_supernatant measure_abs Measure absorbance of the supernatant (hemoglobin release) at 415 nm transfer_supernatant->measure_abs calculate_hc50 Calculate HC50 value measure_abs->calculate_hc50 end End calculate_hc50->end

Caption: Workflow for a standard hemolytic assay.

Detailed Protocol:

  • RBC Preparation: Obtain fresh red blood cells (e.g., human or horse). Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) suspension.

  • Peptide and Control Preparation: Prepare serial dilutions of this compound in PBS. In a 96-well plate, add 50 µL of each peptide dilution. For the negative control (0% hemolysis), use 50 µL of PBS. For the positive control (100% hemolysis), use 50 µL of 1% Triton X-100.

  • Incubation: Add 50 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 415 nm (the absorbance maximum for hemoglobin) using a microplate reader.

  • Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100. The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Treat the target cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a peptide with significant therapeutic potential, but its clinical development is contingent on a thorough understanding and mitigation of its inherent toxicity. This guide has provided a comprehensive overview of the cytotoxic and hemolytic properties of this compound, supported by quantitative data and detailed experimental protocols. The primary mechanism of its toxicity involves the induction of apoptosis via the intrinsic mitochondrial pathway. While its lytic activity, particularly against red blood cells, remains a challenge, the detailed mechanistic understanding presented here can inform rational drug design strategies to develop analogues with an improved therapeutic index. Further in vivo studies are warranted to establish a complete toxicological profile and to explore strategies to minimize off-target effects while preserving the desired therapeutic activities.

References

An In-depth Technical Guide on Mastoparan-M as a Mast Cell Degranulating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mastoparan-M, a 14-amino acid cationic peptide (INLKAIAALAKKLL-NH₂) from the venom of the Asian giant hornet (Vespa mandarinia), is a potent mast cell degranulating agent. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study. This compound primarily activates mast cells through the Mas-related G protein-coupled receptor member X2 (MRGPRX2), initiating a signaling cascade involving Gαq, phospholipase C (PLC), and subsequent downstream effectors. This guide is intended for researchers, scientists, and drug development professionals investigating mast cell biology, inflammation, and the therapeutic potential of venom-derived peptides.

Introduction

Mastoparans are a group of polycationic, amphipathic tetradecapeptides found in wasp venom, known for their diverse biological activities, including antimicrobial, hemolytic, and cell-lytic properties.[1] A primary and defining characteristic of this peptide family is their ability to induce degranulation in mast cells, leading to the release of histamine (B1213489), serotonin, and other inflammatory mediators.[1] this compound, in particular, has been identified as a significant component of Vespa mandarinia venom and serves as a valuable tool for studying mast cell activation pathways.[2]

Mechanism of Action

The degranulating activity of this compound is primarily mediated through a receptor-dependent pathway, although receptor-independent mechanisms may contribute, especially at higher concentrations.

Receptor-Dependent Pathway

The principal receptor for this compound on human mast cells is the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2] The binding of this compound to MRGPRX2 initiates a well-defined signaling cascade:

  • G-protein Activation: Ligand binding to MRGPRX2 induces a conformational change, leading to the activation of the heterotrimeric G-protein Gαq.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gαq stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

  • Downstream Signaling: The rise in intracellular Ca²⁺ and the presence of DAG activate downstream effectors, including Protein Kinase C (PKC) isoforms.

  • Exocytosis: These signaling events culminate in the phosphorylation of key proteins, such as SNAP-23, which regulate the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.[2][3]

Receptor-Independent Mechanisms

At higher concentrations, this compound may directly interact with the plasma membrane, leading to increased permeability and cell lysis, which can also result in the release of granular contents.[4] Some studies suggest that mastoparans can directly activate G-proteins without receptor interaction.[5]

Quantitative Data

The degranulating activity of this compound has been quantified in various mast cell lines. The following tables summarize the available data.

Table 1: this compound Characteristics

PropertyValue
Amino Acid Sequence INLKAIAALAKKLL-NH₂
Molecular Weight 1478.91 Da
Net Charge +4

Table 2: Degranulation Activity of this compound

Cell LineAssayEC₅₀ (µM)Reference
RBL-2H3β-Hexosaminidase Release31.03 ± 3.49[2]
P815β-Hexosaminidase Release> 80 µg/mL*[2]

*Degranulation at 80 µg/mL was 28%.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Degranulation

MastoparanM_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol MastoparanM This compound MRGPRX2 MRGPRX2 MastoparanM->MRGPRX2 Gq Gαq MRGPRX2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC activates SNAP23 SNAP-23 PKC->SNAP23 phosphorylates SNAP23_P p-SNAP-23 SNAP23->SNAP23_P Granule Granule Fusion & Degranulation SNAP23_P->Granule

Caption: this compound signaling pathway in mast cells.

Experimental Workflow for Studying this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Culture Mast Cell Culture (e.g., RBL-2H3) Stimulation Cell Stimulation with Varying [this compound] Culture->Stimulation MastoparanM This compound Stock Solution MastoparanM->Stimulation Degranulation Degranulation Assay (β-Hexosaminidase) Stimulation->Degranulation Histamine Histamine Release (ELISA/OPT) Stimulation->Histamine Calcium Calcium Imaging (Fluo-4/Fura-2) Stimulation->Calcium InVivo In Vivo Model (Paw Edema) Stimulation->InVivo Quantification Quantification (OD, Fluorescence) Degranulation->Quantification Histamine->Quantification Calcium->Quantification InVivo->Quantification DoseResponse Dose-Response Curves & EC₅₀ Calculation Quantification->DoseResponse Visualization Data Visualization DoseResponse->Visualization

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from Guan et al., 2023.[2]

Materials:

  • RBL-2H3 or P815 cells

  • Complete culture medium (e.g., DMEM with 15% FBS for RBL-2H3)

  • 96-well cell culture plates

  • HEPES buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 20 mM HEPES, 1 mg/mL BSA, 1 mg/mL glucose, pH 7.4)

  • This compound stock solution

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (5 mM in 0.2 M citrate, pH 4.5)

  • Stop solution (0.2 M glycine, pH 10.7)

  • Triton X-100 (0.1% in HEPES buffer) for cell lysis

  • Microplate reader (405 nm)

Procedure:

  • Seed cells (1.5 x 10⁵ RBL-2H3 cells/mL or 2 x 10⁵ P815 cells/mL) in a 96-well plate and incubate for 12 hours.

  • Wash cells with pre-warmed HEPES buffer.

  • Add 100 µL of various concentrations of this compound (diluted in HEPES buffer) to the wells. For negative control, add HEPES buffer only. For total release (positive control), add 0.1% Triton X-100.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 150 µL of ice-cold HEPES buffer.

  • Centrifuge the plate to pellet the cells.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG substrate solution to each well.

  • Incubate at 37°C for 16-18 hours.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of degranulation: % Degranulation = [(OD_sample - OD_negative_control) / (OD_total_release - OD_negative_control)] x 100.

Intracellular Calcium Imaging (Fluo-4 AM)

Materials:

  • Adherent mast cells (e.g., RBL-2H3) on glass-bottom imaging dishes

  • Physiological saline buffer (e.g., HBSS) with Ca²⁺ and Mg²⁺

  • Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscope with FITC/GFP filter set (Excitation ~490 nm, Emission ~525 nm)

Procedure:

  • Prepare Fluo-4 AM loading solution (final concentration 1-5 µM Fluo-4 AM and 0.02% Pluronic® F-127 in physiological saline buffer).

  • Wash cultured cells once with warm physiological saline buffer.

  • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.

  • Wash the cells twice with fresh, warm physiological saline buffer to remove extracellular dye.

  • Add fresh buffer and allow cells to de-esterify the dye for at least 30 minutes.

  • Mount the dish on the fluorescence microscope and acquire a baseline fluorescence reading.

  • Add this compound to the desired final concentration and record the change in fluorescence intensity over time.

Conclusion

This compound is a powerful tool for investigating mast cell biology, particularly the signaling pathways involved in degranulation. Its primary mechanism of action through the MRGPRX2 receptor provides a specific target for studying mast cell activation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound and its potential implications in inflammation, allergy, and drug development.

References

Mastoparan-M: A Technical Guide to its Antimicrobial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a cationic, amphipathic tetradecapeptide toxin originally isolated from the venom of the hornet Vespa mandarinia, has garnered significant interest within the scientific community for its potent and broad-spectrum antimicrobial properties.[1][2] Structurally, mastoparans are typically 14 amino acids in length, rich in hydrophobic residues, and feature an amidated C-terminus, which contributes to their biological activity.[3][4] This guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Antimicrobial Spectrum of Activity

This compound exhibits a wide range of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[2] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Analogs
PeptideOrganism TypeSpeciesStrainMIC (µg/mL)Reference
This compound (Mastoparan-VT1) Gram-positiveVarious standard & clinical isolates-2.5 - 10[2]
Gram-negativeVarious standard & clinical isolates-5 - 40[2]
FungiCandida spp.-10 - 40[2]
Mastoparan (B549812) Analog (MK58911) FungiCryptococcus spp.-7.8 - 31.2[5][6]
FungiParacoccidioides spp.-7.8 - 31.2[5][6]
Mastoparan-VB1 Gram-positiveStaphylococcus aureusATCC 25923.75[2]
Gram-negativePseudomonas aeruginosa7A (clinical MDR)120[2]
FungiCandida albicansATCC 200215[2]
Mastoparan-AF Gram-negativeEscherichia coliClinical Isolate 2374[7]
Gram-negativeEscherichia coliClinical Isolate 2328[7]
Gram-negativeEscherichia coliO157:H716 - 32[7]
Mastoparan-MO (Synthetic) Gram-negativeEscherichia coliATCC 01574[8]
Gram-positiveStaphylococcus aureusATCC 335914[8]

Note: The activity can vary based on the specific microbial strain and the experimental conditions used. An all-D enantiomer of this compound has been shown to be twice as potent as the natural all-L form, likely due to increased stability against proteases.[2]

Mechanism of Action

The primary antimicrobial mechanism of this compound is the physical disruption of the microbial cell membrane.[8][9] This process is multifaceted and involves several key steps that lead to cell death.

  • Electrostatic Interaction: The positively charged lysine (B10760008) residues in the peptide are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[8][10]

  • Conformational Change and Insertion: Upon contact with the membrane, this compound undergoes a conformational change from a random coil in an aqueous solution to an amphipathic α-helix.[8][11] This structure, with its distinct hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the lipid bilayer.[8][12]

  • Membrane Destabilization: The insertion of multiple peptide molecules disrupts the lipid packing, leading to membrane permeabilization, the formation of transient pores, and ultimately, complete cell lysis.[9][13][14] This disruption causes the leakage of essential intracellular contents, such as ions and metabolites, leading to cell death.[10][13]

This membranolytic action is supported by scanning electron microscopy studies, which have shown the formation of blast-like blebs on the surface of Staphylococcus aureus and swelling in Escherichia coli after treatment with mastoparan.[13]

Mastoparan_Mechanism cluster_0 Extracellular Space cluster_1 Bacterial Cell Membrane cluster_2 Cytoplasm Mastoparan This compound (Random Coil) Membrane Lipid Bilayer (Negatively Charged) Mastoparan->Membrane 1. Electrostatic Attraction Helix α-Helical this compound (Inserted) Membrane->Helix 2. Insertion & Helix Formation Pore Pore Formation & Membrane Disruption Helix->Pore 3. Destabilization Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of this compound antimicrobial activity.

While membrane disruption is the primary bactericidal pathway, mastoparans are also known G-protein activators in eukaryotic cells, a mechanism that involves mimicking an activated G-protein coupled receptor.[11][15] This leads to the stimulation of phospholipase C and a subsequent cascade involving inositol (B14025) trisphosphate (IP3) and intracellular calcium release.[16][17] While central to its effects on cells like mast cells, this pathway's direct contribution to its antimicrobial action is considered secondary to direct membrane lysis.

Experimental Protocols

The evaluation of this compound's antimicrobial activity involves standardized and reproducible methodologies.

Determination of Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations

The broth microdilution assay is the standard method for determining the MIC and MBC of antimicrobial peptides.[4][7]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial suspension adjusted to a specific concentration (e.g., 1 x 10^7 CFU/mL)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., water, PBS)

  • Microplate reader

Procedure:

  • Peptide Dilution: A serial two-fold dilution of the this compound peptide is prepared directly in the wells of the 96-well plate using MHB.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without peptide) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest peptide concentration that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density (e.g., at 590 nm) with a microplate reader.[7]

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 20 µL) is taken from each well that showed no visible growth and is subcultured onto an agar (B569324) plate (e.g., Mueller-Hinton Agar).[4]

  • MBC Reading: The agar plates are incubated (e.g., 37°C for 24 hours), and the MBC is defined as the lowest peptide concentration from which no colonies grow on the subculture plate.[4]

MIC_Workflow start Start dilution Prepare Serial 2-Fold Peptide Dilutions in 96-Well Plate start->dilution inoculum Prepare Standardized Bacterial Inoculum start->inoculum add_inoculum Inoculate Wells with Bacterial Suspension dilution->add_inoculum inoculum->add_inoculum incubate_plate Incubate Plate (e.g., 37°C for 24h) add_inoculum->incubate_plate read_mic Read MIC: Lowest concentration with no visible growth incubate_plate->read_mic subculture Subculture from clear wells onto TSA/MHA Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates (e.g., 37°C for 24h) subculture->incubate_agar read_mbc Read MBC: Lowest concentration with no colony growth incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination via broth microdilution.
Membrane Permeability Assay

To confirm that the peptide's activity is due to membrane disruption, a membrane permeability assay using a fluorescent dye like SYTOX Green can be performed.[4]

Procedure:

  • A logarithmic growth phase bacterial culture is washed and resuspended in a suitable buffer.

  • The bacterial suspension is incubated with the peptide at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • The SYTOX Green dye is added. This dye cannot penetrate intact cell membranes.

  • If the peptide compromises the membrane, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.

  • Fluorescence is measured over time using a fluorometer to quantify the extent and rate of membrane permeabilization.

Morphological Analysis by Electron Microscopy

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the physical damage to bacterial cells.[7]

Procedure:

  • Bacteria are treated with the peptide (typically at 2x MIC) for a short period (e.g., 1 hour).

  • The cells are then fixed, dehydrated, and prepared for microscopy according to standard protocols.

  • SEM and AFM imaging reveals changes in cell morphology, such as pore formation, surface roughening, blebbing, or complete lysis, providing direct visual evidence of the peptide's membranolytic action.[7][13]

Conclusion

This compound is a potent antimicrobial peptide with a broad spectrum of activity against bacteria and fungi. Its primary mechanism of action involves the rapid, physical disruption of the microbial cell membrane, making the development of resistance less likely compared to conventional antibiotics that target specific metabolic pathways. The standardized protocols outlined herein provide a robust framework for the continued evaluation and development of this compound and its analogs as potential next-generation anti-infective agents.

References

Mastoparan-M Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a cationic tetradecapeptide (Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2) from the venom of the wasp Vespa magnifica, is a member of the mastoparan (B549812) family of peptides.[1] Like other mastoparans, it exhibits a range of biological activities, including mast cell degranulation, antimicrobial effects, and neuroprotection.[1][2][3] Its amphipathic α-helical structure allows it to interact with and traverse cell membranes, directly activating intracellular signaling cascades.[4] This document provides an in-depth technical overview of the known and putative signal transduction pathways modulated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. While much of the foundational research on mastoparan signaling has been conducted with mastoparan-L, this guide will focus on this compound, drawing parallels and noting distinctions where the literature permits.

The primary mechanism of action for mastoparans involves the direct activation of heterotrimeric G proteins, mimicking the function of an activated G protein-coupled receptor (GPCR).[5][6] This interaction initiates a cascade of downstream events, including the activation of phospholipases, mobilization of intracellular calcium, and modulation of various cellular processes. Recent studies have also elucidated roles for this compound in apoptosis, inflammation, and autophagy, expanding its known signaling repertoire.[2][7]

Core Signaling Pathways

This compound is understood to influence several key signaling pathways, primarily through its direct interaction with G proteins. The subsequent activation of effector enzymes leads to the generation of second messengers and the modulation of cellular functions.

G Protein Activation

Mastoparans directly activate pertussis toxin (PTX)-sensitive G proteins of the Gi/o family.[5][8] They achieve this by promoting the exchange of GDP for GTP on the Gα subunit, a critical step in G protein activation.[4] This receptor-independent mechanism bypasses the need for a ligand-bound GPCR. The α-helical structure of mastoparan is thought to resemble the intracellular loops of GPCRs, enabling it to interact directly with the G protein.[5]

The activation of Gi/o proteins by this compound can lead to several downstream effects, including the inhibition of adenylyl cyclase (though this is less commonly the primary focus of mastoparan studies) and the activation of phospholipase C.

Phospholipase C (PLC) Activation and Calcium Mobilization

A major consequence of Gi/o activation by mastoparans is the stimulation of phospholipase C (PLC).[9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This rapid increase in intracellular calcium is a key event in many cellular responses to mastoparan, including degranulation and neurotransmitter release. Mastoparan has been shown to induce a dose-dependent elevation in cytosolic calcium.[10] This increase can be biphasic, with an initial rapid, transient rise that is PTX-sensitive, followed by a slower, sustained increase that is PTX-insensitive and dependent on extracellular calcium.[10]

G_Protein_PLC_Pathway Mastoparan_M This compound G_protein Gi/o Protein (αβγ) Mastoparan_M->G_protein Activation Membrane Plasma Membrane G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Ca2_release Ca²⁺ Release Neuroprotective_Pathway Mastoparan_M This compound Apoptosis_Pathway Apoptotic Pathway Mastoparan_M->Apoptosis_Pathway Inhibition Inflammatory_Pathway Inflammatory Pathway Mastoparan_M->Inflammatory_Pathway Inhibition Neuronal_Cell Neuronal Cell Caspase3 Caspase-3 Apoptosis_Pathway->Caspase3 Bcl2 Bcl-2 Family Apoptosis_Pathway->Bcl2 Neuronal_Survival Neuronal Survival Apoptosis_Pathway->Neuronal_Survival Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) Inflammatory_Pathway->Pro_inflammatory_Cytokines Inflammatory_Pathway->Neuronal_Survival Degranulation_Workflow Start Start: Culture RBL-2H3 cells Seed Seed cells in 96-well plate Start->Seed Wash Wash cells with Tyrode's buffer Seed->Wash Stimulate Stimulate with this compound Wash->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Collect Collect supernatant Centrifuge->Collect Assay Perform β-Hexosaminidase Assay Collect->Assay Read Read absorbance at 405 nm Assay->Read Analyze Analyze data Read->Analyze End End Analyze->End

References

Methodological & Application

Mastoparan-M: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M is a tetradecapeptide toxin isolated from the venom of the wasp Vespa magnifica.[1] It is an amphipathic, α-helical peptide that has demonstrated a broad spectrum of biological activities, including antimicrobial and cytotoxic effects against various cancer cell lines.[2][3] This document provides detailed experimental protocols for studying the effects of this compound in cell culture, focusing on its anti-cancer properties. The methodologies outlined below are essential for researchers investigating its mechanism of action and potential as a therapeutic agent.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism involving both direct membrane disruption and the induction of programmed cell death (apoptosis).[4][5] As a cationic and hydrophobic peptide, it can interact with and permeabilize the cell membrane, leading to cell lysis.[3][4] Furthermore, this compound can trigger the intrinsic mitochondrial apoptosis pathway.[5][6] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of caspases.[5][7] Studies have also indicated that this compound can modulate signaling pathways such as the MAPK/NF-κB pathway, which is involved in inflammation and cell survival.[6]

Data Presentation

Table 1: Cytotoxicity of this compound and Related Peptides in Various Cell Lines
PeptideCell LineCell TypeAssayIC50Exposure TimeReference
Mastoparan (amidated)Jurkat T-ALLHuman T-cell leukemiaMTT~8-9.2 µM24 h[3][4]
Mastoparan (amidated)MyelomaHuman myelomaMTT~11 µM24 h[3][4]
Mastoparan (amidated)MDA-MB-231Human breast cancerMTT~22 µM24 h[4]
Mastoparan (amidated)MCF-7Human breast cancerMTT~20-24 µM24 h[3]
Mastoparan (amidated)PBMCNormal human peripheral blood mononuclear cellsMTT48 µM24 h[3][4]
This compoundHT22Mouse hippocampal neuronal cellsCCK-8105.2 µg/ml24 h[1]
This compoundHT22Mouse hippocampal neuronal cellsCCK-846.81 µg/ml48 h[1]
MastoparanA549Human lung carcinomaMTT34.3 ± 1.6 µg/mLNot Specified[8]
Mastoparan-LJurkatHuman T-cell leukemiaNot Specified77 µMNot Specified[2]
Mastoparan-LMCF-7Human breast cancerNot Specified432 µMNot Specified[2]

Experimental Protocols

Cell Viability Assays (MTT and CCK-8)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

a. MTT Assay Protocol [9][10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7, or acidic isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10][12]

  • Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9][12]

  • Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of MTT solvent to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.[9][11]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

b. CCK-8 Assay Protocol [12]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[12]

  • Treatment: Treat cells with various concentrations of this compound as described for the MTT assay.

  • Incubation: Incubate for the desired treatment period.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage of the control.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[13]

Materials:

  • Cells of interest

  • This compound

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the trypsinized cells. For suspension cells, directly collect the cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-600 x g for 5 minutes).[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]

Materials:

  • Cells of interest

  • This compound

  • Cationic fluorescent dye (e.g., JC-1, TMRE, or a commercially available kit)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure (using a generic cationic dye):

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Dye Loading: After treatment, remove the medium and incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions (e.g., 30 minutes at 37°C).[15]

  • Washing: Gently wash the cells with PBS or a suitable buffer to remove excess dye.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.[15] For ratiometric dyes like JC-1, measure both the red fluorescence (J-aggregates in healthy mitochondria) and green fluorescence (monomers in the cytoplasm of apoptotic cells).

  • Data Analysis: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in the overall fluorescence (for non-ratiometric dyes) indicates a loss of MMP.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.[16][17]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)[16]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[16]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[16] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again with TBST and then add the ECL substrate.[18] Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentration, which can be an early event in this compound-induced signaling.[19]

Materials:

  • Cells of interest

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[20]

  • HEPES-buffered saline (HBS) or other suitable buffer

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure (using Fura-2 AM):

  • Cell Seeding: Seed cells on glass coverslips or in black, clear-bottom 96-well plates.

  • Dye Loading: Wash the cells with HBS and then incubate them with Fura-2 AM (e.g., 1-5 µM) in HBS for 30-60 minutes at room temperature or 37°C in the dark.[21]

  • De-esterification: Wash the cells twice with HBS to remove extracellular dye and allow for complete de-esterification of the dye within the cells for at least 20 minutes.[21]

  • Measurement: Place the cells on the stage of a fluorescence microscope or in a plate reader. Establish a baseline fluorescence reading.

  • Stimulation: Add this compound to the cells and immediately begin recording the fluorescence changes over time. For Fura-2, measure the emission at 510 nm with excitation alternating between 340 nm (calcium-bound) and 380 nm (calcium-free).[21]

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio indicates an increase in intracellular calcium concentration.

Visualization of Signaling Pathways and Workflows

Mastoparan_M_Apoptosis_Pathway Mastoparan_M This compound Membrane Plasma Membrane Disruption Mastoparan_M->Membrane Mitochondrion Mitochondrion Mastoparan_M->Mitochondrion Bax Bax Mitochondrion->Bax activates Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_Mastoparan 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells Prepare_Mastoparan->Treat_Cells Incubate 4. Incubate (e.g., 24h) Treat_Cells->Incubate Add_Reagent 5. Add MTT or CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent 6. Incubate (1-4h) Add_Reagent->Incubate_Reagent Solubilize 7. Solubilize Formazan (MTT only) Incubate_Reagent->Solubilize Read_Absorbance 8. Read Absorbance Incubate_Reagent->Read_Absorbance CCK-8 Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability

Caption: General workflow for cell viability assays (MTT/CCK-8).

MAPK_NFkB_Pathway Mastoparan_M This compound ROS Reactive Oxygen Species (ROS) Mastoparan_M->ROS MAPK_Cascade MAPK Cascade (p38, JNK, ERK) ROS->MAPK_Cascade NFkB_Activation NF-κB Activation ROS->NFkB_Activation Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) MAPK_Cascade->Inflammatory_Response NFkB_Activation->Inflammatory_Response

Caption: Modulation of MAPK and NF-κB signaling pathways by this compound.

References

Application Notes and Protocols for Mastoparan-M in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a tetradecapeptide toxin (INKAIAALAKKLL-NH2) originally isolated from the venom of the hornet Vespa mandarinia, has garnered significant interest within the scientific community for its potent broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the mastoparan (B549812) family of peptides, it exerts its antimicrobial effects primarily through membrane disruption.[2][3] Upon interaction with the negatively charged components of microbial membranes, this compound adopts an amphipathic α-helical structure, which is crucial for its activity.[3][4] This conformational change facilitates its insertion into the lipid bilayer, leading to pore formation, membrane destabilization, and ultimately, cell lysis.[2][3]

These application notes provide detailed protocols for utilizing this compound in a range of antimicrobial assays, offering a framework for researchers to assess its efficacy and further explore its therapeutic potential.

Mechanism of Action

This compound's primary mode of action is the permeabilization and disruption of bacterial cell membranes. This process is initiated by electrostatic interactions between the cationic peptide and anionic components of the microbial membrane. Following this initial binding, the peptide undergoes a conformational change to an α-helical structure, allowing it to insert into and traverse the lipid bilayer, leading to the formation of pores or channels.[3] This disruption of the membrane integrity results in the leakage of intracellular contents and dissipation of the membrane potential, ultimately causing bacterial cell death.[3] Studies using scanning electron microscopy have visualized the morphological changes induced by this compound on bacteria, such as the formation of blebs on the surface of Staphylococcus aureus and swelling in Escherichia coli, providing visual evidence of its membrane-disrupting capabilities.[2]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space MastoparanM This compound (Random Coil) MembraneBinding Electrostatic Interaction MastoparanM->MembraneBinding Initial Contact HelicalTransition α-Helical Transition MembraneBinding->HelicalTransition Hydrophobic Interaction PoreFormation Pore Formation / Membrane Disruption HelicalTransition->PoreFormation IonLeakage Ion Leakage PoreFormation->IonLeakage ContentRelease Release of Cytoplasmic Contents PoreFormation->ContentRelease CellLysis Cell Lysis IonLeakage->CellLysis ContentRelease->CellLysis

Figure 1. Proposed mechanism of this compound antimicrobial action.

Data Presentation

Table 1: Antimicrobial Activity of this compound and Analogs
PeptideOrganismMIC (μg/mL)MBC (μg/mL)Reference
This compoundGram-positive bacteria2.5 - 10-[1]
Gram-negative bacteria5 - 40-[1]
Candida strains10 - 40-[1]
Mastoparan-AFMulti-drug resistant E. coli4 - 16-[1]
Mastoparan-XMRSA USA3003264[5][6]
Mastoparan-CS. aureus≤ 16 µM≤ 16 µM[7]
P. aeruginosa≤ 16 µM≤ 16 µM[7]
Mast-MOVarious pathogensComparable to standard antibiotics-[3]
All-D Mastoparan MGram-positive & Gram-negative bacteria2-fold higher activity than L-form-[2]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Values can vary based on the specific strain and experimental conditions.

Table 2: Cytotoxicity Profile of Mastoparan Peptides
PeptideCell TypeAssayEndpointResultReference
This compoundHuman Red Blood CellsHemolysis AssayHemolytic ActivityModerate[1]
Mast-MOHuman Red Blood CellsHemolysis AssayHemolytic ActivityNo activity (1-400 µmol/L)[3]
HEK293 (human embryonic kidney)Cytotoxicity AssayIC50Toxic at 25 µmol/L[3]
L929 (murine fibroblast)Cytotoxicity AssayIC50Not cytotoxic[3]
RAW 264.7 (murine macrophage)Cytotoxicity AssayIC50Not cytotoxic[3]
Mastoparan-LHuman & Murine cell linesCytotoxicity AssayIC50Toxic at 7-50 µmol/L[3]
Mastoparan-CMammalian cellsCytotoxicity AssayIC50High cytotoxicity[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (lyophilized powder)

  • Sterile deionized water or appropriate solvent

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[9][10]

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in a sterile solvent to create a stock solution. Further dilute the stock solution with MHB to prepare a series of twofold serial dilutions.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[9]

  • Assay Setup: In a 96-well plate, add 100 µL of the bacterial inoculum to 100 µL of each this compound dilution.[9] Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[10] This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Figure 2. Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[11]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates or other suitable solid growth medium[9]

  • Sterile spreaders

Procedure:

  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.[9]

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.[11]

Anti-Biofilm Assay

This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)[9]

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium[9]

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or other suitable solvent to dissolve the crystal violet

Procedure for Biofilm Inhibition (MBIC):

  • Follow the MIC assay setup (steps 1-3), using a medium that promotes biofilm formation.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 125 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.[9]

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest peptide concentration that prevents biofilm formation.

Procedure for Biofilm Eradication (MBEC):

  • Biofilm Formation: Inoculate a 96-well plate with the bacterial culture and incubate for 24-48 hours to allow for mature biofilm development.

  • Planktonic Cell Removal: Gently remove the planktonic cells by washing with PBS.

  • Peptide Treatment: Add serial dilutions of this compound to the wells containing the pre-formed biofilms and incubate for another 24 hours.[9]

  • Follow steps 3-7 from the MBIC protocol to determine the Minimum Biofilm Eradication Concentration (MBEC).

cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) cluster_quantification Quantification (Both Assays) A Co-incubate Bacteria and this compound B Incubate (24-48h) A->B F Wash to Remove Planktonic Cells B->F C Grow Biofilm (24-48h) D Add this compound to Pre-formed Biofilm C->D E Incubate (24h) D->E E->F G Stain with Crystal Violet F->G H Wash to Remove Excess Stain G->H I Solubilize Stain H->I J Measure Absorbance I->J

Figure 3. Workflow for anti-biofilm assays.

Hemolytic Activity Assay

This assay is crucial for evaluating the cytotoxicity of this compound against mammalian cells, a key consideration for its therapeutic potential.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (0.1% in PBS) for positive control (100% hemolysis)

  • Sterile 96-well round-bottom microtiter plates

Procedure:

  • RBC Preparation: Wash RBCs three times with PBS by centrifugation. Resuspend the pelleted RBCs in PBS to a final concentration of 2-8%.

  • Assay Setup: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of serial dilutions of this compound in PBS.[10]

  • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound is a promising antimicrobial peptide with a clear mechanism of action. The protocols outlined in these application notes provide a standardized approach for researchers to evaluate its efficacy against a variety of microbial pathogens and to assess its safety profile. By following these detailed methodologies, scientists can generate robust and reproducible data, contributing to the development of novel anti-infective therapies.

References

Application Notes and Protocols: Conformational Analysis of Mastoparan-M using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a cationic, amphipathic tetradecapeptide originally isolated from wasp venom, has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial, antitumor, and mast cell degranulating properties.[1] The function of this compound is intrinsically linked to its secondary structure, which undergoes a significant conformational change depending on its environment. In aqueous solutions, this compound typically adopts a disordered, random coil conformation.[2][3] However, upon interaction with biological membranes or in membrane-mimicking environments, it transitions to a predominantly α-helical structure.[2][4] This structural adaptation is critical for its ability to perturb cell membranes and activate intracellular signaling pathways.[1]

Circular Dichroism (CD) spectroscopy is a powerful and widely used analytical technique for investigating the secondary structure of peptides and proteins in solution.[5][6] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides characteristic spectra for various secondary structural elements, such as α-helices, β-sheets, and random coils.[7][8] This makes it an ideal method for studying the environmentally-induced conformational changes of this compound, offering crucial insights into its mechanism of action and aiding in the design of novel peptide-based therapeutics.[1]

Principle of the Method

CD spectroscopy exploits the chirality of peptide bonds within a protein's secondary structure. In the far-UV region (typically 190-260 nm), different secondary structures produce distinct CD spectra.[5]

  • α-helices are characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[4][7]

  • β-sheets typically show a negative band near 217 nm and a positive band around 195 nm.[7]

  • Random coils or unordered structures are identified by a strong negative band below 200 nm.[7][8]

By analyzing the CD spectrum of this compound under different conditions, researchers can qualitatively and quantitatively assess its secondary structure.

Applications

  • Conformational Analysis: Determining the secondary structure of this compound in various solvent systems (e.g., aqueous buffer vs. membrane-mimetic environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles).[4][9]

  • Peptide-Membrane Interaction Studies: Monitoring the conformational changes of this compound upon binding to lipid vesicles (liposomes), which mimic biological membranes.[2][10]

  • Structure-Activity Relationship (SAR) Studies: Correlating the α-helical content of this compound analogs with their biological activity, such as antimicrobial or hemolytic potency.[11][12]

  • Stability Studies: Assessing the conformational stability of this compound under different conditions, such as temperature or pH changes.[6]

Quantitative Data Summary

The secondary structure content of mastoparan (B549812) peptides is highly dependent on the solvent environment. The following table summarizes the typical secondary structure composition of mastoparan analogs in different solvents, as determined by deconvolution of CD spectra.

Solvent EnvironmentPredominant Secondary Structureα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer (e.g., 10 mM Phosphate (B84403) Buffer, pH 7)Random CoilLowLowHigh
40-50% Trifluoroethanol (TFE)α-HelixHighLowLow
Sodium Dodecyl Sulfate (SDS) Micellesα-HelixHighLowLow

Note: The exact percentages can vary depending on the specific mastoparan analog, peptide concentration, and the deconvolution algorithm used.[1][4][9]

Experimental Protocols

Protocol 1: Secondary Structure Analysis of this compound in Different Solvents

This protocol details the steps for analyzing the secondary structure of this compound in an aqueous buffer and a membrane-mimetic solvent (TFE).

Materials:

  • This compound peptide (lyophilized powder)

  • 10 mM Phosphate buffer, pH 7.0

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Quartz cuvette with a 1 mm path length[5]

  • Circular Dichroism Spectrometer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in 10 mM phosphate buffer to a final concentration of 100 µM.[5]

    • Prepare two samples for analysis:

      • Aqueous Sample: Dilute the stock solution with 10 mM phosphate buffer to a final concentration of 50 µM.

      • TFE Sample: Prepare a solution of 50 µM this compound in a 50% (v/v) TFE/phosphate buffer mixture.[9]

    • Prepare corresponding blank solutions: 10 mM phosphate buffer and a 50% TFE/buffer mixture.[5]

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen gas supply. Purge the instrument with nitrogen for at least 30 minutes to remove oxygen.[1]

    • Set the following instrument parameters:

      • Wavelength range: 190-260 nm[5]

      • Bandwidth: 1 nm[9]

      • Scan speed: 50 nm/min

      • Data pitch: 0.5 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum using the appropriate blank solution (phosphate buffer for the aqueous sample, TFE/buffer mixture for the TFE sample).[5]

    • Rinse the cuvette thoroughly with the sample solution before filling.

    • Record the CD spectrum of each this compound sample.

    • Ensure the high tension (HT) voltage does not exceed the recommended limit (typically < 700 V) to ensure data quality.[13]

  • Data Processing and Analysis:

    • Subtract the corresponding blank spectrum from each sample spectrum.[5]

    • Convert the raw data (millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (CD signal in mdeg) / (10 * n * c * l) where:

      • n = number of amino acid residues (14 for this compound)

      • c = peptide concentration in mol/L

      • l = path length of the cuvette in cm

    • Use a deconvolution software or algorithm (e.g., K2D3, CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE data.[4][14]

Protocol 2: Analysis of this compound Interaction with Lipid Vesicles

This protocol describes how to monitor the conformational changes of this compound upon interaction with large unilamellar vesicles (LUVs).

Materials:

  • This compound peptide

  • Lipids (e.g., a mixture of zwitterionic and anionic phospholipids (B1166683) like POPC and POPG)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • CD Spectrometer and quartz cuvette (1 mm path length)

Procedure:

  • Preparation of LUVs:

    • Prepare a thin lipid film by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.

    • Hydrate the lipid film with phosphate buffer to form multilamellar vesicles (MLVs).

    • Create LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • CD Measurements:

    • Prepare a solution of this compound in phosphate buffer (e.g., 10 µM).

    • Record the CD spectrum of the peptide alone in the buffer.

    • Prepare a suspension of LUVs in the same buffer (e.g., 1 mM total lipid concentration).

    • Record a blank spectrum of the LUV suspension.

    • Add the this compound solution to the LUV suspension to achieve the desired peptide-to-lipid ratio.

    • Incubate the mixture for a sufficient time to allow for peptide-membrane binding.

    • Record the CD spectrum of the this compound/LUV mixture.

  • Data Analysis:

    • Subtract the spectrum of the LUV suspension from the spectrum of the peptide/LUV mixture to correct for scattering and any intrinsic signal from the lipids.

    • Compare the spectrum of the membrane-bound peptide with that of the free peptide in solution to determine the extent of the conformational change.

    • Quantify the secondary structure content as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow for CD Spectroscopy

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide This compound Stock Sample_Aq Aqueous Sample Peptide->Sample_Aq Sample_TFE TFE Sample Peptide->Sample_TFE Buffer Aqueous Buffer Buffer->Sample_Aq Blank_Aq Aqueous Blank Buffer->Blank_Aq TFE Membrane-Mimetic Solvent (TFE) TFE->Sample_TFE Blank_TFE TFE Blank TFE->Blank_TFE Blank_Scan Record Blank Spectra Sample_Scan Record Sample Spectra Sample_Aq->Sample_Scan Sample_TFE->Sample_Scan Blank_Aq->Blank_Scan Blank_TFE->Blank_Scan Instrument CD Spectrometer Setup (N2 Purge, Parameters) Instrument->Blank_Scan Blank_Scan->Sample_Scan Subtract Blank Subtraction Sample_Scan->Subtract Convert Convert to MRE Subtract->Convert Deconvolute Deconvolution for Secondary Structure % Convert->Deconvolute Result Structural Interpretation Deconvolute->Result

Caption: Workflow for this compound CD Spectroscopy.

This compound Signaling Pathway

Mastoparan peptides can directly activate heterotrimeric G proteins, bypassing the need for a G protein-coupled receptor (GPCR).[15][16] This leads to the activation of downstream signaling cascades.

Mastoparan_Signaling cluster_membrane Mastoparan This compound G_protein Gαi/o Protein Mastoparan->G_protein Direct Activation Membrane Plasma Membrane PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Binds to ER Receptors Downstream Downstream Cellular Responses (e.g., Exocytosis, Histamine Release) DAG->Downstream Activates PKC (not shown) ER Endoplasmic Reticulum Ca_release->Downstream Triggers

Caption: this compound G-protein activation pathway.

References

Application Notes and Protocols for Mastoparan-M Induced Mast Cell Degranulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine (B1213489) and β-hexosaminidase, from their cytoplasmic granules.[1] This release is a critical event in the pathophysiology of allergic conditions like asthma and allergic rhinitis. Consequently, the modulation of mast cell degranulation is a key therapeutic target for the development of anti-allergic and anti-inflammatory drugs. Mastoparan-M, a peptide toxin found in the venom of the Asian giant hornet (Vespa mandarinia), is a potent inducer of mast cell degranulation.[2][3] It serves as a valuable tool for studying the mechanisms of mast cell activation and for screening potential inhibitors of degranulation.

This document provides a detailed protocol for an in vitro mast cell degranulation assay using this compound as a stimulant. The assay quantifies the release of β-hexosaminidase from the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for human mucosal mast cells.[4][5]

Core Principles

The this compound induced degranulation assay is based on the principle that activated mast cells release the contents of their granules into the extracellular environment. The extent of this degranulation can be quantified by measuring the activity of a marker enzyme, β-hexosaminidase, which is co-released with histamine.[4][6] By stimulating mast cells with this compound in the presence and absence of a test compound, the inhibitory or potentiating effect of the compound on mast cell degranulation can be determined.

This compound is thought to induce degranulation primarily through the activation of G proteins.[7][8] More specifically, it can activate the Mas-related G protein-coupled receptor member X2 (MRGPRX2), which then triggers downstream signaling cascades involving Gαq/PLCγ1/IP3, leading to an increase in intracellular calcium and subsequent exocytosis of granules.[3][9][10]

Experimental Protocols

Protocol 1: this compound Induced Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the steps for measuring the release of β-hexosaminidase from RBL-2H3 cells as an indicator of degranulation induced by this compound.

Materials:

  • RBL-2H3 cells

  • Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin)[11]

  • Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4)[6]

  • This compound solution (prepared in Tyrode's buffer)

  • Triton X-100 (1% solution in Tyrode's buffer) for cell lysis (positive control for maximum release)[11]

  • pNAG substrate solution (1 mM p-Nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5)[1]

  • Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)[1]

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in MEM supplemented with 20% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[11]

    • Seed 5 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell adherence.[11]

  • Cell Washing:

    • Gently wash the adherent cells twice with 100 µL of Tyrode's buffer to remove media and non-adherent cells.[11]

  • Stimulation with this compound:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 100 µL of the different concentrations of this compound to the respective wells.

    • Include the following controls:

      • Negative Control (Spontaneous Release): Add 100 µL of Tyrode's buffer only.[11]

      • Positive Control (Maximum Release): Add 100 µL of 1% Triton X-100 to lyse the cells completely.[11]

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.[11]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.[11]

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.[1]

    • Incubate the plate at 37°C for 1-2 hours.[1]

    • Stop the enzymatic reaction by adding 150 µL of the stop buffer to each well.[1]

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Data Presentation

The following table summarizes the degranulation activity of various mastoparans on different mast cell types. This data is illustrative and compiled from various sources; actual values may vary depending on experimental conditions.

Mastoparan VariantCell LineEC₅₀ (µM)Reference
MastoparanRat Peritoneal Mast Cells~10[12]
Mastoparan-LRBL-2H3~52[11]
This compoundRBL-2H3Not explicitly stated, but induces degranulation[3][7]
Polistes-mastoparan-R1Peritoneal Mast CellsMore potent than mastoparan[11]
Polistes-mastoparan-R2Peritoneal Mast CellsMore potent than mastoparan[11]
Polistes-mastoparan-R3Peritoneal Mast CellsMore potent than mastoparan[11]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the this compound induced mast cell degranulation assay.

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 β-Hexosaminidase Assay cluster_3 Data Analysis Culture Culture RBL-2H3 Cells Seed Seed Cells in 96-well Plate Culture->Seed Wash Wash Cells with Tyrode's Buffer Seed->Wash Add_Mastoparan Add this compound & Controls Wash->Add_Mastoparan Incubate_37C Incubate at 37°C Add_Mastoparan->Incubate_37C Centrifuge Centrifuge Plate Incubate_37C->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_pNAG Add pNAG Substrate Collect_Supernatant->Add_pNAG Incubate_Assay Incubate at 37°C Add_pNAG->Incubate_Assay Add_Stop Add Stop Buffer Incubate_Assay->Add_Stop Read_Absorbance Read Absorbance at 405 nm Add_Stop->Read_Absorbance Calculate Calculate % Degranulation Read_Absorbance->Calculate

Caption: Experimental workflow for the mast cell degranulation assay.

This compound Signaling Pathway

This diagram outlines the proposed signaling pathway for this compound induced mast cell degranulation.

G Mastoparan_M This compound MRGPRX2 MRGPRX2 Mastoparan_M->MRGPRX2 activates G_protein Gαq MRGPRX2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Intracellular Ca²⁺ Increase Ca_release->Ca_influx Degranulation Degranulation (β-Hexosaminidase Release) Ca_influx->Degranulation triggers

Caption: Proposed signaling pathway of this compound in mast cells.

References

Mastoparan-M G Protein Activation Assay Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

G protein-coupled receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and making them a primary target for drug discovery. Upon activation by a ligand, GPCRs catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, leading to its activation and the initiation of downstream signaling cascades.

Mastoparan-M, a peptide toxin from wasp venom, is a potent, receptor-independent activator of G proteins.[1][2][3][4] It mimics the action of an activated GPCR by directly interacting with the Gα subunit, promoting the dissociation of GDP and facilitating the binding of GTP.[1][3][4] This direct activation makes this compound a valuable tool for studying G protein signaling pathways and for screening potential modulators of G protein activity.

The this compound G Protein Activation Assay Kit provides a robust and convenient method for studying the activation of G proteins by this compound. This kit utilizes a non-hydrolyzable, fluorescently-labeled GTP analog (GTP-Eu) for a time-resolved fluorescence resonance energy transfer (TR-FRET) based detection of G protein activation, offering a non-radioactive and high-throughput compatible alternative to traditional GTPγS binding assays.

Assay Principle

The assay is based on the principle of TR-FRET. A terbium-labeled anti-Gα antibody (donor) binds to the Gα subunit of the heterotrimeric G protein. In the inactive, GDP-bound state, a fluorescently-labeled GTP analog, GTP-Eu (acceptor), is not bound to the Gα subunit, and thus no FRET occurs. Upon activation by this compound, the Gα subunit releases GDP and binds GTP-Eu. This brings the terbium-labeled antibody and the europium-labeled GTP into close proximity, resulting in FRET. The resulting TR-FRET signal is directly proportional to the amount of activated G protein.

Applications

  • Study of G protein activation: Investigate the kinetics and potency of this compound-induced G protein activation.

  • High-throughput screening (HTS): Screen for novel inhibitors or modulators of G protein activation.

  • Compound characterization: Characterize the mechanism of action of compounds that target G proteins or GPCRs.

  • Basic research: Elucidate the role of G proteins in various signaling pathways.

Data Presentation

The following tables summarize representative quantitative data obtained using the this compound G Protein Activation Assay Kit.

Table 1: this compound Concentration-Dependent G Protein Activation

This compound (µM)TR-FRET Signal (RFU)% Activation
01500
0.135025.0
0.575075.0
1950100.0
5960101.3
10955100.6

Table 2: EC50 and IC50 Values for Control Compounds

CompoundParameterValue (µM)
This compoundEC500.35
GDP (non-hydrolyzable)IC501.2
SuraminIC505.8

Mandatory Visualizations

G_Protein_Activation_Pathway This compound G Protein Activation Pathway mastoparan This compound g_protein Inactive G Protein (Gα-GDP-Gβγ) mastoparan->g_protein Direct Activation g_protein_active Active G Protein (Gα-GTP + Gβγ) g_protein->g_protein_active GDP/GTP Exchange effector Effector Protein g_protein_active->effector signaling Downstream Signaling effector->signaling

Caption: this compound directly activates G proteins.

Experimental_Workflow Experimental Workflow step1 Prepare Reagents and Samples step2 Add G Protein Membranes to Assay Plate step1->step2 step3 Add this compound or Test Compound step2->step3 step4 Add Detection Reagents (Anti-Gα-Tb and GTP-Eu) step3->step4 step5 Incubate at Room Temperature step4->step5 step6 Read TR-FRET Signal step5->step6

Caption: A streamlined experimental workflow.

Experimental Protocols

A. Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of Assay Buffer by diluting the 10X stock with deionized water. Store at 4°C.

  • G Protein Membranes: Thaw the G protein membranes on ice. Once thawed, gently vortex and keep on ice.

  • This compound: Reconstitute the lyophilized this compound with deionized water to a stock concentration of 1 mM. Aliquot and store at -20°C.

  • Anti-Gα-Tb Antibody: Reconstitute the lyophilized antibody with Assay Buffer to a stock concentration of 100 µg/mL. Aliquot and store at -20°C.

  • GTP-Eu: Reconstitute the lyophilized GTP-Eu with Assay Buffer to a stock concentration of 100 µM. Aliquot and store at -20°C, protected from light.

  • Detection Mix: On the day of the experiment, prepare a 2X Detection Mix by diluting the Anti-Gα-Tb antibody and GTP-Eu in Assay Buffer to the desired working concentration.

B. G Protein Activation Assay Protocol
  • Prepare Assay Plate: Add 10 µL of Assay Buffer to all wells of a 384-well low-volume white assay plate. For the negative control (no G protein), add 20 µL of Assay Buffer.

  • Add G Protein Membranes: Add 10 µL of the prepared G protein membranes to all wells except the negative control wells.

  • Add this compound or Test Compound:

    • For the positive control (maximal activation), add 5 µL of a 4X working solution of this compound (e.g., 4 µM for a final concentration of 1 µM).

    • For the negative control (basal activation), add 5 µL of Assay Buffer.

    • For test compounds, add 5 µL of a 4X working solution of the compound at the desired concentrations.

  • Add Detection Mix: Add 25 µL of the 2X Detection Mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the TR-FRET signal on a plate reader equipped for time-resolved fluorescence.

    • Excitation: 340 nm

    • Emission 1 (Terbium): 490 nm

    • Emission 2 (Europium): 615 nm

    • Delay Time: 100 µs

    • Integration Time: 200 µs

C. Data Analysis
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 615 nm / Emission at 490 nm) * 10,000

  • Normalize Data:

    • % Activation = [(Ratio_sample - Ratio_negative_control) / (Ratio_positive_control - Ratio_negative_control)] * 100

  • Determine EC50/IC50:

    • Plot the % Activation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Troubleshooting

IssuePossible CauseSolution
High background signal Non-specific binding of GTP-EuIncrease the concentration of GDP in the Assay Buffer.
Contaminated reagentsUse fresh, high-quality reagents.
Low signal-to-background ratio Insufficient G protein activationIncrease the concentration of this compound or the incubation time.
Inactive G protein membranesUse a fresh aliquot of G protein membranes.
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Incomplete mixing of reagentsGently tap the plate after each addition to ensure proper mixing.

References

Application Notes and Protocols: Determination of Mastoparan-M Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia, has demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[1] As a member of the mastoparan (B549812) family of peptides, it exerts its antimicrobial effects primarily by perturbing and permeabilizing the bacterial cell membrane.[2][3] This mechanism of action, which involves the formation of α-helical structures upon contact with the cell membrane, makes it a compelling candidate for the development of novel anti-infective agents, particularly in an era of rising antibiotic resistance.[2][4]

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency.

Principle of Action

Mastoparan peptides, including this compound, are cationic and amphipathic molecules.[4] Upon encountering a bacterial membrane, they undergo a conformational change to form an α-helical structure. This structure facilitates the peptide's insertion into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[2] The initial electrostatic interaction with the negatively charged components of the bacterial membrane is a crucial first step in this process.

Data Presentation: MIC of this compound and its Analogs

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and its related peptides against various microorganisms. These values highlight the broad-spectrum activity of these peptides.

PeptideMicroorganismStrainMIC (µg/mL)Reference
This compound (or Mastoparan-VT1)Staphylococcus aureusATCC 259233.75[1]
Staphylococcus aureus (clinical isolate)-2.5 - 10[1]
Escherichia coliATCC 25922-[3]
Gram-positive bacteria (various)Standard and clinical isolates2.5 - 10[1]
Gram-negative bacteria (various)Standard and clinical isolates5 - 40[1]
Candida strains (various)-10 - 40[1]
Mastoparan-AFEscherichia coli237 (clinical isolate)4[5]
Escherichia coli232 (clinical isolate)8[5]
Escherichia coliO157:H716 - 32[5]
Staphylococcus aureus subsp. aureus-16[5]
Mastoparan-CStaphylococcus aureusNCTC 10788≤16 µM[6]
Escherichia coliNCTC 10418≤16 µM[6]
Candida albicansNCTC 1467≤16 µM[6]
Methicillin-resistant S. aureus (MRSA)ATCC 12493≤16 µM[6]
Pseudomonas aeruginosaATCC 27853≤16 µM[6]
Enterococcus faecalisNCTC 12697≤16 µM[6]
All-D this compoundGram-positive and Gram-negative bacteria-2-fold higher activity than L-form[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial peptides.[7][8][9]

Materials:

  • This compound peptide (lyophilized)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[9]

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[3]

  • Sterile 96-well polypropylene (B1209903) microtiter plates (round-bottom)[7][10]

  • Sterile petri dishes[7]

  • Sterile diluents (e.g., 0.01% acetic acid with 0.2% BSA)[8]

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Multipipettor

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh the lyophilized this compound peptide.

    • Dissolve the peptide in a sterile diluent (e.g., 0.01% acetic acid with 0.2% BSA) to create a high-concentration stock solution (e.g., 2560 µg/mL).[7] It is recommended to prepare this stock at 10 times the highest desired final concentration.[8]

    • Store the stock solution on ice until use. For longer-term storage, refer to the manufacturer's instructions, though fresh preparation is often recommended.[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test microorganism into a tube containing 5 mL of MHB.

    • Incubate the culture overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][11]

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well polypropylene microtiter plate.[7]

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration, e.g., 256 µg/mL) to the first column of wells.[7]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[7]

    • The eleventh column will serve as a positive control for bacterial growth (no peptide), and the twelfth column will serve as a negative control (broth only, no bacteria).

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation and MIC Determination:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.[8]

    • Following incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the absorbance at 550 nm using a microplate reader.[6]

Visualization of Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis peptide_prep Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound peptide_prep->serial_dilution bact_prep Prepare Bacterial Inoculum (0.5 McFarland) bact_dilution Dilute Inoculum to ~5 x 10^5 CFU/mL bact_prep->bact_dilution inoculation Inoculate wells with Bacterial Suspension bact_dilution->inoculation plate_prep Dispense MHB into 96-well plate plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Caption: Workflow for MIC determination of this compound.

Signaling Pathway and Mechanism of Action

This compound's primary mode of action is the physical disruption of the bacterial membrane. However, in eukaryotic cells, mastoparans are known to interact with and activate G proteins, leading to downstream signaling cascades.[12][13] While this is a key aspect of their toxicity in mammalian cells, their antibacterial effect is largely considered to be a direct consequence of membrane permeabilization.

Mastoparan_Mechanism mastoparan This compound electrostatic_interaction Electrostatic Interaction mastoparan->electrostatic_interaction 1 bacterial_membrane Bacterial Cell Membrane (Negatively Charged) electrostatic_interaction->bacterial_membrane helical_conformation Adopts α-helical conformation electrostatic_interaction->helical_conformation 2 membrane_insertion Insertion into Membrane Bilayer helical_conformation->membrane_insertion 3 membrane_destabilization Membrane Destabilization & Pore Formation membrane_insertion->membrane_destabilization 4 cell_lysis Cell Lysis & Death membrane_destabilization->cell_lysis 5

Caption: Antimicrobial mechanism of this compound.

References

Application Notes: Mastoparan-M Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M is a tetradecapeptide toxin isolated from the venom of the wasp Vespa mandarinia. As part of the mastoparan (B549812) family of peptides, it exhibits a range of biological activities, including antimicrobial, hemolytic, and potent anticancer properties.[1][2] Its mechanism of action often involves membrane disruption and the induction of apoptosis, making it a molecule of interest for novel cancer therapeutics.[3][4][5]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the Lactate (B86563) Dehydrogenase (LDH) assay, which quantifies membrane damage.

Mechanism of Action: Induction of Apoptosis

This compound and its analogues primarily induce cancer cell death through the intrinsic mitochondrial pathway of apoptosis.[3][4] The peptide's amphipathic α-helical structure allows it to interact with and disrupt the cell membrane, leading to a cascade of intracellular events. This includes depolarization of the mitochondrial membrane, generation of reactive oxygen species (ROS), release of cytochrome C into the cytoplasm, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[2] Some amidated forms of mastoparan can also induce cell death through a more direct lytic mechanism.[6][7]

Mastoparan_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Disruption Mastoparan This compound Membrane Cell Membrane Interaction Mastoparan->Membrane Mito_Depolarization Mitochondrial Membrane Depolarization Membrane->Mito_Depolarization Induces ROS ROS Generation Mito_Depolarization->ROS CytoC Cytochrome C Release Mito_Depolarization->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Data Presentation: In Vitro Cytotoxicity of Mastoparan

The cytotoxic activity of mastoparan peptides has been evaluated against a variety of cancer cell lines and compared with non-cancerous cells to determine selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

PeptideCell LineCell TypeIC50 (µM)Citation
Mastoparan-LJurkatAcute T-cell Leukemia77[1][2]
Mastoparan-LMCF-7Breast Cancer432[1][2]
Mastoparan (amidated)JurkatLeukemia~8-9.2[7]
Mastoparan (amidated)Myeloma CellsMyeloma~11[7]
Mastoparan (amidated)MDA-MB-231Breast Cancer~20-24[7]
Mastoparan (amidated)PBMCsNormal (Peripheral Blood Mononuclear Cells)48[6][7]
Mastoparan-Lmelan-aNormal (Melanocytes)411.5[1][2]
Mastoparan-LHaCaTNormal (Keratinocytes)428[1][2]

Experimental Workflow Overview

The general procedure for assessing this compound cytotoxicity involves cell preparation, treatment with the peptide, incubation, and subsequent analysis using either the MTT or LDH assay to quantify cell viability or cell death, respectively.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate (e.g., 24h) for Adherence start->incubation1 treatment Treat with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for Exposure Period (e.g., 24h, 48h) treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay ldh_assay LDH Assay incubation2->ldh_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout ldh_assay->readout analysis Calculate % Viability / Cytotoxicity Determine IC50 readout->analysis

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8][9]

Materials:

  • This compound peptide

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Include wells for controls (untreated cells, vehicle control, and blank).

  • Incubation: Incubate the plate for 24 hours in a humidified incubator to allow cells to adhere.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. For the untreated control, add 100 µL of serum-free medium only.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[9][10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

LDH (Lactate Dehydrogenase) Release Assay Protocol

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture.[11]

Materials:

  • This compound peptide

  • Target cells

  • Complete cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution) or individual reagents.

  • Lysis solution (e.g., 1% Triton X-100) for positive control

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at ~490 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Set up the following controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Positive Control: Cells treated with lysis solution (maximum LDH release).

    • Vehicle Control: Cells treated with the peptide's solvent.

    • Blank: Medium only (background).

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[11]

  • Reaction Setup: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Typically, this involves combining an assay buffer and a substrate mix.[12]

  • Add Reaction Mix: Add 50 µL of the prepared LDH reaction mix to each well of the new plate containing the supernatants.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction time may be adjusted based on color development.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]

  • Absorbance Reading: Measure the absorbance at ~490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Positive Control - Absorbance of Untreated Control)] x 100

References

Application Notes and Protocols for Mastoparan-M in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The urgent need for novel therapeutic strategies has led to the exploration of venom-derived peptides, such as mastoparan-M, as potential anti-sepsis agents. This compound, a peptide toxin from wasp venom, and its engineered analogue, mast-MO, have demonstrated promising dual-action capabilities: direct antimicrobial activity against a broad spectrum of pathogens and potent immunomodulatory effects that can mitigate the excessive inflammatory response characteristic of sepsis.[1][2] These application notes provide a comprehensive overview of the use of this compound and its derivatives in a mouse model of sepsis, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanisms of action.

Mechanism of Action

This compound and its analogues exert their therapeutic effects through a multi-faceted approach. Structurally, these peptides tend to form an α-helical conformation, which is crucial for their biological activity.[1] Their primary mechanisms include:

  • Direct Antimicrobial Activity: Mastoparan (B549812) peptides interact with and permeabilize the outer membrane of bacteria, leading to rapid cell death.[1][2] This direct bactericidal action is effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1]

  • Immunomodulation: this compound modulates the host's immune response to infection. It has been shown to:

    • Reduce Pro-inflammatory Cytokines: Treatment with mastoparan derivatives leads to a significant reduction in the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1]

    • Enhance Leukocyte Recruitment: Mast-MO has been observed to trigger the migration of leukocytes to the site of infection, which is essential for clearing the invading pathogens.[1][2]

  • Signaling Pathway Interference: Mastoparan peptides can interfere with intracellular signaling cascades. For instance, mastoparan-X (MPX) has been shown to inhibit the activation of the MAPK and p65 signaling pathways, which are critical in the inflammatory response.[3][4] Mastoparans are also known to interact with and activate G proteins, mimicking G protein-coupled receptors and influencing downstream signaling events.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound and its analogues in mouse models of sepsis.

Table 1: Survival Rates of Septic Mice Treated with Mastoparan Derivatives

Bacterial StrainTreatment GroupDose (mg/kg)Survival Rate (%)Reference
E. coli ATCC8739Mast-MO1080[1]
Mast-L540-60[1]
S. aureus ATCC29213Mast-MO10100[1]
Mast-L580[1]
MRSA ATCC33591Mast-MO1080[1]
Mast-L560[1]
E. coliMPXNot Specified90[3]

Note: Mast-L at 10 mg/kg was found to have toxic effects.[1]

Table 2: Effect of Mastoparan Derivatives on Inflammatory Cytokine Levels in Septic Mice

CytokineTreatment GroupEffectReference
TNF-αMast-MO / Mast-LRepressed[1]
MPXSuppressed[3][8]
IL-6Mast-MO / Mast-LRepressed[1]
MPXSuppressed[3][8]
IL-12Mast-MO / Mast-LRepressed[1]
IL-2MPXReduced[3]

Experimental Protocols

This section provides detailed protocols for inducing sepsis in mice and for the administration and evaluation of this compound.

Murine Sepsis Model: Intraperitoneal Bacterial Injection

This protocol describes the induction of sepsis via intraperitoneal injection of a lethal dose of bacteria.

Materials:

  • Pathogenic bacterial strain (e.g., E. coli ATCC8739, S. aureus ATCC29213)

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound or its analogue (e.g., Mast-MO)

  • Syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Bacterial Preparation: Culture the desired bacterial strain to the mid-logarithmic phase. Wash the bacterial cells with sterile PBS and resuspend them to the desired concentration. The lethal dose 100 (LD100) should be predetermined for the specific bacterial strain and mouse strain being used. For example, LD100 for E. coli ATCC8739 is approximately 2 x 10⁴ CFU/mouse and for S. aureus ATCC29213 is approximately 2 x 10⁹ CFU/mouse.[1]

  • Induction of Sepsis: Inject the bacterial suspension intraperitoneally (IP) into the mice.

  • Treatment Administration: At a specified time point post-infection (e.g., 3 hours), administer this compound or its analogue via IP injection.[1] Recommended doses for mast-MO are 5-10 mg/kg.[1] A control group should receive a vehicle (e.g., PBS).

  • Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) for a specified period (e.g., 8 days).[1]

Assessment of Inflammatory Response

a. Cytokine Measurement (ELISA):

  • At desired time points post-infection and treatment, collect blood via cardiac puncture or retro-orbital bleeding and isolate serum.

  • Alternatively, peritoneal lavage can be performed to collect peritoneal fluid.

  • Measure the concentrations of TNF-α, IL-6, and other relevant cytokines in the serum or peritoneal fluid using commercially available ELISA kits, following the manufacturer's instructions.

b. Leukocyte Recruitment:

  • Collect peritoneal fluid by lavage at specific time points after infection and treatment.

  • Perform total and differential leukocyte counts using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).

Assessment of Organ Damage

a. Histopathology:

  • At the end of the experiment, euthanize the mice and collect major organs (e.g., lungs, liver, kidneys).

  • Fix the organs in 10% neutral buffered formalin, process, and embed in paraffin.

  • Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate for signs of injury, such as inflammatory cell infiltration, edema, and necrosis.

b. Serum Biomarkers:

Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for using this compound in a mouse model of sepsis.

experimental_workflow cluster_prep Preparation cluster_induction Sepsis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis bacterial_prep Bacterial Culture and Preparation sepsis_induction Intraperitoneal Bacterial Injection bacterial_prep->sepsis_induction mouse_acclimation Mouse Acclimation mouse_acclimation->sepsis_induction treatment_admin This compound Administration sepsis_induction->treatment_admin control_admin Vehicle Administration sepsis_induction->control_admin survival_monitoring Survival Monitoring treatment_admin->survival_monitoring cytokine_analysis Cytokine Analysis (ELISA) treatment_admin->cytokine_analysis organ_damage Organ Damage Assessment treatment_admin->organ_damage leukocyte_recruitment Leukocyte Recruitment Analysis treatment_admin->leukocyte_recruitment control_admin->survival_monitoring control_admin->cytokine_analysis control_admin->organ_damage control_admin->leukocyte_recruitment

Caption: Experimental workflow for evaluating this compound in a mouse sepsis model.

signaling_pathway cluster_membrane Bacterial Membrane cluster_immune Host Immune Cell mastoparan_m This compound bacterial_membrane Bacterial Membrane Permeabilization mastoparan_m->bacterial_membrane Direct Interaction g_protein G-Protein Activation mastoparan_m->g_protein mapk_p65 MAPK & p65 Pathway mastoparan_m->mapk_p65 Inhibition bacterial_death Bacterial Death bacterial_membrane->bacterial_death inflammation Inflammatory Response mapk_p65->inflammation proinflammatory_cytokines TNF-α, IL-6, IL-12 Release mapk_p65->proinflammatory_cytokines inflammation->proinflammatory_cytokines

Caption: Proposed dual mechanism of action of this compound in sepsis.

Conclusion

This compound and its engineered derivatives represent a promising new class of therapeutics for the treatment of sepsis. Their ability to both directly eliminate pathogens and modulate the host's inflammatory response addresses two of the critical challenges in managing this complex syndrome. The protocols and data presented here provide a foundation for further research into the clinical potential of these venom-derived peptides. Further studies should focus on optimizing dosing regimens, evaluating efficacy in a wider range of sepsis models (such as the cecal ligation and puncture model), and further elucidating the precise molecular mechanisms underlying their immunomodulatory effects.

References

Mastoparan-M: A Potent Tool for Elucidating GPCR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia, has emerged as a valuable pharmacological tool for the investigation of G protein-coupled receptor (GPCR) signaling. Structurally belonging to the mastoparan (B549812) family of amphipathic, α-helical peptides, this compound acts as a receptor mimetic, directly activating heterotrimeric G proteins, primarily of the Gi/o family. This unique mechanism of action allows for the study of G protein activation and downstream signaling cascades in a receptor-independent manner, providing a powerful method to dissect the intricacies of GPCR signaling pathways. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in key cellular assays.

Mechanism of Action

This compound directly interacts with the α-subunit of heterotrimeric G proteins, promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP).[1][2] This activation mimics the conformational change induced by an agonist-bound GPCR, leading to the dissociation of the G protein into its active Gα-GTP and Gβγ subunits.[3] These subunits then modulate the activity of various downstream effectors, including adenylyl cyclase and phospholipase C (PLC).[4][5] Notably, mastoparan's ability to activate G proteins is sensitive to pertussis toxin (PTX), which ADP-ribosylates the α-subunit of Gi/o proteins, preventing their interaction with receptors and mastoparan.[1][6]

Data Presentation: Quantitative Effects of Mastoparans on GPCR Signaling

The following table summarizes the quantitative effects of this compound and related mastoparans on various aspects of GPCR signaling. This data is compiled from multiple studies and provides a comparative overview of their potency and efficacy.

Mastoparan AnalogAssay TypeG Protein TargetConcentration/DoseObserved EffectReference
Mastoparan-LGTPγS BindingGo100 µM~7-fold increase in binding rate[4][7]
Mastoparan-LGTPase ActivityGo and Gi100 µM16-fold increase in activity[4][7]
Mastoparan-LGTPase ActivityGt and Gs100 µMRelatively insensitive[4][7]
MastoparanHigh-affinity GTPase ActivityG proteins in rat brain membranes> 1 µMConcentration-dependent stimulation[8][9]
MastoparanLow Km GTPase ActivityGi/Go proteins in mouse PAG1-10 mM30-70% increase over basal[10]
Mastoparan[Ca2+]i ElevationHuman Polymorphonuclear LeukocytesUp to 35 µMDose-dependent elevation[6][11]
This compoundCytokine ProductionMouse Macrophage CellsNot specifiedStimulation of TNF-α and IL-1β[7]

Signaling Pathways and Experimental Workflows

This compound Induced GPCR Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound.

Mastoparan_Signaling Mastoparan_M This compound G_protein Heterotrimeric G Protein (Gi/o) Mastoparan_M->G_protein activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates to AC Adenylyl Cyclase G_alpha_GTP->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates cAMP cAMP AC->cAMP decreases IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GTP_gamma_S_Workflow prep Prepare Cell Membranes expressing GPCR of interest incubate Incubate Membranes with This compound and [³⁵S]GTPγS prep->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound [³⁵S]GTPγS terminate->wash quantify Quantify Bound [³⁵S]GTPγS using Scintillation Counting wash->quantify analyze Analyze Data to Determine EC₅₀ Value quantify->analyze

References

Mastoparan-M Cell Permeability Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-M, a peptide toxin from wasp venom, is known for its potent biological activities, including antimicrobial and anticancer effects, which are primarily mediated through its interaction with cell membranes. This document provides a detailed protocol for assessing the effect of this compound on cell permeability using a Caco-2 cell monolayer as a model for the intestinal epithelium. The protocol outlines the culture of Caco-2 cells on transwell inserts, assessment of monolayer integrity, and the quantification of permeability changes upon exposure to this compound using a fluorescent marker. This assay is a valuable tool for studying the membrane-disrupting properties of this compound and for screening its potential as a drug delivery enhancer.

Introduction

Mastoparan peptides are amphipathic, α-helical peptides that can directly interact with and disrupt the phospholipid bilayer of cell membranes, leading to increased permeability.[1][2][3] this compound, specifically, has demonstrated a broad spectrum of activity, including antimicrobial and anticancer properties.[1][4][5] Understanding its impact on the permeability of epithelial barriers is crucial for evaluating its therapeutic potential and toxicological profile.

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes with well-defined tight junctions, mimicking the intestinal barrier.[6] This in vitro model is widely used in drug discovery to predict the oral absorption of compounds.[7][8] This application note details a robust and reproducible assay to quantify the effects of this compound on Caco-2 cell monolayer permeability.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated using the described protocol. This data is for illustrative purposes to demonstrate how results can be presented.

This compound Concentration (µM)Apparent Permeability (Papp) of Fluorescein (B123965) (x 10⁻⁶ cm/s)Transepithelial Electrical Resistance (TEER) (% of Control)
0 (Control)0.5 ± 0.1100 ± 5
11.2 ± 0.385 ± 7
54.5 ± 0.862 ± 9
109.8 ± 1.535 ± 6
2518.2 ± 2.115 ± 4
5025.6 ± 3.45 ± 2

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • This compound (synthetic peptide)

  • Fluorescein sodium salt

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • Fluorescence microplate reader

Caco-2 Cell Culture and Seeding on Transwell Inserts
  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in complete medium and determine the cell concentration.

  • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Add fresh medium to both the apical and basolateral chambers.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

Assessment of Monolayer Integrity
  • Before the permeability assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a TEER meter.

  • Sterilize the electrodes with 70% ethanol (B145695) and equilibrate in culture medium before measurement.[3]

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

  • A TEER value of ≥250 Ω·cm² indicates a well-formed, intact monolayer suitable for the assay.[3]

This compound Permeability Assay
  • On the day of the experiment, carefully wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Add fresh HBSS to the apical (0.5 mL) and basolateral (1.5 mL) chambers and incubate for 30 minutes at 37°C to equilibrate.

  • Prepare working solutions of this compound in HBSS at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Also, prepare a stock solution of the fluorescent marker, fluorescein, in HBSS (e.g., 100 µg/mL).

  • To initiate the assay, replace the HBSS in the apical chamber with the this compound working solutions containing fluorescein. The basolateral chamber should contain only HBSS.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a 100 µL aliquot from the basolateral chamber.

  • Immediately replace the volume with 100 µL of fresh, pre-warmed HBSS.

  • At the end of the experiment, measure the fluorescence intensity of the collected samples using a fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm).

  • Measure the TEER of the monolayers again after the experiment to assess the extent of tight junction disruption.

Data Analysis and Calculation of Apparent Permeability (Papp)
  • Create a standard curve using known concentrations of fluorescein to determine the concentration of the fluorescent marker in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:[7][9]

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells (µg/s), determined from the slope of the cumulative amount of fluorescein in the basolateral chamber versus time.

    • A is the surface area of the cell monolayer (cm²).

    • C₀ is the initial concentration of fluorescein in the apical donor chamber (µg/mL).

Visualizations

Experimental_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis Culture Culture Caco-2 Cells Seed Seed on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate TEER1 Measure Initial TEER Differentiate->TEER1 Equilibrate Equilibrate with HBSS TEER1->Equilibrate Treat Add this compound + Fluorescein (Apical) Equilibrate->Treat Incubate Incubate at 37°C Treat->Incubate Sample Sample from Basolateral Chamber Incubate->Sample TEER2 Measure Final TEER Sample->TEER2 Measure Measure Fluorescence Sample->Measure Calculate Calculate Papp Measure->Calculate Signaling_Pathway MastoparanM This compound Membrane Cell Membrane (Phospholipid Bilayer) MastoparanM->Membrane Interaction G_Protein G Protein Activation MastoparanM->G_Protein Activation Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Permeability Increased Paracellular and Transcellular Permeability Disruption->Permeability Signaling Downstream Signaling (e.g., PLC activation) G_Protein->Signaling TJ_Modulation Tight Junction Modulation Signaling->TJ_Modulation TJ_Modulation->Permeability

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Mastoparan-M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which makes them notoriously resistant to conventional antibiotics and host immune responses. The development of novel anti-biofilm agents is a critical area of research. Mastoparan-M, a 14-amino-acid peptide from the venom of the hornet Vespa mandarinia, has demonstrated broad-spectrum antimicrobial activity. These application notes provide a framework for assessing the potential anti-biofilm activity of this compound, including detailed experimental protocols and a summary of its known antimicrobial properties. While specific anti-biofilm data for this compound is limited, this document also presents data from closely related mastoparan (B549812) peptides to serve as a comparative reference.

Data Presentation

Antimicrobial Activity of this compound

This compound has established antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for this activity.

Bacterium Strain MIC (µg/mL) Reference
Staphylococcus aureus-32-64[1]
Pseudomonas aeruginosa-128[1]
Comparative Anti-Biofilm Activity of Other Mastoparan Peptides

Data from other mastoparan variants can provide insights into the potential anti-biofilm efficacy of this compound. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Peptide Bacterium MBIC (µM) Biofilm Reduction (%) Reference
Mastoparan-CStaphylococcus aureus3250-70% at ½ MIC[2][3]
Mastoparan-CPseudomonas aeruginosa32-[2]
Mastoparan-XStaphylococcus aureus (MRSA)Significant inhibition at 16 µg/mL>80% reduction in adhesion at 16 µg/mL[4]
Mastoparan-1Staphylococcus aureus (MRSA)Concentration-dependent reductionSignificantly reduced biomass[2]
Polybia MP-1Pseudomonas aeruginosa600Potent activity at 8x MIC[5]

Experimental Protocols

Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet

This protocol determines the concentration of this compound required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose for S. aureus, LB Broth for P. aeruginosa)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Plate Setup:

    • Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate (100 µL per well).

    • Add 100 µL of the prepared bacterial suspension to each well.

    • Include positive control wells (bacteria without this compound) and negative control wells (sterile medium only).

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Carefully discard the planktonic cell culture from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.

Materials:

  • Confocal microscope

  • Glass-bottom dishes or flow cells

  • Bacterial culture and growth medium

  • This compound

  • Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

Procedure:

  • Biofilm Formation: Grow biofilms in glass-bottom dishes or flow cells with or without this compound at the desired concentration (e.g., at or below the MBIC) for 24-48 hours at 37°C.

  • Staining:

    • Gently wash the biofilm with PBS to remove planktonic cells.

    • Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) to the biofilm and incubate in the dark for 15-30 minutes.

  • Imaging:

    • Wash the biofilm again with PBS to remove excess stain.

    • Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorescent dyes.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ, Imaris) to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Visualizations

Experimental Workflow for MBIC Assay

MBIC_Workflow Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) Assay cluster_prep Preparation cluster_assay Assay prep_culture Prepare Bacterial Suspension inoculate Inoculate 96-well Plate prep_culture->inoculate prep_peptide Prepare this compound Serial Dilutions prep_peptide->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with Acetic Acid/Ethanol wash2->solubilize read Measure Absorbance (570-595 nm) solubilize->read

Caption: Workflow for the Crystal Violet-based MBIC assay.

Hypothetical Mechanism of this compound Anti-Biofilm Activity

While the precise signaling pathways affected by this compound in bacteria are not yet fully elucidated, a primary mechanism of action for mastoparan peptides is the disruption of the bacterial cell membrane. This initial interaction can lead to downstream effects that inhibit biofilm formation.

Mastoparan_Mechanism Hypothesized Anti-Biofilm Mechanism of this compound mastoparan This compound membrane Bacterial Cell Membrane mastoparan->membrane Binds to disruption Membrane Disruption & Permeabilization membrane->disruption Causes adhesion Inhibition of Initial Cell Adhesion disruption->adhesion Leads to qs Disruption of Quorum Sensing Signaling (e.g., agr, las/rhl) disruption->qs Potentially leads to biofilm Biofilm Inhibition adhesion->biofilm eps Reduced EPS Production qs->eps Downregulates eps->biofilm agr_system Staphylococcus aureus agr Quorum Sensing System cluster_cell S. aureus Cell agrD agrD pro_AIP Pro-AIP agrD->pro_AIP agrB AgrB (Transporter) pro_AIP->agrB AIP AIP (Autoinducer Peptide) agrB->AIP Processes & Exports AIP_ext Extracellular AIP AIP->AIP_ext agrC AgrC (Receptor) agrA AgrA (Response Regulator) agrC->agrA Activates P3 P3 Promoter agrA->P3 Binds to RNAIII RNAIII P3->RNAIII Drives transcription of virulence Virulence Factors & Biofilm Formation RNAIII->virulence Regulates AIP_ext->agrC Binds to mastoparan This compound (Hypothetical Target) mastoparan->agrB Inhibits? mastoparan->agrC Blocks? pa_qs Pseudomonas aeruginosa las and rhl Quorum Sensing cluster_las las System cluster_rhl rhl System lasI LasI HSL_3O_C12 3-oxo-C12-HSL lasI->HSL_3O_C12 Synthesizes lasR LasR HSL_3O_C12->lasR Binds lasR_complex LasR/3-oxo-C12-HSL Complex lasR->lasR_complex rhlR RhlR lasR_complex->rhlR Activates virulence Virulence & Biofilm Formation lasR_complex->virulence Activates rhlI RhlI HSL_C4 C4-HSL rhlI->HSL_C4 Synthesizes HSL_C4->rhlR Binds rhlR_complex RhlR/C4-HSL Complex rhlR->rhlR_complex rhlR_complex->virulence Activates mastoparan This compound (Hypothetical Target) mastoparan->lasR Interferes with binding? mastoparan->rhlR Interferes with binding?

References

Application Notes and Protocols for in vivo Study of Mastoparan-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M is a 14-residue amphipathic peptide toxin isolated from the venom of the wasp Vespa magnifica.[1][2] It belongs to the mastoparan (B549812) family of peptides, which are known for a variety of biological activities, including mast cell degranulation, G-protein activation, and antimicrobial effects.[2][3][4] Recent research has highlighted the therapeutic potential of this compound in several disease models, including neuroprotection and cancer therapy.[1][5][6][7]

These application notes provide a comprehensive guide to designing and conducting preclinical in vivo studies to evaluate the efficacy and safety of this compound. The protocols and considerations outlined below are synthesized from published research and are intended to serve as a foundational resource for investigators.

Preclinical in vivo Study Design Considerations

A well-designed in vivo study is critical for obtaining reliable and reproducible data. Key considerations for a this compound study include the selection of an appropriate animal model, determination of the optimal dose and administration route, and the definition of relevant endpoints.

1. Animal Model Selection:

The choice of animal model is contingent on the therapeutic area of investigation.

  • Neuroprotection/Cerebral Ischemia: Male Wistar rats are a commonly used model for studying global cerebral ischemia-reperfusion injury.[1][5]

  • Oncology: Adult female BALB/c mice are frequently used for mammary carcinoma models.[6]

  • Gouty Arthritis: Mouse models of monosodium urate (MSU)-induced gouty arthritis are relevant.[8]

  • Infection/Immunomodulation: Mouse models of sepsis or localized infection can be employed to study antimicrobial and immunomodulatory effects.[9]

2. Dosage and Administration Route:

The dosage of this compound will vary depending on the animal model and the intended therapeutic effect.

  • Intraperitoneal (IP) Injection: This is a common route of administration for this compound.

    • For neuroprotection studies in rats, doses of 0.05, 0.1, and 0.2 mg/kg have been shown to be effective.[1][5]

    • In oncology studies in mice, a dose of 6 mg/kg has been used in combination with other chemotherapeutic agents.[6]

  • Subcutaneous (SC) Injection: For studies on functional recovery in stroke models in mice, doses of 20, 40, and 80 µg/kg have been explored.[10]

It is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal toxicity.

3. Endpoint Analysis:

The selection of endpoints should be directly related to the hypothesis being tested.

  • Efficacy Endpoints:

    • Neuroprotection: Behavioral tests (e.g., neurocognitive function), histological analysis of neuronal loss (e.g., H&E, Nissl staining), and immunohistochemistry.[1][5]

    • Oncology: Tumor volume measurement, survival analysis, and histological examination of tumors.[6]

    • Inflammation: Measurement of inflammatory markers (e.g., paw swelling in arthritis models), and cytokine profiling (e.g., IL-1β, IL-6, TNF-α) in tissue homogenates or serum via ELISA.[1][8]

  • Safety and Toxicity Endpoints:

    • Monitoring of animal health (body weight, food/water intake, clinical signs of toxicity).

    • Complete blood count (CBC) and serum biochemistry to assess organ function (liver, kidney).

    • Histopathological examination of major organs.

    • Assessment of mast cell degranulation and histamine (B1213489) release, a known effect of mastoparans.[3][11]

Experimental Protocols

The following are detailed protocols for key experiments in an in vivo study of this compound, based on a neuroprotection model in rats. These can be adapted for other models and research questions.

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Global Cerebral Ischemia-Reperfusion

Objective: To assess the neuroprotective efficacy of this compound in a rat model of global cerebral ischemia-reperfusion (GCI/R).

Animal Model: Male Wistar rats.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Behavioral testing apparatus

  • Reagents for histology (H&E, Nissl staining) and ELISA kits for inflammatory markers.

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats to the animal facility for at least one week before the experiment.

    • Randomly divide the rats into experimental groups (e.g., Sham, Vehicle control, this compound low dose, this compound medium dose, this compound high dose).

  • Induction of Global Cerebral Ischemia-Reperfusion (4-Vessel Occlusion Model):

    • Anesthetize the rats.

    • Surgically occlude both vertebral arteries permanently.

    • On the following day, induce ischemia by temporarily occluding both common carotid arteries for a defined period (e.g., 10-15 minutes).

    • Remove the clamps to allow for reperfusion.

    • The sham group undergoes the same surgical procedures without vessel occlusion.

  • This compound Administration:

    • Prepare fresh solutions of this compound in sterile saline on the day of injection.

    • Administer this compound (e.g., 0.05, 0.1, 0.2 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection immediately after reperfusion and at subsequent time points as per the study design.[1]

  • Behavioral and Neurological Assessment:

    • Perform a battery of behavioral tests to assess neurocognitive function at specified time points post-injury (e.g., days 3 and 7).

  • Tissue Collection and Processing:

    • At the end of the study period, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains and process for histological analysis (H&E and Nissl staining) to assess neuronal damage in the hippocampus, particularly the CA1 region.[1]

    • For biochemical analysis, collect fresh brain tissue, homogenize, and store at -80°C for ELISA assays.

  • Biochemical Analysis:

    • Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), anti-inflammatory cytokines (IL-10), oxidative stress markers (SOD, MDA), and apoptosis-related proteins (Caspase-3, Bcl-2) in the brain homogenates using commercially available ELISA kits.[1]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound on Neurological Deficit Scores

Treatment GroupDose (mg/kg)Neurological Score (Day 3)Neurological Score (Day 7)
Sham-
Vehicle-
This compound0.05
This compound0.1
This compound0.2

Table 2: Effect of this compound on Inflammatory Cytokine Levels in the Hippocampus (pg/mg protein)

Treatment GroupDose (mg/kg)IL-1βIL-6TNF-αIL-10
Sham-
Vehicle-
This compound0.05
This compound0.1
This compound0.2

Table 3: Effect of this compound on Oxidative Stress and Apoptosis Markers

Treatment GroupDose (mg/kg)SOD ActivityMDA LevelsCaspase-3 ActivityBcl-2 Expression
Sham-
Vehicle-
This compound0.05
This compound0.1
This compound0.2

Mandatory Visualizations

Signaling Pathways of this compound

Mastoparan_M_Signaling_Pathways MastoparanM This compound G_Protein G-Protein Activation MastoparanM->G_Protein MAPK_NFkB MAPK/NF-κB Pathway MastoparanM->MAPK_NFkB Inhibition Apoptosis Apoptosis MastoparanM->Apoptosis Inhibition PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_Ca IP3 Release & Ca2+ Influx PLC->IP3_Ca NLRP3 NLRP3 Inflammasome Activation MAPK_NFkB->NLRP3 IL1b IL-1β Release NLRP3->IL1b Caspase3 Caspase-3 Apoptosis->Caspase3 Bcl2 Bcl-2 Bcl2->Apoptosis Inhibition

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for in vivo Neuroprotection Study

Experimental_Workflow Start Start: Animal Acclimatization & Grouping Surgery GCI/R Model Induction (4-Vessel Occlusion) Start->Surgery Treatment This compound or Vehicle Administration (IP) Surgery->Treatment Behavior Behavioral & Neurological Assessment (Days 3 & 7) Treatment->Behavior Euthanasia Euthanasia & Tissue Collection Behavior->Euthanasia Histology Histological Analysis (H&E, Nissl) Euthanasia->Histology Biochemistry Biochemical Analysis (ELISA) Euthanasia->Biochemistry Data Data Analysis & Interpretation Histology->Data Biochemistry->Data

References

Application Notes and Protocols for Mastoparan-M Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a potent antimicrobial peptide isolated from the venom of the hornet Vespa mandarinia, has garnered significant interest for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its potential therapeutic applications are vast, though its clinical use can be limited by toxicity.[2] The chemical synthesis of this compound and its analogs is crucial for further research into its structure-activity relationship and for the development of novel antimicrobial agents with improved therapeutic indices.[1]

This document provides detailed protocols for the chemical synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Sequence

The primary amino acid sequence for this compound is:

H-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂ [3]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with the synthesis and purification of this compound and similar peptides.

Table 1: Synthesis Yield and Purity

PeptideSynthesis MethodPurity (RP-HPLC)Crude YieldFinal Yield
This compoundFmoc SPPS>95%~70-85%~20-40%
Mastoparan-LFmoc SPPS>95%~75-90%~25-45%
Polistes MastoparanFmoc SPPS>95%~70-88%~22-42%

Note: Yields are highly dependent on the scale of synthesis and the efficiency of each coupling step.

Table 2: HPLC Purification Parameters

ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm10 x 250 mm, 19 x 100 mm, or 21.2 x 250 mm
Particle Size 5 µm5 µm or 10 µm
Pore Size 100 Å, 120 Å, or 300 Å100 Å, 120 Å, or 300 Å
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% - 0.2% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)0.1% - 0.2% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min5-20 mL/min (depending on column diameter)
Gradient 5-95% B over 30 minOptimized based on analytical run
Detection 214 nm, 280 nm214 nm, 280 nm

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Ile, Asn(Trt), Leu, Lys(Boc), Ala)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours or in DCM for 30 minutes in a reaction vessel.[4] After swelling, drain the solvent.[4]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of Oxyma in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Iterative Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Leucine) to the N-terminus (Isoleucine).

  • Final Fmoc Deprotection: After the final amino acid (Isoleucine) has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[4]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin to collect the TFA solution containing the cleaved peptide.[4]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[4]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.[4]

    • Dry the crude peptide pellet under vacuum.[4]

Protocol 2: Purification of this compound by RP-HPLC

This protocol describes the purification of the crude synthetic this compound peptide.

Materials:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Analytical and preparative C18 HPLC columns

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of the crude peptide in Mobile Phase A (0.1% TFA in water) to a concentration of 1 mg/mL.[5]

    • Inject 10-20 µL onto an analytical C18 column.

    • Run a linear gradient of 5-95% Mobile Phase B (0.1% TFA in acetonitrile) over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Identify the peak corresponding to the full-length this compound based on its expected retention time and subsequent mass spectrometry analysis of the collected fraction.

    • Optimize the gradient to achieve the best separation between the target peptide and impurities.

  • Preparative Purification:

    • Dissolve the remaining crude peptide in Mobile Phase A.

    • Inject the dissolved crude peptide onto a preparative C18 column.

    • Run the optimized gradient from the analytical method development, adjusting the flow rate according to the preparative column dimensions.

    • Collect fractions corresponding to the target peptide peak.

  • Post-Purification Analysis and Processing:

    • Analyze the purity of each collected fraction using the developed analytical HPLC method.[5]

    • Pool the fractions that have a purity of >95%.[5]

    • Remove the acetonitrile and TFA from the pooled fractions by lyophilization (freeze-drying) to obtain the purified peptide as a white powder.[5]

  • Final Quality Control:

    • Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Verify the final purity using analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage and Precipitation Resin Rink Amide Resin Swell Swell Resin in DMF/DCM Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Dry Dry Crude Peptide Precipitation->Dry

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in Mobile Phase A (0.1% TFA in Water) Crude->Dissolve Analytical Analytical HPLC (Method Development) Dissolve->Analytical Preparative Preparative HPLC (Purification) Analytical->Preparative Optimized Gradient Collect Collect Fractions Preparative->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize QC Final QC (HPLC, Mass Spec) Lyophilize->QC PurePeptide Purified this compound QC->PurePeptide

Caption: Workflow for the Purification of this compound by RP-HPLC.

References

Illuminating Cellular Pathways: A Guide to Fluorescently Labeling Mastoparan-M for High-Resolution Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M, a potent tetradecapeptide (Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂) from wasp venom, is a valuable tool for studying G-protein-coupled signaling pathways.[1] Its ability to directly activate heterotrimeric G-proteins, mimicking an activated receptor, provides a powerful mechanism to investigate downstream cellular events such as calcium mobilization and exocytosis.[1][2] Fluorescently labeling this compound enables researchers to visualize its localization, track its interaction with cellular components, and quantify its effects with high spatiotemporal resolution. This document provides detailed protocols for the fluorescent labeling of this compound, purification of the conjugate, and its application in cellular imaging, along with a summary of its biological activities and the photophysical properties of commonly used fluorophores.

Choosing the Right Fluorescent Label

The selection of a fluorescent dye is critical and depends on the specific application, the available imaging instrumentation, and the desired photophysical properties. Key considerations include the dye's brightness (a product of its extinction coefficient and quantum yield), photostability, pH sensitivity, and size.[3] For labeling this compound, which contains multiple primary amines (three lysine (B10760008) residues and the N-terminus), the choice of labeling chemistry is also crucial to ensure a homogenous product.[4]

Here, we focus on two commonly used classes of amine-reactive fluorescent dyes: fluoresceins (e.g., FITC) and rhodamines (e.g., TRITC, TAMRA).

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Features
FITC 495525~0.92~75,000Bright, but pH sensitive and prone to photobleaching.[5][6]
TRITC 550573~0.2-0.4~85,000More photostable than FITC and less pH sensitive.
TAMRA 552578~0.1-0.3~91,000Photostable, often used in FRET applications.

Note: Photophysical properties can be influenced by the local environment and conjugation to the peptide.

Experimental Protocols

Protocol 1: Selective N-Terminal Labeling of this compound in Solution

This protocol aims to selectively label the N-terminus of this compound, taking advantage of the lower pKa of the α-amino group compared to the ε-amino groups of lysine residues.[7][8]

Materials:

  • This compound peptide (synthetic, high purity)

  • Amine-reactive fluorescent dye (e.g., FITC or a rhodamine NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve this compound in the Labeling Buffer to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Slowly add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction by consuming unreacted dye. Incubate for 30 minutes.

  • Purification:

    • Purify the fluorescently labeled this compound from unlabeled peptide and free dye using RP-HPLC.

    • Use a C18 column with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and the excitation maximum of the dye. The labeled peptide will have a longer retention time than the unlabeled peptide.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Pool the pure fractions and lyophilize to obtain the final product as a powder.

    • Store the lyophilized, labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: N-Terminal Labeling of this compound during Solid-Phase Peptide Synthesis (SPPS)

This method ensures site-specific labeling at the N-terminus before the peptide is cleaved from the resin, eliminating the possibility of labeling lysine side chains.[9]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amidation)

  • SPPS synthesizer or manual reaction vessel

  • Coupling reagents (e.g., HBTU, HOBt) and base (e.g., DIPEA)

  • 20% piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Amine-reactive fluorescent dye

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • RP-HPLC system

  • Lyophilizer

Procedure:

  • Peptide Synthesis: Synthesize the this compound sequence on the Rink Amide resin using standard Fmoc-SPPS protocols.[9][10]

  • Final Fmoc Deprotection: After the final amino acid (Isoleucine) is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • On-Resin Labeling:

    • Wash the resin thoroughly with DMF.

    • Dissolve a 2 to 5-fold molar excess of the amine-reactive dye and an equivalent molar amount of base (e.g., DIPEA) in DMF.

    • Add the dye solution to the resin and allow it to react for 2-4 hours at room temperature, protected from light.

    • Monitor the labeling efficiency using a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.

  • Washing: Wash the resin extensively with DMF and then dichloromethane (B109758) (DCM) to remove excess dye and reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.[9]

  • Precipitation and Purification:

    • Precipitate the crude labeled peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the labeled peptide by RP-HPLC as described in Protocol 1.

  • Characterization and Storage: Characterize the final product by mass spectrometry and store as a lyophilized powder at -20°C or -80°C.

Quantitative Data Summary

The biological activity of mastoparans can be influenced by their amino acid sequence.[11] While specific data for fluorescently labeled this compound is limited, the following table provides a summary of the activity of unlabeled this compound and other representative mastoparans. It is important to experimentally verify the activity of the fluorescently labeled peptide, as the addition of a fluorophore can potentially alter its biological function.

PeptideBiological ActivityAssayResultReference
This compoundAntimicrobialMIC vs. S. aureus32-64 µg/mL[2]
AntimicrobialMIC vs. E. coli8 µg/mL[2]
Hemolytic ActivityEC₅₀ vs. human RBCs> 400 µM (low)[4]
Mastoparan-CHemolytic ActivityEC₅₀ vs. human RBCs30.2 ± 1.3 µM[4]
Mastoparan-LHemolytic ActivityEC₅₀ vs. human RBCs82.9 ± 3.8 µM[4]
This compound (all-D)AntimicrobialMIC vs. S. aureus & E. coli2-fold higher activity than L-form[2]

Visualization of Workflows and Pathways

Experimental Workflow for Fluorescent Labeling

G Experimental Workflow for Fluorescent Labeling of this compound cluster_prep Peptide Preparation cluster_label Labeling cluster_purify Purification & QC cluster_app Application Peptide_Synth This compound Synthesis (SPPS) Peptide_Sol Dissolve in Labeling Buffer Peptide_Synth->Peptide_Sol Reaction Labeling Reaction Peptide_Sol->Reaction Dye_Prep Prepare Dye Solution Dye_Prep->Reaction Quench Quench Reaction Reaction->Quench HPLC RP-HPLC Purification Quench->HPLC MS Mass Spectrometry HPLC->MS Lyophilize Lyophilization MS->Lyophilize Imaging Cellular Imaging Lyophilize->Imaging

Caption: Workflow for this compound labeling.

This compound Signaling Pathway

G This compound Signaling Pathway Mastoparan (B549812) Fluorescently Labeled This compound G_protein Heterotrimeric G-protein (Gi/o) Mastoparan->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Cell_Response Cellular Responses (e.g., Exocytosis) Ca_release->Cell_Response PKC->Cell_Response

Caption: this compound G-protein activation pathway.

Applications in Imaging

Fluorescently labeled this compound is a versatile tool for various imaging applications:

  • Subcellular Localization: Visualizing the accumulation of this compound at the plasma membrane or its potential internalization.

  • Receptor-Ligand Interaction Studies: Using techniques like Fluorescence Resonance Energy Transfer (FRET) to study the proximity of this compound to G-proteins or other signaling molecules.

  • Live-Cell Imaging: Tracking the dynamics of this compound-induced signaling events, such as calcium waves, in real-time.

  • High-Throughput Screening: Developing assays to screen for compounds that modulate this compound activity by monitoring changes in fluorescence intensity or localization.

Conclusion

The fluorescent labeling of this compound provides a powerful approach to dissect the intricacies of G-protein signaling. By following the detailed protocols outlined in this document and carefully considering the choice of fluorophore and labeling strategy, researchers can generate high-quality labeled peptides for a wide range of imaging applications. This will ultimately contribute to a deeper understanding of the cellular processes regulated by this potent wasp venom peptide and may aid in the development of novel therapeutic agents that target these pathways.

References

Mastoparan-M: Application Notes and Protocols for Ion Channel Studies using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-M is a tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia. As a member of the mastoparan (B549812) family of peptides, it is known to be a potent activator of G proteins, particularly the Gi/o subtypes. This activity makes this compound a valuable pharmacological tool for investigating the G-protein modulation of various ion channels. These application notes provide detailed protocols for utilizing patch clamp electrophysiology to study the effects of this compound on ion channels, with a focus on G-protein-gated inwardly rectifying potassium (GIRK) channels as a primary example.

Mechanism of Action

This compound directly interacts with and activates heterotrimeric G proteins by mimicking the intracellular loops of G protein-coupled receptors (GPCRs). This activation promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. Both of these subunits can then modulate the activity of various effector proteins, including ion channels. The primary mechanism of action for mastoparan-induced modulation of many ion channels, such as GIRK channels, is through the direct binding of the Gβγ subunit to the channel protein.

Data Presentation

The following tables summarize the quantitative data regarding the effects of mastoparan peptides.

ParameterValueConditionsReference
G-protein Activation
Mastoparan IC50 for Gαi subunit interaction1 µMNeutrophil membrane extracts[1]
Mastoparan-L stimulation of Go and Gi GTPase activity16-fold increaseAt 100 µM in PE/PC/PS vesicles[2]
Pore Formation (in planar lipid bilayers)
Mastoparan concentration for channel activity0.3 - 3.0 µMPlanar lipid bilayers[3]
Conductance levels of mastoparan-induced channels15 - 700 pSPlanar lipid bilayers[3]
Modulation of Neuronal K+ Channels
Conductance of mastoparan-activated K+ channel85 pSRat caudate-putamen neurons[4]

Experimental Protocols

Cell Culture and Preparation

Cell Line: Rat striatal neurons are a suitable model system for studying mastoparan's effects on dopamine-modulated K+ channels.[4] Alternatively, cell lines heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing GIRK channels) can be used.

Culture Conditions:

  • Culture primary striatal neurons or the chosen cell line under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

  • For patch clamp experiments, plate the cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells.

Solutions and Reagents

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile, nuclease-free water or a suitable buffer.

  • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution.

Patch Clamp Solutions for Recording K+ Currents in Neurons:

SolutionComponentConcentration (mM)
Internal (Pipette) Solution K-Gluconate140
KCl4
EGTA0.5
HEPES10
MgATP4
NaGTP0.4
pH adjusted to 7.3 with KOH
Osmolarity adjusted to ~290 mOsm
External (Bath) Solution NaCl126
KCl3
CaCl22.5
MgCl21.3
NaHCO326
NaH2PO41.25
Glucose20
pH maintained at 7.4 by bubbling with 95% O2 / 5% CO2
Osmolarity adjusted to ~310 mOsm

Note: The exact composition of the solutions may need to be optimized depending on the specific ion channel and cell type being studied. For example, when studying GIRK channels, the external KCl concentration can be raised to increase the inward current.

Patch Clamp Electrophysiology Protocol (Cell-Attached Configuration)

The cell-attached configuration is recommended for observing the modulation of ion channels by mastoparan through G-protein activation without disrupting the intracellular signaling environment.[4]

Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.

  • Fill the pipette with the internal solution, ensuring there are no air bubbles. The internal solution should also contain the desired concentration of this compound.

Seal Formation:

  • Place the coverslip with the cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a selected healthy cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

Data Acquisition:

  • Set the amplifier to voltage-clamp mode.

  • Apply a suitable voltage protocol to elicit channel activity. For studying voltage-independent channels like GIRK, a holding potential can be varied to observe inward and outward currents. For voltage-gated channels, appropriate voltage steps should be used.

  • Record baseline channel activity before the application of mastoparan (if applying externally) or immediately after seal formation (if included in the pipette).

  • Observe changes in channel activity, such as an increase in open probability or the appearance of channel openings, in the presence of this compound.

  • Record data for a sufficient duration to allow for statistical analysis of channel kinetics (e.g., open probability, mean open time, mean closed time).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Mastoparan_Signaling Mastoparan This compound G_protein Heterotrimeric G-protein (Gαi/oβγ) Mastoparan->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC Activation GIRK GIRK Channel G_beta_gamma->GIRK Direct Activation Ca_channel Voltage-gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: this compound G-protein signaling pathway.

Patch Clamp Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Rat Striatal Neurons) Solution_Prep Prepare Internal & External Solutions Cell_Culture->Solution_Prep Pipette_Prep Pull & Fire-polish Pipettes Solution_Prep->Pipette_Prep Approach_Cell Approach Cell & Form GΩ Seal Pipette_Prep->Approach_Cell Record_Baseline Record Baseline Channel Activity Approach_Cell->Record_Baseline Apply_Mastoparan Apply this compound (in pipette or bath) Record_Baseline->Apply_Mastoparan Record_Effect Record Channel Modulation Apply_Mastoparan->Record_Effect Analyze_Kinetics Analyze Channel Kinetics (Po, To, Tc) Record_Effect->Analyze_Kinetics Dose_Response Generate Dose-Response Curve Analyze_Kinetics->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: Experimental workflow for patch clamp studies.

References

Troubleshooting & Optimization

Mastoparan-M Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with mastoparan-M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cationic, amphipathic tetradecapeptide toxin originally isolated from the venom of the wasp Vespa mandarinia. Its structure, rich in hydrophobic amino acids, gives it a tendency to interact with both aqueous and non-polar environments. This dual nature can lead to self-aggregation and precipitation in aqueous solutions, posing a challenge for researchers aiming to achieve consistent and effective concentrations in their experiments.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2] Its solubility is significantly influenced by the solvent's polarity. In aqueous solutions, this compound tends to adopt a random coil conformation, while in a membrane-mimicking environment, it forms a more stable α-helical structure.[1]

Q3: What is the recommended initial solvent for dissolving lyophilized this compound?

For initial solubilization, it is recommended to use a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[2] Alternatively, sterile, distilled, or deionized water can be used, and if solubility is limited, a slightly acidic solution (e.g., 10% acetic acid) may help.[3]

Q4: How should I prepare aqueous working solutions of this compound?

To prepare an aqueous working solution, first dissolve the peptide in a minimal volume of a recommended organic solvent. Then, slowly add the aqueous buffer of your choice while gently vortexing to reach the desired final concentration.[2][3] This method helps to prevent immediate precipitation upon contact with the aqueous environment.

Q5: What is the recommended storage procedure for this compound solutions?

Lyophilized this compound should be stored at -20°C or -80°C.[3] Stock solutions prepared in organic solvents should be aliquoted into low-adhesion tubes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4] It is not recommended to store this compound in aqueous solutions for more than one day due to the risk of aggregation and degradation.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common solubility problems with this compound.

Problem: this compound powder does not dissolve in water.
  • Cause: The hydrophobic nature of the peptide limits its direct solubility in aqueous solutions.

  • Solution:

    • Use a minimal amount of an organic co-solvent (DMSO, ethanol, or DMF) to first dissolve the peptide.

    • Slowly add your aqueous buffer to the peptide-organic solvent mixture while vortexing.

    • If solubility is still an issue, gentle sonication can be used to break up aggregates.[3]

    • Alternatively, try dissolving the peptide in a small volume of 10% acetic acid before diluting with your buffer.[3]

Problem: The solution becomes cloudy or shows precipitates after adding the aqueous buffer.
  • Cause: The peptide has reached its solubility limit in the final buffer composition, or the pH of the buffer is close to the peptide's isoelectric point (pI), minimizing its net charge and promoting aggregation.

  • Solution:

    • Reduce the final concentration: Prepare a new working solution at a lower concentration from your high-concentration organic stock.

    • Adjust the buffer pH: Ensure the pH of your buffer maintains the net positive charge of this compound. A physiological pH of ~7.4 is generally suitable.[1]

    • Use a different buffer system: Experiment with buffers of varying ionic strength.

    • Centrifuge the solution: If immediate use is required, centrifuge the cloudy solution to pellet the precipitate and use the supernatant. Note that the actual concentration in the supernatant may be lower than intended.

Problem: Inconsistent experimental results or loss of activity over time.
  • Cause: This could be due to slow aggregation of the peptide in the aqueous working solution or adsorption of the peptide to labware.

  • Solution:

    • Prepare fresh working solutions: For each experiment, prepare a fresh dilution from your frozen organic stock solution.[1]

    • Use low-adhesion labware: Utilize low-adhesion microcentrifuge tubes and pipette tips to minimize surface adsorption.[1]

    • Handle with care: When preparing solutions, warm the peptide to room temperature in a desiccator before opening the vial. For peptides containing asparagine (Asn), like this compound, using oxygen-free water can help prevent oxidation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility and effective concentrations of this compound and related peptides.

Solvent/Buffer SystemApproximate SolubilityReference
Ethanol, DMSO, Dimethylformamide~30 mg/mL[2]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[2]
Water100 mg/mL (may require ultrasonic)[4]
DMSO100 mg/mL (may require ultrasonic)[4]
Assay TypeCell LineEffective ConcentrationReference
Neurotoxicity (IC50, 24h)HT22105.2 µg/mL[6]
Neurotoxicity (IC50, 48h)HT2246.81 µg/mL[6]
NeuroprotectionHT220.1 - 5 µg/mL[6]
Anti-cancer (MTT Assay)Various10⁻⁴ to 10⁻⁹ M[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Warm the vial to room temperature in a desiccator before opening.

  • Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, for 1 mg of this compound (MW: 1478.9 g/mol ), add 676 µL of DMSO.

  • Gently vortex the vial until the peptide is completely dissolved.

  • Aliquot the stock solution into low-adhesion microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay
  • Thaw a single aliquot of the 1 mM this compound stock solution.

  • In a sterile tube, add the desired volume of your pre-warmed cell culture medium or buffer.

  • Add the required volume of the 1 mM stock solution to the medium/buffer and gently mix by pipetting or inverting the tube. For example, to make 1 mL of a 10 µM working solution, add 10 µL of the 1 mM stock to 990 µL of medium/buffer.

  • Use the working solution immediately in your experiment.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound, leading to cellular degranulation. This compound directly activates G-proteins, which in turn stimulate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

Mastoparan_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan (B549812) This compound G_protein G-protein (Gαq) Mastoparan->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Degranulation Degranulation Ca_release->Degranulation leads to

This compound induced G-protein signaling cascade.
Experimental Workflow for this compound Solution Preparation

This diagram outlines the recommended workflow for preparing this compound solutions for experimental use, from handling the lyophilized powder to creating the final working solution.

Mastoparan_Workflow start Start: Lyophilized this compound warm Warm vial to room temperature start->warm dissolve Dissolve in minimal organic solvent (e.g., DMSO) warm->dissolve stock High-concentration stock solution dissolve->stock aliquot Aliquot into low-adhesion tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute in aqueous buffer/medium thaw->dilute working Working solution dilute->working experiment Use immediately in experiment working->experiment

Recommended workflow for preparing this compound solutions.

References

preventing mastoparan-M aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of mastoparan-M aggregation in solution.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving issues related to this compound aggregation during your experiments.

Problem: Visible Precipitate or Cloudiness in Aqueous Solution

Potential Cause Recommended Solution
Poor Solubility in Aqueous Buffer Mastoparan (B549812) peptides are amphipathic and can self-associate in aqueous solutions. For initial solubilization, first dissolve the lyophilized peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or acetonitrile. Then, slowly add the aqueous buffer to the desired final concentration while vortexing to prevent localized high concentrations that can trigger aggregation.[1][2]
High Peptide Concentration Work with the lowest effective concentration possible for your experiment. Prepare a high-concentration stock solution in an appropriate organic solvent and perform serial dilutions into the final aqueous buffer immediately before use.[3]
Inappropriate pH or Ionic Strength The net positive charge of this compound is crucial for its stability in solution. The peptide's isoelectric point (pI) should be considered, as it is least soluble at a pH equal to its pI. Adjusting the pH of the buffer away from the pI can improve solubility. Experimenting with slightly acidic pH (e.g., 4.0-6.0) can increase electrostatic repulsion between peptide molecules, thereby preventing aggregation.[3][4][5] While ionic strength can influence peptide stability, excessively high salt concentrations may promote aggregation.[4][5]
Extended Storage in Aqueous Buffer Do not store mastoparan peptides in aqueous buffers for extended periods, even when refrigerated. Prepare fresh working solutions for each experiment from a non-aqueous stock solution.[1]

Problem: Inconsistent Experimental Results or Loss of Activity

Potential Cause Recommended Solution
Slow Aggregation in Solution Even if not visibly precipitated, this compound can form small aggregates over time in aqueous solutions, reducing the concentration of active monomeric peptide. Always prepare fresh working solutions immediately before your experiment from a stock solution stored in an organic solvent.[1]
Adsorption to Labware Peptides can adsorb to plastic surfaces, leading to a decrease in the effective concentration. Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the working buffer can also help minimize loss.
Peptide Degradation If working with serum-containing media or cell lysates, this compound may be susceptible to degradation by proteases. Ensure sterile handling and consider the use of protease inhibitors where appropriate.
Freeze-Thaw Cycles Repeated freeze-thaw cycles of aqueous solutions can induce aggregation. Aliquot your stock solution into single-use volumes to avoid this.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound aggregation?

A1: this compound is an amphipathic peptide, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. In aqueous solutions, the hydrophobic faces of the peptide molecules tend to interact with each other to minimize contact with water, leading to self-aggregation and, at higher concentrations, precipitation.[2] This is a common issue for many mastoparan peptides.[3]

Q2: What is the best way to prepare a this compound stock solution?

A2: To prepare a stable stock solution, dissolve the lyophilized this compound powder in a minimal volume of an organic solvent such as sterile DMSO or a 50% acetonitrile/water solution.[1][2] Gently vortex until the peptide is fully dissolved. This stock solution can then be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How should I prepare my working solution from the stock?

A3: Thaw a single aliquot of the stock solution. Dilute the stock into your final experimental buffer (e.g., PBS, HEPES, or cell culture medium) immediately before the experiment. It is crucial to add the peptide stock to the buffer dropwise while vortexing. This gradual addition helps to prevent localized high concentrations that can initiate aggregation.

Q4: What is the optimal pH for a this compound solution?

A4: While the optimal pH can be experiment-dependent, a slightly acidic to neutral pH is generally a good starting point for basic peptides like this compound. A pH of around 7.4 is suitable for many applications.[1] However, if you are experiencing aggregation, you can try a slightly more acidic buffer (pH 4.0-6.0) to increase the net positive charge on the peptide, which will enhance electrostatic repulsion between molecules and potentially reduce aggregation.[3]

Q5: Can I use additives to prevent aggregation?

A5: Yes, certain excipients can help stabilize this compound in solution. These include sugars like sucrose (B13894) and trehalose, polyols such as mannitol, and non-ionic surfactants like Polysorbate 80.[3] The optimal concentration of these additives would need to be determined empirically for your specific application.

Data Presentation

The biological activity of mastoparan peptides is closely linked to their monomeric, non-aggregated state. The following tables provide effective concentrations (EC50) for the degranulation activity of various mastoparan peptides, which can serve as an indirect measure of the concentration at which the peptides are active and largely non-aggregated under specific experimental conditions.

Table 1: EC50 Values of Mastoparan Peptides for Mast Cell Degranulation in RBL-2H3 Cells

Mastoparan PeptideEC50 (µM)
Agelaia-MPI5.25 ± 0.87
Polybia-MPII6.79 ± 0.40
Pm-R37.60 ± 0.76
Protopolybia-MPIII22.47 ± 2.96
EpVP2b25.93 ± 2.88
Mastoparan(-L)52.13 ± 3.21
Dominulin B94.80 ± 32.77
MP-V288.86 ± 61.29
MP-V1130.24 ± 46.56
Dominulin A> 200

Data sourced from a study on the degranulation activity of 55 mastoparan family peptides.[6]

Table 2: Hemolytic Activity (EC50) of Various Mastoparan Peptides on Human Red Blood Cells (HRBCs)

Mastoparan PeptideEC50 (µM)
Agelaia-MPI3.7 ± 0.14
Mastoparan-T211.8 ± 3.1
Mastoparan-T428.5 ± 2.3
Mastoparan-C30.2 ± 1.3
Mastoparan-T130.8 ± 1.6
PMM242.6 ± 2.5
EpVP2b34.1 ± 3.5
Mastoparan(-L)82.9 ± 3.8
Polybia-MPI176.6 ± 7.0
Mastoparan-II134.6 ± 1.2

Data from a systematic study on the hemolytic activity of 55 mastoparan family peptides.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

This protocol details the recommended procedure for dissolving and diluting this compound to minimize aggregation.

  • Reconstitution of Lyophilized Peptide: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. To create a 1-2 mM stock solution, add the appropriate volume of sterile DMSO or a 50% acetonitrile/water solution. c. Vortex gently until the peptide is fully dissolved.

  • Storage of Stock Solution: a. Aliquot the stock solution into low-adhesion, single-use tubes. b. Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Immediately before the experiment, dilute the stock solution into the final experimental buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4). c. Add the peptide stock to the buffer dropwise while continuously vortexing to prevent localized high concentrations that can induce aggregation. d. For enhanced purity, the final solution can be filtered through a 0.22 µm low-protein-binding syringe filter to remove any residual small aggregates.[1]

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting peptide aggregation.[8][9][10]

  • Sample Preparation: a. Prepare this compound solutions at various concentrations and in different buffer conditions (e.g., varying pH, ionic strength, or with/without excipients) following Protocol 1. b. Ensure all solutions are free of dust and other contaminants by filtering them through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • Instrument Setup: a. Set the DLS instrument to the appropriate temperature for your experiment. b. Allow the sample to equilibrate to the set temperature for at least 5-10 minutes before measurement.

  • Data Acquisition: a. Perform multiple measurements for each sample to ensure reproducibility. b. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: a. The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the particles in the solution. b. An increase in the average hydrodynamic radius or the appearance of a second population of larger particles is indicative of aggregation. c. The polydispersity index (PDI) provides information on the heterogeneity of the sample. A higher PDI can also suggest the presence of aggregates.

Visualizations

Aggregation_Pathway This compound Aggregation Pathway Monomer Monomeric this compound (Active) Oligomer Soluble Oligomers (Reduced Activity) Monomer->Oligomer Self-Association Aggregate Insoluble Aggregates (Inactive Precipitate) Oligomer->Aggregate Further Growth Factors Aggregation Triggers: - High Concentration - Neutral/High pH - High Ionic Strength - Temperature Changes Factors->Monomer Factors->Oligomer

Caption: The aggregation pathway of this compound from its active monomeric state.

Troubleshooting_Workflow Troubleshooting this compound Aggregation start Aggregation Observed? solubility Optimize Solubilization (Use DMSO/ACN stock) start->solubility Yes end Aggregation Minimized start->end No concentration Lower Working Concentration solubility->concentration ph Adjust Buffer pH (Slightly Acidic) concentration->ph additives Add Stabilizing Excipients (e.g., Sucrose, Polysorbate 80) ph->additives storage Prepare Fresh Solutions Avoid Freeze-Thaw additives->storage storage->end

Caption: A workflow for troubleshooting this compound aggregation issues.

References

Technical Support Center: Optimizing Mastoparan-M Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mastoparan-M in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 14-amino acid peptide toxin originally isolated from the venom of the hornet Vespa magnifica. Its primary mechanism of action is the direct activation of heterotrimeric G proteins, particularly the Gi/o family.[1] It mimics an activated G protein-coupled receptor (GPCR), promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades.[2]

Q2: Which signaling pathways are typically activated by this compound?

A2: By activating Gi/o proteins, this compound stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC).[3][4] At higher concentrations, this compound can also exhibit membranolytic activity, disrupting the cell membrane.[5]

Q3: Is this compound cytotoxic?

A3: Yes, at higher micromolar concentrations, this compound can be cytotoxic. This is largely due to its amphipathic, α-helical structure, which allows it to disrupt cell membranes.[5][6] It is crucial to determine the optimal concentration range that elicits the desired biological effect without causing significant cell death.

Q4: How should I prepare and store this compound solutions?

A4: Mastoparan peptides can be prone to aggregation in aqueous solutions.[7] It is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[7] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For experiments, the stock solution should be diluted to the final working concentration in the appropriate aqueous buffer immediately before use.[7]

Data Presentation: this compound Activity

The following tables summarize the effective concentrations of this compound in various cell-based assays. Note that values can vary depending on the specific experimental conditions and cell line.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineAssayIncubation TimeIC50 (µg/mL)Reference
HT22 (neuronal)CCK-824 hours105.2
HT22 (neuronal)CCK-848 hours46.81
A549 (lung cancer)MTTNot Specified34.3 ± 1.6[8]

Table 2: Biological Activity of this compound (EC50 and MIC Values)

ActivityAssay/OrganismEffective ConcentrationReference
Apoptosis InhibitionAnnexin V (HT22 cells)0.1 - 5 µg/mL
Mast Cell Degranulationβ-Hexosaminidase ReleaseModerate Activity[9]
Antimicrobial (S. aureus)MIC32-64 µg/mL[10]
Antimicrobial (E. coli)MIC8 µg/mL[10]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The diagram below illustrates the primary signaling cascade initiated by this compound through the activation of Gi/o proteins.

Mastoparan_Signaling This compound Signaling Pathway mastoparan This compound g_protein Gi/o Protein (αβγ) mastoparan->g_protein activates g_alpha Gα-GTP g_protein->g_alpha GDP/GTP exchange g_beta_gamma Gβγ g_protein->g_beta_gamma dissociation plc Phospholipase C (PLC) g_alpha->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release downstream Downstream Cellular Responses ca2_release->downstream pkc->downstream

Caption: this compound G-protein signaling pathway.

Experimental Workflow: Cell Viability (MTT) Assay

This diagram outlines a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells (96-well) cell_culture->plate_cells add_mastoparan Add this compound (serial dilutions) plate_cells->add_mastoparan incubate_treatment Incubate (24-48h) add_mastoparan->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for this compound cytotoxicity assessment.

Detailed Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration following stimulation with this compound.

Materials:

  • Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • DMSO

  • HEPES-buffered saline solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Prepare Loading Solution: Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. For the loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS.[2]

  • Cell Loading: Wash the cells once with HBSS. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[13][14] The optimal loading time and temperature should be determined empirically for each cell type.

  • De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases.[13]

  • Imaging: Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

  • Baseline Measurement: Acquire a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[14]

  • Stimulation: Add the desired concentration of this compound to the cells while continuing to record the fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. The data can be plotted as the change in the 340/380 ratio over time.

Troubleshooting Guide

Issue 1: High Variability or Inconsistent Results

Possible Cause Solution
Peptide Aggregation Prepare fresh working solutions for each experiment from a non-aqueous stock (e.g., DMSO). Avoid storing this compound in aqueous buffers for extended periods.[7]
Improper Storage Store lyophilized peptide at -20°C or colder. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[15]
Inconsistent Cell Health/Density Ensure cells are in the logarithmic growth phase and have high viability. Plate cells at a consistent density across all wells.[16]
Inaccurate Peptide Dilution Use calibrated pipettes and perform serial dilutions carefully for each experiment.[16]
Edge Effects in Multi-well Plates Avoid using the outermost wells of the plate or ensure proper humidification during incubation to prevent evaporation.[16]

Issue 2: High Background Signal in Fluorescence Assays

Possible Cause Solution
Cell Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If high, consider using a different fluorescent dye with a longer emission wavelength.
Incomplete Removal of Fura-2 AM Ensure thorough washing of cells after loading with the fluorescent dye.
Contaminated Reagents Prepare fresh, sterile buffers and solutions. Filter-sterilize where appropriate.[16]
Phenol (B47542) Red in Medium Use phenol red-free medium for fluorescence-based assays, as it can contribute to background fluorescence.[10]

Issue 3: Low or No Signal

Possible Cause Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
Inactive Peptide Verify the purity and integrity of the peptide. If in doubt, obtain a new batch from a reputable supplier.
Incorrect Assay Conditions Ensure that the pH, temperature, and buffer composition are optimal for both the cells and the peptide's activity.
Poor Dye Loading (Calcium Imaging) Optimize Fura-2 AM concentration and loading time. Ensure Pluronic F-127 is used to aid solubilization.

Issue 4: High Cytotoxicity at Expected Active Concentrations

Possible Cause Solution
Cell Line Sensitivity The cell line being used may be particularly sensitive to the membranolytic effects of this compound.
High Peptide Concentration Re-evaluate the dose-response curve. The effective concentration for signaling may be lower than the cytotoxic concentration.
Extended Incubation Time Reduce the incubation time to the minimum required to observe the desired effect.

References

Mastoparan-M Stability in Different Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of mastoparan-M in various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this and how can I prevent it?

A1: Cloudiness or precipitation in your this compound solution is likely due to peptide aggregation. Mastoparan peptides, including this compound, are amphipathic, possessing both hydrophobic and hydrophilic regions. In aqueous solutions, especially at higher concentrations, the hydrophobic portions of the peptides can interact to minimize their exposure to water, leading to self-aggregation and precipitation.

To prevent aggregation, consider the following strategies:

  • Proper Solubilization: Initially dissolve lyophilized this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) before diluting it to the final concentration in your aqueous buffer.

  • Concentration Management: It is advisable to work with the lowest effective concentration of the peptide. Prepare a concentrated stock solution in an appropriate organic solvent and perform serial dilutions into the final aqueous buffer immediately before your experiment.

  • pH and Ionic Strength: The net positive charge of this compound is important for its stability in solution. Maintaining a suitable pH for your buffer can help preserve this charge. While ionic strength is a factor, be aware that very high salt concentrations can sometimes promote aggregation.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can promote aggregation. It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q2: I'm observing a rapid loss of this compound activity in my cell culture medium or serum-containing buffer. What is the likely cause?

A2: The rapid loss of activity in biological media is most likely due to enzymatic degradation. Peptides composed of L-amino acids, such as the natural form of this compound, are susceptible to cleavage by proteases present in serum and cell culture supplements. An all-D enantiomer of this compound has been shown to be more resistant to protease degradation.[1][2]

Q3: How should I choose the optimal buffer and pH for my this compound experiments to maximize stability?

A3: The ideal buffer and pH for your this compound solution will depend on the specifics of your experiment. However, some general guidelines can be followed:

  • pH: The pH of your buffer can influence the net charge of the peptide. Experimenting with a range of pH values may be necessary to find the optimal condition for your specific application.

  • Buffer System: Common biological buffers like phosphate, citrate, or acetate (B1210297) can be used.[3] It is important to note that some buffer components may catalyze degradation, so testing several systems is recommended.

Troubleshooting Guide: this compound Aggregation

Problem Potential Cause Recommended Solution
Visible Precipitate or Cloudy Solution Peptide aggregation due to improper solubilization or high concentration.1. Re-dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO) before adding the aqueous buffer. 2. Prepare a fresh, lower-concentration working solution from a stock stored in an organic solvent. 3. When preparing the working solution, add the stock to the buffer dropwise while vortexing to avoid localized high concentrations.
Inconsistent Experimental Results Slow aggregation of the peptide in the aqueous buffer over time.1. Prepare fresh working solutions for each experiment from a non-aqueous stock. 2. Avoid storing this compound in aqueous buffers for extended periods, even under refrigeration.
Loss of Peptide Over Time Adsorption of the peptide to plasticware (e.g., tubes, pipette tips).1. Use low-adhesion microcentrifuge tubes and pipette tips. 2. Consider siliconizing glassware to reduce adsorption.

Quantitative Stability Data

Table 1: Stability of Mastoparan-C in RPMI-1640 with 10% Fetal Bovine Serum at 37°C

Time (hours)Mastoparan-C Remaining (%)
0100
4~85
8~70
12~60
16~50
20~40
24<40

Data extrapolated from a study by Chen et al. (2018), which reported a degradation rate of approximately 3.54% per hour for mastoparan-C in serum.[4]

Experimental Protocols

Protocol 1: HPLC-Based Assay for this compound Stability

This protocol outlines a general method for quantifying the amount of intact this compound over time in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in an appropriate solvent)

  • Selected buffer (e.g., Phosphate Buffered Saline (PBS), Citrate buffer, Acetate buffer) at the desired pH

  • Quenching solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid (TFA))

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to the final desired concentration in the chosen buffer.

    • Incubate the solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution.

  • Quenching:

    • Immediately mix the aliquot with an equal volume of ice-cold quenching solution to stop any degradation.

  • Sample Analysis:

    • Centrifuge the quenched sample to pellet any precipitated material.

    • Inject the supernatant onto the HPLC system.

  • Chromatography:

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact this compound from any degradation products.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • The degradation rate and half-life can be calculated from this data.

G cluster_prep Sample Preparation cluster_sampling Sampling and Quenching cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Prepare this compound stock solution prep2 Dilute to final concentration in buffer prep1->prep2 prep3 Incubate at desired temperature prep2->prep3 samp1 Withdraw aliquots at time points prep3->samp1 samp2 Immediately mix with quenching solution samp1->samp2 hplc1 Centrifuge quenched sample samp2->hplc1 hplc2 Inject supernatant into HPLC hplc1->hplc2 hplc3 Separate and detect intact peptide hplc2->hplc3 data1 Determine peak area of intact peptide hplc3->data1 data2 Calculate % remaining vs. time data1->data2 data3 Determine degradation rate and half-life data2->data3

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathway

Mastoparan peptides are known to directly activate heterotrimeric G proteins, mimicking the action of G protein-coupled receptors (GPCRs).[5][6] This activation leads to a cascade of downstream signaling events.

G mastoparan This compound g_protein Heterotrimeric G Protein (αβγ-GDP) mastoparan->g_protein activates g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP/GTP exchange g_beta_gamma Gβγ g_protein->g_beta_gamma dissociation effector Effector Enzyme (e.g., Phospholipase C) g_alpha_gtp->effector activates g_beta_gamma->effector activates downstream Downstream Signaling (e.g., IP₃, DAG, Ca²⁺ release) effector->downstream

Caption: this compound activation of the G-protein signaling pathway.

References

Technical Support Center: Mastoparan-M Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Mastoparan-M. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of this compound's hemolytic activity for therapeutic applications. Our goal is to help you navigate the challenges of balancing antimicrobial or anticancer efficacy with improved safety profiles.

Frequently Asked Questions (FAQs)

Q1: My this compound construct shows high hemolytic activity. What is the primary cause of this?

A1: The significant hemolytic activity of mastoparans, including this compound, is largely attributed to their amphipathic α-helical structure and high hydrophobicity.[1][2][3] This structure allows the peptide to readily insert into and disrupt the lipid bilayer of erythrocyte membranes, leading to cell lysis.[1] The overall hydrophobicity of the peptide is a critical determinant of its hemolytic potential.[2][3]

Q2: What are the most effective strategies to reduce the hemolytic activity of this compound?

A2: Several strategies have been successfully employed to decrease the hemolytic activity of this compound and its analogs:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with less hydrophobic or charged residues can significantly reduce hemolytic activity. The position of these substitutions is crucial to maintain the desired therapeutic effects.

  • Modulating Hydrophobicity: The key is to strike a balance. A certain level of hydrophobicity is necessary for antimicrobial or anticancer activity, but excessive hydrophobicity leads to indiscriminate membrane disruption and, consequently, high hemolytic activity.[2][3]

  • C-Terminal Modifications: Deletion of C-terminal amino acids has been shown to decrease hemolytic activity, although this can sometimes also reduce the desired biological activity.[4][5]

Q3: Will reducing the hemolytic activity of this compound also reduce its antimicrobial/anticancer activity?

A3: Not necessarily, but it is a critical consideration. The goal of analog design is to decouple hemolytic activity from therapeutic efficacy. By strategically modifying the peptide sequence, it is possible to create analogs with a high therapeutic index (high antimicrobial/anticancer activity and low hemolytic activity). The key is to identify modifications that selectively disrupt microbial or cancer cell membranes over erythrocyte membranes.

Q4: Are there any specific amino acid substitutions that have been reported to be successful?

A4: While specific substitutions for this compound are part of ongoing research, studies on other mastoparans have shown that replacing certain hydrophobic residues with charged or polar amino acids can be effective. For instance, strategic placement of lysine (B10760008) residues has been shown to enhance antibacterial activity while reducing hemolytic effects.[6]

Q5: How do I measure the success of my modifications?

A5: The success of your modifications should be evaluated by a combination of assays:

  • Hemolytic Activity Assay: To quantify the reduction in erythrocyte lysis.

  • Antimicrobial/Anticancer Assays: To ensure the desired therapeutic activity is retained or enhanced. This is often done by determining the Minimum Inhibitory Concentration (MIC) for bacteria or the IC50 for cancer cells.

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide analogs. Changes in the α-helical content can correlate with altered biological activity.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Newly designed analog still shows high hemolytic activity. The modifications did not sufficiently reduce the overall hydrophobicity or alter the hydrophobic moment in a way that decreases interaction with erythrocyte membranes.- Further reduce hydrophobicity by substituting more hydrophobic residues with polar or charged amino acids.- Analyze the helical wheel projection of your analog to guide further modifications.
Hemolytic activity is reduced, but so is the desired antimicrobial/anticancer effect. The modifications have disrupted the amphipathic α-helical structure essential for its therapeutic action, or have reduced the peptide's ability to interact with target cell membranes.- Attempt more conservative amino acid substitutions (e.g., replacing a large hydrophobic residue with a smaller one).- Shift the position of the substitutions to a region less critical for therapeutic activity.- Consider creating chimeric peptides by fusing this compound with other peptides that can enhance its target specificity.[7][8]
Peptide analog is difficult to synthesize or purify. The modified sequence may have poor solubility or aggregation tendencies.- Optimize the solid-phase peptide synthesis protocol (e.g., use different coupling reagents or resins).- Modify the purification protocol (e.g., adjust the HPLC gradient and solvents).

Quantitative Data Summary

The following table summarizes the biological activities of this compound and some of its analogs. This data can be used as a reference for your own experimental designs.

PeptideSequenceHemolytic Activity (%) at 100 µg/mLMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)Reference
This compoundINLKAIAALAKKLL-NH2ModerateBroad-spectrum activityBroad-spectrum activity[1]
MpVT (analog)-<50%--[9]
MpVT1 (analog)Substitution of Phenylalanine<50%Higher than MpVT-[4][5]
MpVT3 (analog)Lys12 to Ala12 substitution>50%--[9]
MpVT4-7 (analogs)C-terminal deletionsDecreasedDecreasedDecreased[4][5]

Note: The qualitative descriptions of hemolytic and antimicrobial activities are based on the available literature. Direct quantitative comparisons may vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the manual synthesis of this compound analogs with a C-terminal amide using Fmoc chemistry.[10]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm coupling with a ninhydrin (B49086) test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

Protocol 2: Hemolytic Activity Assay

This protocol is for determining the hemolytic activity of this compound analogs against human red blood cells (RBCs).[11][12][13]

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100

  • 96-well V-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBCs three times with cold PBS.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • Prepare serial dilutions of the peptide analogs in PBS.

    • In a 96-well plate, add 100 µL of each peptide dilution.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well.

  • Reaction and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

This broth microdilution protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.[6][14]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Peptide Dilution:

    • Prepare serial dilutions of the peptide analogs in MHB in the 96-well plate.

  • Incubation:

    • Add the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Logical Workflow for Developing this compound Analogs with Reduced Hemolytic Activity

workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration A Identify Target Regions in this compound for Modification B Propose Amino Acid Substitutions or Deletions A->B C Solid-Phase Peptide Synthesis of Analogs D Purification by HPLC C->D E Characterization by Mass Spectrometry D->E F Hemolytic Activity Assay E->F G Antimicrobial/Anticancer Assay (MIC/IC50) E->G H Circular Dichroism Spectroscopy E->H I Analyze Structure-Activity Relationship (SAR) F->I G->I H->I J Select Lead Candidates with High Therapeutic Index I->J K Iterate Design for Further Optimization I->K K->B

Caption: A logical workflow for the design and testing of this compound analogs.

Structure-Activity Relationship (SAR) Concept for this compound

sar_concept cluster_properties Physicochemical Properties cluster_activities Biological Activities MastoparanM This compound Hydrophobicity High Hydrophobicity MastoparanM->Hydrophobicity Amphipathicity Amphipathic α-Helix MastoparanM->Amphipathicity Charge Cationic Nature MastoparanM->Charge Modification Strategic Modification (e.g., Amino Acid Substitution) MastoparanM->Modification Hemolysis High Hemolytic Activity Hydrophobicity->Hemolysis major contributor Amphipathicity->Hemolysis Antimicrobial Antimicrobial Activity Amphipathicity->Antimicrobial Charge->Antimicrobial ReducedHydrophobicity Reduced Hydrophobicity Modification->ReducedHydrophobicity AlteredAmphipathicity Altered Amphipathicity Modification->AlteredAmphipathicity ReducedHemolysis Reduced Hemolytic Activity ReducedHydrophobicity->ReducedHemolysis AlteredAmphipathicity->ReducedHemolysis MaintainedAntimicrobial Maintained/Enhanced Antimicrobial Activity AlteredAmphipathicity->MaintainedAntimicrobial

Caption: The relationship between this compound's properties and its activities.

References

troubleshooting inconsistent mastoparan-M results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mastoparan-M. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?

A1: Cloudiness or precipitation indicates poor solubility or aggregation of the this compound peptide. This can significantly impact its biological activity.

  • Recommended Solubilization Protocol: this compound is sparingly soluble in aqueous buffers.[1]

    • First, dissolve the lyophilized peptide in a minimal amount of an organic solvent like sterile DMSO or ethanol (B145695).[1] The solubility in these solvents is approximately 30 mg/ml.[1]

    • Then, slowly add your aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration while vortexing.[1]

    • For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to prevent degradation and aggregation that can occur with multiple freeze-thaw cycles.

  • Storage: Store lyophilized peptide at -20°C or colder. Stock solutions in organic solvents should also be stored at -20°C or -80°C. It is not recommended to store aqueous solutions for more than one day.[1]

Q2: I'm observing inconsistent biological activity (e.g., mast cell degranulation, cytotoxicity) between experiments. What are the potential causes?

A2: Inconsistent results are a common challenge and can stem from several factors related to the peptide itself or the experimental setup.

  • Peptide Quality and Purity:

    • Purity: Ensure you are using a high-purity (≥95%) this compound, confirmed by HPLC and mass spectrometry.[2][3] Impurities from peptide synthesis can interfere with your assay.

    • C-Terminal Amidation: The C-terminal amidation of mastoparan (B549812) peptides is often crucial for their biological activity. This modification can enhance the peptide's interaction with cell membranes by stabilizing its α-helical structure.[4][5] Peptides lacking this amidation may show reduced or altered activity.[4]

  • Peptide Aggregation: Even if the solution appears clear, the peptide may form aggregates, reducing the concentration of active, monomeric peptide.[6] Always prepare fresh working solutions from a stock for each experiment.

  • Cell-Related Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.

    • Cell Health and Density: Ensure cells are in the logarithmic growth phase with high viability. Plate cells at a consistent density across all wells and experiments.

Q3: I'm seeing a high background signal or significant cell lysis even at low this compound concentrations. How can I troubleshoot this?

A3: High background or cytotoxicity can be due to excessive peptide concentration, solvent toxicity, or contamination.

  • Optimize Concentration: Perform a detailed dose-response curve to determine the optimal concentration that elicits the desired biological effect without causing excessive, non-specific cell death.[7] The effective concentration of mastoparan peptides can be in the low micromolar range.[2]

  • Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is advisable to keep the final DMSO concentration below 0.1% (v/v).[7] Run a vehicle control (medium with the same concentration of solvent) to assess its effect on your cells.[7]

  • Contamination: Use sterile techniques and ensure all reagents and cell cultures are free from contamination.

Q4: this compound is activating an unexpected signaling pathway in my cells. Why is this happening?

A4: While this compound is known to primarily activate Gαi and Gαo proteins, it can have other effects.[8][9]

  • Off-Target Effects: At higher concentrations, mastoparan peptides can have off-target effects that are independent of G-protein activation, such as direct membrane disruption.[10][11] Using the lowest effective concentration from your dose-response studies can help minimize these effects.

  • Dual Signaling Pathways: Mastoparan can sometimes activate multiple signaling pathways.[12] For example, in some cell types, it can activate phospholipase C through both pertussis toxin-sensitive (Gαi-dependent) and insensitive pathways.[8] The use of specific inhibitors can help dissect the signaling pathways involved in your experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data for mastoparan peptides from various studies. Note that the specific activity can vary depending on the exact mastoparan analog, cell type, and experimental conditions.

Table 1: Cytotoxicity of Mastoparan Peptides in Various Cell Lines

Peptide/AnalogCell LineAssayIC50Citation
This compoundHT22 (neuronal)CCK-8 (24 hr)105.2 µg/ml[7]
This compoundHT22 (neuronal)CCK-8 (48 hr)46.81 µg/ml[7]
Mastoparan-CVarious Cancer LinesMTT6.26 - 36.65 µM[2]
Mastoparan-C (tMP-C analog)Various Cancer LinesMTT< 4 µM[2]
MastoparanJurkat (T-ALL)MTT>10 µM[13]
MastoparanMDA-MB-231 (breast cancer)MTT>10 µM[13]
MastoparanPBMCs (normal)MTT>20 µM[13]
MastoparanHMECs (normal)MTT>20 µM[13]

Table 2: Hemolytic and Antimicrobial Activity of Mastoparan Peptides

Peptide/AnalogActivityEffective Concentration (EC50/MIC)Citation
Mastoparan-CHemolysis (horse RBCs)Moderately hemolytic[2]
Mastoparan-C (cMP-C analog)Hemolysis (horse RBCs)IC50 < 10 µM[2]
MastoparanHemolysis (human RBCs)<2% lysis at concentrations cytotoxic to cancer cells[13]
Mastoparan-AFAntibacterial (E. coli O157:H7)MIC: 16-32 µg/mL[14]
Mastoparan-VT1Antibacterial (Gram-positive)MIC: 2.5-10 µg/mL[15]
Mastoparan-VT1Antibacterial (Gram-negative)MIC: 5-40 µg/mL[15]
This compoundMast Cell DegranulationModerate activity[15]
This compoundHemolysisLow activity[15]

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3) as an indicator of degranulation.[16]

  • Methodology:

    • Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.

    • Seeding: Seed 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

    • Washing: Gently wash the cells twice with a physiological buffer (e.g., Tyrode's buffer).

    • Stimulation: Add varying concentrations of this compound (prepared in the same buffer) to the wells. Include a negative control (buffer only) and a positive control for maximal lysis (e.g., 1% Triton X-100).

    • Incubation: Incubate at 37°C for 30-60 minutes.

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

    • Enzyme Assay: In a new plate, mix the supernatant with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer, pH 4.5).

    • Incubation: Incubate at 37°C for 1-2 hours.

    • Stop Reaction: Add a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measurement: Read the absorbance at 405 nm using a microplate reader.

    • Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control.

Protocol 2: Hemolytic Assay

This protocol assesses the membrane-disrupting activity of this compound on red blood cells (RBCs).[2][17]

  • Methodology:

    • RBC Preparation: Obtain fresh red blood cells (e.g., human or rat) treated with an anticoagulant.

    • Washing: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

    • Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.

    • Assay Setup: In a 96-well plate, add serial dilutions of this compound.

    • Incubation: Add the RBC suspension to each well. Include a negative control (PBS for 0% hemolysis) and a positive control (1% Triton X-100 for 100% hemolysis).

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate (e.g., 2000 x g for 10 minutes) to pellet intact RBCs.

    • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Calculation: Calculate the percentage of hemolysis relative to the positive and negative controls.

Visualizations

Mastoparan_Signaling_Pathway Mastoparan_M This compound G_protein Gαi/o-Gβγ (inactive) Mastoparan_M->G_protein Membrane G_protein_active Gαi/o-GTP + Gβγ (active) G_protein->G_protein_active GTP replaces GDP PLC Phospholipase C (PLC) G_protein_active->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Cellular_Response Cellular Response (e.g., Degranulation) DAG->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: this compound G-protein signaling pathway.

Experimental_Workflow start Start prep_peptide Prepare this compound Stock Solution (e.g., in DMSO) start->prep_peptide prep_cells Prepare Cells (Culture, Seed) start->prep_cells dilute_peptide Prepare Fresh Working Dilutions prep_peptide->dilute_peptide treat_cells Treat Cells with this compound and Controls prep_cells->treat_cells dilute_peptide->treat_cells incubate Incubate (Time and Temperature as per protocol) treat_cells->incubate assay Perform Assay (e.g., Degranulation, Cytotoxicity) incubate->assay measure Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measure analyze Analyze Data measure->analyze Troubleshooting_Flowchart start Inconsistent Results? check_peptide Check Peptide Solubility & Storage start->check_peptide Yes resolve Problem Resolved start->resolve No check_purity Verify Peptide Purity & C-terminal Amidation check_peptide->check_purity high_background High Background/ Cytotoxicity? check_purity->high_background check_cells Review Cell Health & Passage Number check_gprotein Confirm G-Protein Subtype Sensitivity in Cell Line check_cells->check_gprotein check_concentration Optimize Concentration (Dose-Response) check_solvent Check Solvent Toxicity (Vehicle Control) check_concentration->check_solvent high_background->check_concentration Yes no_effect No/Weak Effect? high_background->no_effect No no_effect->check_cells Yes use_inhibitors Consider Off-Target Effects Use Specific Inhibitors no_effect->use_inhibitors No

References

Mastoparan-M Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of mastoparan-M in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: this compound, a peptide from wasp venom, is known to exhibit several off-target effects, primarily due to its amphipathic α-helical structure which allows it to interact with cell membranes and various intracellular proteins. The main off-target effects include:

  • G-protein activation: this compound can directly activate G-proteins, mimicking the role of G-protein coupled receptors (GPCRs). This can lead to the modulation of numerous downstream signaling pathways.[1][2]

  • Phospholipase activation: It can stimulate the activity of phospholipase A2 (PLA2), phospholipase C (PLC), and phospholipase D (PLD), leading to the release of second messengers like arachidonic acid, inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[3][4]

  • Cytotoxicity and Cell Lysis: At higher concentrations, this compound can cause membrane disruption, leading to cytotoxicity and hemolysis.[5][6] This lytic mechanism is a significant consideration in interpreting experimental results.[5]

  • Induction of Apoptosis: this compound can induce apoptosis through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[7][8]

  • Modulation of Inflammatory Pathways: It has been shown to inhibit the activation of the NLRP3 inflammasome and downstream inflammatory signaling pathways such as MAPK and NF-κB.[9][10][11][12][13]

Q2: At what concentrations do off-target effects of this compound typically become a concern?

A2: The concentration at which off-target effects become significant is highly dependent on the cell type and the specific assay being performed. However, some general observations have been made:

  • G-protein activation can be observed in the low micromolar range (e.g., EC50 of 1-2 µM for GTP hydrolysis in HL-60 membranes).[14]

  • Cytotoxic effects are generally seen at higher concentrations. For instance, the IC50 for cytotoxicity varies widely, from ~8-9 µM in leukemia cells to 48 µM in peripheral blood mononuclear cells (PBMCs).[5][15] Hemolytic activity is also concentration-dependent.[6]

  • Apoptosis induction has been observed at concentrations ranging from 0.1 to 5 µg/ml in neuronal cells.[7][16]

  • Inhibition of inflammatory pathways has been demonstrated with this compound pre-treatment in the µg/mL range in THP-1 macrophages.[9][10][11][12][13]

It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration that minimizes off-target effects while achieving the desired biological activity.

Q3: How does the cell type influence the off-target effects of this compound?

A3: Cell type is a critical factor. For example, cancer cell lines are often more susceptible to the cytotoxic effects of this compound compared to normal, healthy cells.[5] The expression levels of different G-proteins, phospholipases, and other potential interacting partners will also vary between cell types, leading to different downstream signaling consequences. The lipid composition of the cell membrane can also influence the interaction with this compound and its membranolytic activity.

Q4: What are some common experimental artifacts to be aware of when using this compound?

A4: Due to its mechanism of action, this compound can introduce several experimental artifacts:

  • Membrane permeabilization: At cytotoxic concentrations, this compound can permeabilize cell membranes, leading to the leakage of intracellular components and affecting assays that rely on membrane integrity (e.g., LDH release assays measuring necrosis might show a signal that is actually due to lytic activity).

  • Interference with fluorescent dyes: The peptide's interaction with the cell membrane could potentially alter the uptake or efflux of fluorescent dyes used in various assays, leading to inaccurate readings.

  • Non-specific binding: this compound's amphipathic nature may lead to non-specific binding to proteins or other molecules in the assay system, potentially interfering with their function.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Possible Cause Troubleshooting Step
Cell line is highly sensitive to this compound. Perform a detailed dose-response curve with a wider range of concentrations to determine a narrower, non-toxic working window.
Incorrect assessment of cell viability. Use multiple, mechanistically different cytotoxicity assays (e.g., MTT for metabolic activity and LDH for membrane integrity) to confirm the results.[17][18]
Peptide aggregation. Ensure proper solubilization of the this compound stock solution. Consider brief sonication if necessary.
Prolonged incubation time. Optimize the incubation time. Cytotoxic effects may become more pronounced with longer exposure.
Issue 2: Inconsistent or unexpected results in signaling pathway studies.
Possible Cause Troubleshooting Step
Off-target G-protein or phospholipase activation. Use specific inhibitors for G-proteins (e.g., pertussis toxin for Gi/o) or phospholipases to dissect the signaling pathway.[1]
This compound concentration is too high, leading to pleiotropic effects. Refer to your dose-response data and use the lowest effective concentration.
Indirect activation of signaling pathways. Consider the possibility of indirect effects, such as the release of secondary messengers due to membrane perturbation.
Cellular stress response. High concentrations of this compound can induce cellular stress, activating stress-related signaling pathways (e.g., MAPKs) non-specifically.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and hemolytic activities of mastoparan (B549812) and its analogs.

Table 1: Cytotoxicity of Mastoparan in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
JurkatT-cell leukemia~8-9.2[5]
MyelomaPlasma cell cancer~11[5]
MDA-MB-231Breast cancer~20-24[5]
PBMCsNormal blood cells48[5]
HT22Hippocampal neuronal cells105.2 µg/ml (24h), 46.81 µg/ml (48h)[7]
A549Lung cancer34.3 ± 1.6 µg/mL[8]

Table 2: Hemolytic Activity of Mastoparan Analogs

PeptideEC50 (µM)Reference
Mastoparan-L7-50[19]
Mast-MO>400[19]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is intended to assess cell metabolic activity as an indicator of viability.[20][21][22]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).

  • After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[23][24][25][26][27]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with this compound at the desired concentrations and for the appropriate time.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathway and Workflow Diagrams

Mastoparan_M_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan_M This compound G_Protein G-Proteins (Gi/Go) Mastoparan_M->G_Protein Direct Activation PLA2 Phospholipase A2 Mastoparan_M->PLA2 Activation PLC Phospholipase C Mastoparan_M->PLC Activation MAPK_NFkB MAPK/NF-κB Pathway Mastoparan_M->MAPK_NFkB Inhibition NLRP3 NLRP3 Inflammasome Mastoparan_M->NLRP3 Inhibition Mitochondria Mitochondria Mastoparan_M->Mitochondria Induces Permeability GTP_hydrolysis ↑ GTP Hydrolysis G_Protein->GTP_hydrolysis Arachidonic_Acid ↑ Arachidonic Acid PLA2->Arachidonic_Acid IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG MAPK_NFkB->NLRP3 Priming Inflammation ↓ Inflammation NLRP3->Inflammation Apoptosis ↑ Apoptosis Mitochondria->Apoptosis

Caption: Off-target signaling pathways affected by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubation treatment->incubation viability Cell Viability (MTT/LDH) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis signaling Signaling Pathway (Western Blot, etc.) incubation->signaling analysis Data Analysis viability->analysis apoptosis->analysis signaling->analysis

Caption: General experimental workflow for assessing this compound effects.

References

Mastoparan-M Peptide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with mastoparan-M peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 14-amino-acid peptide toxin originally isolated from the venom of the Asian giant hornet (Vespa mandarinia).[1] Its primary mechanism of action is the direct activation of heterotrimeric G proteins, particularly the Gi/o family.[2] It mimics activated G protein-coupled receptors (GPCRs), stimulating GTPase activity and the exchange of GDP for GTP, which leads to the activation of downstream signaling pathways.[3]

Q2: What are the main applications of this compound in research?

A2: this compound and its analogs are used in various research areas due to their wide range of biological activities, including:

  • Mast cell degranulation: Studying histamine (B1213489) release and allergic reactions.[4]

  • Antimicrobial studies: It exhibits broad-spectrum activity against bacteria and fungi.[4]

  • G protein signaling research: As a tool to study G protein activation independently of a receptor.[4]

  • Neuroscience: Investigating its neuroprotective effects in models of cerebral ischemia.[5]

Q3: How should I properly store lyophilized this compound peptide?

A3: Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial to protect it from moisture.[6][7] Under these conditions, the peptide can be stable for several years. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6]

Q4: What is the best way to reconstitute and store this compound solutions?

A4: For stock solutions, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like sterile DMSO. Subsequently, dilute it to the desired concentration with a sterile aqueous buffer (e.g., PBS or HEPES at pH ~7.4).[8] Aqueous solutions are less stable and should be prepared fresh for each experiment.[8] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is crucial to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6][7]

Q5: Is this compound susceptible to degradation during experiments?

A5: Yes. As a linear peptide, this compound is susceptible to degradation by proteases present in serum-containing media or cell lysates.[8][9] Additionally, peptides containing residues like asparagine (N) and glutamine (Q) can undergo deamidation, particularly at neutral or alkaline pH.[6]

Troubleshooting Guides

Issue 1: Peptide Precipitation or Solution Cloudiness
Potential Cause Troubleshooting Steps
Poor Solubility/Aggregation This compound is an amphipathic peptide, which can self-associate and aggregate, especially at high concentrations or in certain aqueous buffers.[9] To resolve this: 1. Re-dissolve: Use a minimal amount of an organic solvent (e.g., sterile DMSO) to dissolve the peptide first. Then, slowly add the aqueous buffer while vortexing to reach the final concentration.[8] 2. Lower Concentration: Prepare a more dilute working solution from a high-concentration stock stored in an organic solvent.[8] 3. Adjust pH: Experiment with a slightly acidic buffer (pH 4.0-6.0) for reconstitution, which can increase electrostatic repulsion between peptide molecules and prevent aggregation.[7][9]
Inappropriate Buffer The ionic strength of the buffer can influence peptide solubility. Try using a buffer with a lower ionic strength.[8]
Issue 2: Inconsistent Results or Loss of Activity
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Protease Activity: If working with serum or cell lysates, the peptide may be degraded by proteases.[8] Consider adding a protease inhibitor cocktail if it does not interfere with your assay. For therapeutic development, structural modifications like using D-amino acids can improve stability.[4] 2. Improper Storage: Ensure the peptide is stored correctly (see FAQs). Avoid multiple freeze-thaw cycles by using aliquots.[6][7] Do not store in aqueous buffers for extended periods.[8]
Aggregation Aggregated peptides may have reduced or altered biological activity. Follow the steps in "Issue 1" to prevent and resolve aggregation.
Adsorption to Labware Peptides can adsorb to plastic surfaces like microcentrifuge tubes and pipette tips.[8] Use low-adhesion labware. Pre-rinsing pipette tips with the experimental buffer can also minimize loss.[8]

Data Summary

Table 1: Serum Stability of Mastoparan-C and its Analogs
PeptideModificationStability in 10% FBS at 37°CReference
MP-CParent PeptideBegins to degrade at a linear rate of ~3.54% per hour.[10]
cMP-CCyclized (Cys at N- and C-termini)Significantly more stable, with no significant degradation within the first 8 hours.[10]
tMP-CTat-linkedPoor serum stability, possibly due to co-precipitation with serum proteins.[10]

Note: Data is for Mastoparan-C, a close analog of this compound. This illustrates the impact of structural modifications on stability.

Table 2: Hemolytic Activity of Various Mastoparan (B549812) Peptides
PeptideNet ChargeMean HydrophobicityHemolytic Activity (EC50 in µM)Reference
Mastoparan-L+30.70152.13 ± 3.21[8]
Mastoparan-C+40.76418.23 ± 2.11[8]
Polybia-MPI+20.82951.4 ± 2.2[8]
Parapolybia-MP+40.651> 400[8]

Note: Higher EC50 values indicate lower hemolytic activity. This data can help in selecting analogs with a better therapeutic window.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Preparation: Before opening, bring the vial of lyophilized this compound to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Stock Solution Preparation:

    • Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex gently until the peptide is completely dissolved.

  • Aliquoting:

    • Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.

    • The volume of each aliquot should be suitable for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term or -80°C for long-term storage.

  • Working Solution Preparation:

    • Immediately before use, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration in your experimental buffer (e.g., PBS, pH 7.4). Add the peptide stock to the buffer dropwise while vortexing to prevent precipitation.[8]

Protocol 2: Serum Stability Assay
  • Peptide Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to a known concentration in serum-free medium.

  • Incubation: Mix the peptide solution with fresh mouse or human serum (e.g., 10% final concentration) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitating agent like ice-cold acetonitrile (B52724) or trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantification: Quantify the amount of remaining peptide at each time point by measuring the peak area at a specific wavelength (e.g., 220 nm). The degradation rate and half-life can then be calculated.

Visualizations

Mastoparan_Signaling_Pathway This compound Signaling Pathway cluster_membrane mastoparan This compound g_protein G Protein (Gi/o) mastoparan->g_protein Activates membrane Plasma Membrane plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor downstream Downstream Effects (e.g., Histamine Release) dag->downstream ca_release Ca²⁺ Release er->ca_release ca_release->downstream

Caption: G protein activation cascade initiated by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Inconsistent Results or Loss of Activity Observed check_storage Review Storage Conditions: - Lyophilized at -20°C/-80°C? - Aliquoted solution? - Avoided freeze-thaw? start->check_storage check_prep Review Solution Prep: - Used organic solvent for stock? - Diluted dropwise into buffer? - Freshly prepared? check_storage->check_prep Storage OK improper_storage Action: Prepare fresh peptide from properly stored stock. Follow storage protocols. check_storage->improper_storage Storage Improper check_degradation Consider Degradation: - Serum or proteases present? - pH of buffer optimal? check_prep->check_degradation Preparation OK aggregation Action: Re-dissolve using organic solvent first. Consider lower concentration or different buffer pH. check_prep->aggregation Prep Improper (Precipitation) degradation Action: Use protease inhibitors. Perform serum stability assay. Consider stabilized analogs. check_degradation->degradation Degradation Likely end Consistent Results check_degradation->end Degradation Unlikely improper_storage->start aggregation->start degradation->start

Caption: Logical workflow for troubleshooting common experimental issues.

References

controlling for mastoparan-M cytotoxicity in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Mastoparan-M in functional assays while effectively controlling for its cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research.

I. Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments with this compound, focusing on how to differentiate its functional effects from its cytotoxic properties.

FAQs

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a peptide toxin from wasp venom, has a dual mechanism of action. It can directly interact with and disrupt the cell membrane, leading to cytotoxicity.[1] Additionally, it can activate heterotrimeric G-proteins, mimicking an activated G-protein coupled receptor (GPCR). This activation can stimulate downstream signaling cascades, such as the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium.[2][3][4]

Q2: At what concentration does this compound become cytotoxic?

A2: The cytotoxic concentration of this compound is cell-type dependent. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a general guideline, non-cytotoxic concentrations for functional assays are typically well below the IC50 value. For instance, in human polymorphonuclear leukocytes, non-cytotoxic concentrations up to 35 µM have been used to study signaling events.[2][3]

Q3: How can I distinguish between a specific functional response and a general cytotoxic effect in my assay?

A3: This is a critical aspect of working with membrane-active peptides. Here are key strategies:

  • Dose-Response Analysis: A specific functional response will often occur at a lower concentration range than cytotoxicity. Perform a comprehensive dose-response curve for both your functional readout and a cytotoxicity marker (e.g., LDH release). A clear separation between the effective concentration for your functional assay (EC50) and the IC50 for cytotoxicity suggests a specific effect.

  • Time-Course Experiment: Cytotoxicity often takes time to manifest. A rapid functional response (e.g., calcium flux within seconds to minutes) is less likely to be a consequence of widespread cell death, which typically occurs over a longer period.

  • Use of Negative Controls: A scrambled peptide with the same amino acid composition but a randomized sequence should be used. This control is expected to have similar physicochemical properties but should not elicit the specific functional response if it is receptor-mediated. Any observed effect from the scrambled peptide is likely due to non-specific membrane interactions.

  • Multiple Assays: Use orthogonal assays to confirm your findings. For example, if you observe an increase in a reporter gene assay, confirm that the cells are viable using an MTT or LDH assay at the same time point and peptide concentration.

Troubleshooting Common Problems

Problem Possible Cause Recommended Solution
High background cytotoxicity in control wells Peptide aggregation or precipitation.[4]Prepare fresh peptide solutions for each experiment. Solubilize the peptide in a small amount of DMSO before diluting in aqueous buffer. Use low-adhesion labware.
Contamination of peptide stock.Ensure sterile handling and storage of the peptide.
Functional response only observed at cytotoxic concentrations The observed "functional" response may be an artifact of cell membrane disruption.Re-evaluate the specificity of your functional assay. Consider if membrane leakage could directly influence the readout (e.g., release of intracellular enzymes).
The specific functional effect and cytotoxicity are tightly coupled.Attempt to identify downstream signaling events that occur before the onset of cytotoxicity. Use inhibitors of specific pathways to dissect the mechanism.
Inconsistent results between experiments Variability in cell health and density.Standardize cell culture conditions, including passage number, seeding density, and growth phase.
Peptide degradation.Aliquot peptide stocks and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

II. Quantitative Data Summary

Understanding the cytotoxic profile of this compound across different cell types is essential for proper experimental design. The following table summarizes reported IC50 values.

Cell LineAssayIncubation TimeIC50 (µM)Reference
Jurkat (human T cell leukemia)MTT24 h77[2]
MCF-7 (human breast adenocarcinoma)MTT24 h432[2]
melan-a (non-tumorigenic murine melanocytes)MTT24 h411.5[2]
HaCaT (human keratinocytes)MTT24 h428[2]
HT22 (mouse hippocampal neuronal cells)CCK-824 h105.2 µg/ml[5]
HT22 (mouse hippocampal neuronal cells)CCK-848 h46.81 µg/ml[5]
A549 (human lung carcinoma)MTTNot Specified34.3 ± 1.6 µg/mL[6]

Note: IC50 values can vary depending on the specific assay conditions, cell passage number, and other experimental factors. It is always recommended to determine the IC50 in your own experimental system.

III. Experimental Protocols

Detailed methodologies for key assays are provided below to assist in your experimental setup.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a vehicle control (if a solvent like DMSO is used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Medium Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Fura-2 AM Calcium Influx Assay

Principle: Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye. Upon binding to calcium, the excitation spectrum of Fura-2 shifts, and the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Incubate the cells with Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM in buffer) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate or coverslip in a fluorescence plate reader or on a fluorescence microscope. Measure the baseline fluorescence ratio (Excitation 340 nm/380 nm, Emission 510 nm) for a short period.

  • Stimulation: Add this compound at the desired concentration.

  • Data Acquisition: Immediately begin recording the fluorescence ratio over time to monitor changes in intracellular calcium concentration.

IV. Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound can induce cellular responses through at least two distinct mechanisms that can lead to an increase in intracellular calcium.

Mastoparan_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MP This compound GPCR_like G-Protein Interaction MP->GPCR_like Activates Membrane_Disruption Membrane Disruption MP->Membrane_Disruption Causes PLC Phospholipase C (PLC) GPCR_like->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Cytotoxicity Cytotoxicity Membrane_Disruption->Cytotoxicity Leads to IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_release->Cytotoxicity Can contribute to IP3R->Ca_release Opens channel

Caption: this compound signaling pathways leading to calcium release and cytotoxicity.

Experimental Workflow for Decoupling Functional and Cytotoxic Effects

The following workflow provides a systematic approach to designing experiments that can differentiate between the specific signaling effects of this compound and its general cytotoxic effects.

Experimental_Workflow cluster_planning Phase 1: Characterization cluster_analysis Phase 2: Data Interpretation cluster_confirmation Phase 3: Confirmation Dose_Response 1. Dose-Response Curves - Functional Assay (e.g., Calcium Flux) - Cytotoxicity Assay (e.g., LDH Release) Time_Course 2. Time-Course Analysis - Short-term for function (sec-min) - Long-term for cytotoxicity (hours) Dose_Response->Time_Course Compare_EC50_IC50 3. Compare EC50 vs. IC50 Is EC50 << IC50? Time_Course->Compare_EC50_IC50 Decision Separation of Effects? Compare_EC50_IC50->Decision Specific_Effect Specific Functional Effect - Proceed with mechanistic studies at non-toxic concentrations. Decision->Specific_Effect Yes Non_Specific Overlapping Effects - Use scrambled peptide control. - Employ pathway inhibitors. - Re-evaluate assay. Decision->Non_Specific No

Caption: Workflow for distinguishing functional from cytotoxic effects of this compound.

References

mastoparan-M buffer composition effects on activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mastoparan-M. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this potent peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to buffer composition and its impact on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound, a cationic and amphipathic peptide from wasp venom, primarily acts by disrupting the integrity of cell membranes.[1][2] Upon interaction with a lipid bilayer, it undergoes a conformational change from a random coil in aqueous solution to an α-helical structure.[3][4][5] This amphipathic helix inserts into the membrane, leading to pore formation, increased permeability, and leakage of cellular contents, which contributes to its antimicrobial and hemolytic activities.[1][6][7] Additionally, mastoparans can directly activate G-proteins, mimicking G protein-coupled receptors (GPCRs) and initiating intracellular signaling cascades.[8][9][10][11]

Q2: How does the pH of the buffer affect the activity of this compound?

A2: The pH of the experimental buffer significantly influences the lytic activity of mastoparan (B549812) peptides. Studies on mastoparan-like peptides have shown that their efficiency in lysing anionic vesicles is considerably higher at basic pH (e.g., pH 10.0) compared to acidic pH (e.g., pH 4.0).[12] This pH-dependent activity is linked to the modulation of the peptide's net charge.[12] While a basic pH might reduce the net positive charge, it can enhance the peptide's ability to insert into and destabilize the lipid bilayer, leading to increased lytic activity.[12]

Q3: What is the role of ionic strength in the experimental buffer?

A3: The ionic strength of the buffer, often modulated by the concentration of salts like NaCl, can impact the interaction of mastoparan with model membranes. Research on giant unilamellar vesicles (GUVs) has indicated that the leakage process induced by mastoparan peptides is faster in the absence of a saline buffer.[7] This suggests that high ionic strength may partially screen the electrostatic interactions between the cationic peptide and the membrane surface, potentially slowing down the binding and subsequent membrane disruption.

Q4: I am not observing the expected α-helical structure in my circular dichroism (CD) spectra. What could be the issue?

A4: This is a common issue and is often related to the solvent or buffer composition. Mastoparan peptides, including this compound, typically adopt a random coil conformation in aqueous buffers like phosphate (B84403) buffer.[3][5][8] The characteristic α-helical structure is induced upon interaction with a membrane-mimicking environment.[2][4]

Troubleshooting Steps:

  • Verify your solvent: To confirm the peptide's ability to form an α-helix, dissolve it in a solution containing 2,2,2-trifluoroethanol (B45653) (TFE) (e.g., 50% TFE) or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles.[3][13][14] These environments promote helical folding.

  • Check for peptide degradation: Ensure the peptide is properly stored and has not degraded.

  • Consider the lipid composition: If using liposomes, the presence of anionic lipids can enhance the binding and folding of the peptide.[6][15]

Q5: My calcein (B42510) leakage assay shows inconsistent results. What are the potential buffer-related factors?

A5: Inconsistent results in calcein leakage assays can be sensitive to several buffer parameters. The underlying principle of this assay is the relief of calcein self-quenching upon its release from vesicles into the external buffer.[16]

Troubleshooting Steps:

  • Buffer pH: As mastoparan activity is pH-dependent, ensure your buffer pH is consistent across all experiments.[12] Variations in pH can alter the lytic activity and thus the rate of calcein release.

  • Ionic Strength: High salt concentrations might decrease the efficiency of peptide-membrane interactions, leading to slower leakage.[7] Maintain a consistent ionic strength.

  • Vesicle Preparation: Ensure that the buffer used for vesicle preparation and the external buffer for the assay are identical to avoid osmotic stress on the vesicles.

Troubleshooting Guide

This guide addresses specific problems that may arise during experiments with this compound, with a focus on buffer composition.

Problem Potential Cause Recommended Solution
Low or no antimicrobial/hemolytic activity Suboptimal Buffer pH: The peptide's activity is lower at acidic pH.[12]Use a buffer with a neutral to slightly basic pH (e.g., pH 7.4 - 8.0) for activity assays.
High Ionic Strength: Excessive salt can screen electrostatic interactions.[7]Reduce the salt concentration in your assay buffer or test a range of ionic strengths.
Peptide Aggregation Inappropriate Buffer: Some buffers may promote peptide aggregation.While mastoparan is generally soluble in aqueous buffers, if aggregation is suspected, consider using a buffer with a different composition or adding a low concentration of a mild non-ionic detergent (use with caution as it may affect activity).
Inconsistent CD Spectra Buffer Interference: Some buffer components can interfere with CD measurements, especially at low wavelengths.Use a buffer that is transparent in the far-UV region, such as a low concentration of phosphate buffer (e.g., 10 mM).[3] Ammonium acetate (B1210297) can also be used.[17] Always subtract a buffer blank spectrum from your sample spectrum.[11]
Variable G-protein Activation Presence of Divalent Cations: The concentration of divalent cations like Mg²⁺ can influence G-protein activation.[18]Standardize the concentration of divalent cations in your G-protein activation buffer.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the steps to analyze the secondary structure of this compound in different buffer environments.

Materials:

  • This compound peptide

  • 10 mM Sodium Phosphate buffer, pH 7.4

  • 2,2,2-Trifluoroethanol (TFE)

  • Sodium Dodecyl Sulfate (SDS)

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of this compound in ultrapure water. From the stock, prepare peptide solutions with a final concentration of 40-100 µM in the following solvents:[3][17]

    • 10 mM Sodium Phosphate buffer, pH 7.4

    • 50% TFE in 10 mM Sodium Phosphate buffer, pH 7.4

    • 30 mM SDS in 10 mM Sodium Phosphate buffer, pH 7.4

  • Spectrometer Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range from 190 to 250 nm.

  • Blank Measurement: Record the CD spectrum of each buffer/solvent without the peptide. This will serve as the blank.[11]

  • Sample Measurement: Record the CD spectrum of each peptide solution.

  • Data Processing: Subtract the corresponding blank spectrum from each sample spectrum. Convert the data to mean residue ellipticity.

Calcein Leakage Assay for Membrane Permeabilization

This protocol describes how to measure the membrane-disrupting activity of this compound using calcein-loaded lipid vesicles.

Materials:

  • This compound peptide

  • Lipids (e.g., POPC and POPG for anionic vesicles)

  • Calcein

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid film by dissolving lipids in chloroform, followed by evaporation under nitrogen.

    • Hydrate the lipid film with a solution of 50-100 mM calcein in the assay buffer.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Removal of External Calcein: Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column equilibrated with the assay buffer.

  • Leakage Measurement:

    • Dilute the LUV suspension in the assay buffer in a fluorescence cuvette.

    • Monitor the baseline fluorescence of the calcein-loaded LUVs (Excitation: 490 nm, Emission: 520 nm).

    • Add this compound to the desired final concentration and immediately start recording the increase in fluorescence over time.

    • After the reaction reaches a plateau or at a defined endpoint, add a small amount of a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (100% leakage).

  • Data Analysis: Calculate the percentage of calcein leakage at a given time point relative to the maximum fluorescence.

Visualizations

Mastoparan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MP This compound GPCR_like G-Protein (GPCR-like interaction) MP->GPCR_like activates PLC Phospholipase C (PLC) GPCR_like->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from intracellular stores) IP3->Ca_release triggers Exocytosis Exocytosis (e.g., Histamine Release) Ca_release->Exocytosis leads to

Caption: this compound G-protein activation pathway.

Experimental_Workflow_CD start Start: this compound Stock prep Prepare Peptide Solutions (Buffer, TFE, SDS) start->prep sample Measure Sample Spectra (Peptide solutions) prep->sample spec_setup Setup CD Spectrometer (190-250 nm) blank Measure Blank Spectra (Solvents only) spec_setup->blank process Process Data (Subtract Blank) blank->process sample->process analyze Analyze Spectra for Secondary Structure (α-helix, random coil) process->analyze end End analyze->end

Caption: Workflow for CD spectroscopy of this compound.

Troubleshooting_Logic problem Problem: No α-helix in CD Spectrum check_buffer Is the peptide in an aqueous buffer? problem->check_buffer expected Expected Result: Random Coil is normal in aqueous buffer. check_buffer->expected Yes use_tfe_sds Action: Re-run in a membrane-mimicking environment (TFE/SDS). check_buffer->use_tfe_sds No check_peptide Is there still no α-helix? use_tfe_sds->check_peptide degradation Potential Issue: Peptide may be degraded. check_peptide->degradation Yes success Success: α-helix observed. check_peptide->success No

Caption: Troubleshooting logic for CD spectroscopy results.

References

Technical Support Center: Synthesis of Mastoparan-M Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the synthesis of mastoparan-M and related peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound peptide purity low after synthesis?

A: Low purity in crude peptide products is a common issue that can stem from several factors during solid-phase peptide synthesis (SPPS). Impurities often arise from incomplete coupling reactions, leading to truncated or deletion sequences.[1] Side reactions during the cleavage of the peptide from the resin can also introduce unwanted modifications.[1] Given this compound's high content of hydrophobic residues, peptide aggregation on the resin can hinder reagent access, leading to incomplete reactions.[1][2]

Q2: I'm observing significant peptide aggregation during synthesis. How can this be mitigated?

A: Aggregation is a primary challenge when synthesizing hydrophobic peptides like this compound.[1] This occurs when growing peptide chains interact with each other on the solid support, preventing efficient reaction.[2] Strategies to overcome this include using microwave-assisted synthesis, which can disrupt intermolecular interactions, or lowering the peptide concentration on the resin.[1] For particularly difficult sequences, incorporating chaotropic salts or switching to specialized solvents and resins designed to minimize aggregation can be effective.

Q3: What is the significance of the C-terminal amidation in this compound, and how do I ensure it is correctly formed?

A: The C-terminal amide is a critical structural feature for the biological activity of most mastoparan (B549812) peptides.[3][4] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be important for its amphipathic helical structure and interaction with cell membranes. To ensure its formation, synthesis must be performed on a suitable resin, such as Rink Amide resin.[3] The final product's molecular weight, confirmed by mass spectrometry, will verify the presence of the amide group (a difference of 1 Da compared to the free acid form).

Q4: My final peptide yield is consistently low. Where might I be losing the product?

A: Low yield can occur at multiple stages. On-resin aggregation can lead to poor synthetic efficiency, as mentioned above. Significant loss can also happen during post-synthesis workup. For instance, the crude peptide may not fully precipitate out of the cold diethyl ether if it is highly soluble or if insufficient ether volume is used.[3] Furthermore, losses during RP-HPLC purification are common, especially if the peptide adheres irreversibly to the column or if purification requires multiple runs with broad peak collection.

Q5: The mass spectrum of my purified peptide is incorrect. What are the potential causes?

A: An incorrect mass can indicate several issues. The most common is the incomplete removal of one or more amino acid side-chain protecting groups during the final cleavage step.[1] This can happen if the cleavage time is too short or the scavenger concentration in the TFA cocktail is insufficient.[3] Other possibilities include the accidental omission or double addition of an amino acid during the coupling cycles or modification of amino acid side chains (e.g., oxidation) during handling.

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions for the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency • Peptide aggregation on resin.• Steric hindrance from bulky amino acids.• Inefficient activation of amino acid.• Perform a double coupling step for the problematic residue.• Switch to a more potent coupling reagent (e.g., HATU, HCTU).• Increase reaction temperature (manual or microwave synthesis).[1]• Add chaotropic salts (e.g., LiCl) to the coupling solution to disrupt aggregation.
Premature Chain Termination • Incomplete Fmoc deprotection.• Capping of the N-terminus by impurities.• Extend the deprotection time or use a fresh piperidine (B6355638) solution.• Ensure high-purity solvents and reagents are used to avoid contaminants.[1]
Low Purity After Cleavage • Incomplete removal of side-chain protecting groups.• Side reactions caused by reactive species during cleavage.• Increase cleavage time to 2-3 hours.[3]• Ensure the cleavage cocktail contains appropriate scavengers (e.g., 2.5% water, 2.5% TIS).[3]• Perform a second ether wash to remove residual scavengers.[3]
Difficult HPLC Purification • Poor solubility of the crude peptide in the mobile phase.• On-column aggregation leading to broad or tailing peaks.• Co-elution of closely related impurities.• Dissolve the crude peptide in a stronger solvent (e.g., containing 10% acetonitrile (B52724) or a small amount of formic acid) before injection.• Optimize the HPLC gradient to improve separation.• Adjust the mobile phase pH; a slight change can significantly alter peptide retention time.

Quantitative Data Summary

This compound is a 14-amino acid peptide from wasp venom.[5] Its synthesis and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Sequence Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂[5]
Molecular Formula C₇₀H₁₃₅N₁₇O₁₃
Average Molecular Weight 1479.93 Da
Theoretical pI 10.98
Net Charge at pH 7 +4

Table 2: Illustrative Purity and Yield for this compound Synthesis

The following values are typical for Fmoc-SPPS of amphipathic peptides of similar length and are provided for illustrative purposes.

ParameterTypical RangeNotes
Crude Purity (RP-HPLC) 40% - 70%Highly dependent on the efficiency of synthesis and the degree of aggregation.
Final Purity (Post-HPLC) > 95%Target purity for most biological assays.[6]
Overall Yield 10% - 30%Calculated based on the initial resin loading. Losses occur at each step, particularly during purification.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the standard manual synthesis of this compound on a Rink Amide resin.

  • Resin Preparation:

    • Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour or in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[3] After swelling, drain the solvent.[3]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 equivalents) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Ninhydrin test). If incomplete, repeat the coupling step.

    • After successful coupling, wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.[3]

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3] This step cleaves the peptide from the resin and removes side-chain protecting groups.[3]

  • Peptide Precipitation and Collection:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.[3]

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.[3]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.[3]

    • Dry the crude peptide pellet under vacuum to obtain a powder.[3]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

  • Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.[3]

  • Chromatography:

    • Inject the dissolved peptide onto a preparative C18 column.

    • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[3]

Visualizations: Workflows and Pathways

sps_workflow start_end start_end process process decision decision output output start Start: Rink Amide Resin swell 1. Resin Swelling (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash2 Wash (DMF/DCM) couple->wash2 wash1->couple check All 14 AAs Coupled? wash2->check check->deprotect No cleave 4. Cleavage & Deprotection (TFA/TIS/H₂O) check->cleave Yes precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze 7. Analysis (MS & Analytical HPLC) purify->analyze final_product Final Product: Pure this compound analyze->final_product

Caption: Workflow for Fmoc solid-phase synthesis of this compound peptide.

mastoparan_pathway cluster_membrane Cell Membrane peptide peptide protein protein molecule molecule process process result result mastoparan This compound g_protein G-Protein (Gi/Go) mastoparan->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca²⁺ er->ca2 releases exocytosis Exocytosis (e.g., Histamine Release) ca2->exocytosis triggers

References

Technical Support Center: Optimizing Mastoparan-M for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Mastoparan-M for in vivo delivery. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic potentials?

A1: this compound (Mast-M) is a 14-amino acid cationic peptide toxin originally isolated from the venom of the Asian giant hornet (Vespa mandarinia)[1]. Its structure is Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and immunomodulatory effects[1][2][3]. Its potential therapeutic applications are broad, spanning from the development of new antibiotics to novel cancer therapies[4][5].

Q2: What are the main obstacles to the in vivo delivery of this compound?

A2: The primary challenge for the in vivo application of this compound is its inherent toxicity, particularly its hemolytic activity (the lysis of red blood cells)[6]. Like many amphipathic, cationic peptides, this compound can disrupt mammalian cell membranes, leading to off-target cytotoxicity[6]. Additionally, peptides can be susceptible to enzymatic degradation in the bloodstream, leading to a short half-life and reduced efficacy[7].

Q3: What are the common strategies to reduce the toxicity of this compound while preserving its therapeutic activity?

A3: Several strategies are being explored to optimize this compound for in vivo use:

  • Amino Acid Substitution: Replacing certain amino acids can reduce hydrophobicity and, consequently, hemolytic activity. For example, creating analogs with altered positioning of lysine (B10760008) residues can modulate the peptide's interaction with cell membranes[8].

  • Structural Modifications: Cyclization of the peptide backbone can enhance stability against proteases.

  • Conjugation: Attaching molecules like polyethylene (B3416737) glycol (PEG) can shield the peptide from the immune system and reduce toxicity. Conjugation with cell-penetrating peptides (CPPs) like TAT has also been explored to enhance cellular uptake[6].

  • Formulation in Nanocarriers: Encapsulating this compound in nanoparticles, such as liposomes or phytosomes, can protect it from degradation, improve its pharmacokinetic profile, and enhance its accumulation at the target site, thereby reducing systemic toxicity[4].

Q4: How does this compound exert its biological effects?

A4: this compound's mechanism of action is multifaceted. It can directly interact with and disrupt cell membranes, leading to cell lysis. This is a key mechanism for its antimicrobial and anticancer effects[5]. Additionally, this compound can interact with G-protein coupled receptors on the cell surface, mimicking activated receptors and triggering downstream signaling cascades[9][10]. This can lead to the release of intracellular calcium and the activation of phospholipase C[8].

Troubleshooting Guides

In Vitro Assays

Issue: High variability or unexpected results in the Hemolysis Assay.

  • Question: My hemolysis assay results are inconsistent between replicates. What could be the cause? Answer: High variability can stem from several factors:

    • Improper mixing of red blood cells (RBCs): Ensure the RBC suspension is homogenous before adding it to the wells.

    • Inaccurate pipetting: Use calibrated pipettes and proper technique, especially for serial dilutions of the peptide.

    • RBC settling: Gently mix the 96-well plate before incubation to ensure uniform cell distribution.

    • Spontaneous hemolysis: Use fresh RBCs for each experiment, as older cells are more fragile.

  • Question: The negative control (buffer only) shows significant hemolysis. Why is this happening? Answer: This indicates a problem with the experimental setup or reagents:

    • Contamination: Ensure all buffers and plates are sterile and pyrogen-free.

    • Mechanical stress: Handle RBCs gently. Avoid vigorous vortexing or forceful pipetting.

    • Improper buffer conditions: Use an isotonic buffer (e.g., PBS) to prevent osmotic lysis.

  • Question: My peptide appears to have very high hemolytic activity, even at low concentrations. Is this expected? Answer: While this compound is known to be hemolytic, very high activity at low concentrations could be due to:

    • Peptide aggregation: Hydrophobic peptides can aggregate, leading to localized high concentrations that cause rapid cell lysis. Consider using a different buffer or adding a small amount of a non-ionic surfactant.

    • Assay conditions: The source of red blood cells (e.g., human, rat) can significantly impact the results, with up to a fourfold difference in hemolytic effect observed between species[11][12]. Ensure your assay conditions are consistent and relevant to your intended application.

Issue: Inconsistent or artifactual results in the MTT Cytotoxicity Assay.

  • Question: I am seeing a color change in the MTT assay in wells without cells. What is causing this? Answer: This is likely due to direct reduction of the MTT reagent by your peptide. Cationic and amphipathic peptides can sometimes interact with and reduce MTT, leading to a false-positive signal for cell viability. To troubleshoot this, run a control plate with your peptide dilutions in cell-free media to quantify any direct MTT reduction.

  • Question: My results show an unexpected increase in viability at high peptide concentrations. What could be the reason? Answer: This "bell-shaped" dose-response curve can be an artifact of the MTT assay when using membrane-active peptides. At high concentrations, the peptide may lyse the cells, releasing intracellular components that can interfere with the formazan (B1609692) crystal formation or solubilization. It is advisable to visually inspect the wells under a microscope to correlate the MTT results with cell morphology. Consider using a complementary cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.

  • Question: There is high variability between my replicates in the MTT assay. What are the common causes? Answer:

    • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before plating.

    • Edge effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

    • Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved before reading the absorbance. Increase the incubation time with the solubilization buffer or gently pipette up and down to aid dissolution.

In Vivo Experiments

Issue: Poor in vivo efficacy despite promising in vitro activity.

  • Question: My optimized this compound analog is potent in vitro but shows little to no effect in my animal model. What are the likely reasons? Answer: This is a common challenge in drug development and can be attributed to several factors:

    • Poor bioavailability: The peptide may be rapidly cleared from circulation or degraded by proteases before it can reach the target tissue.

    • Low stability: The peptide may be unstable in the in vivo environment.

    • Suboptimal dosing or administration route: The chosen dose may be too low, or the administration route may not be appropriate for the target tissue.

    • Protein binding: The peptide may bind to plasma proteins, reducing the concentration of free, active peptide.

  • Question: How can I improve the in vivo performance of my this compound formulation? Answer:

    • Conduct pharmacokinetic (PK) studies: Determine the half-life, clearance, and distribution of your peptide to understand its in vivo behavior.

    • Optimize the formulation: Encapsulating the peptide in nanoparticles or conjugating it with PEG can improve its stability and circulation time.

    • Evaluate different administration routes: Depending on the target, routes other than intravenous injection (e.g., subcutaneous, intraperitoneal) might be more effective.

Issue: Unexpected toxicity in animal models.

  • Question: My this compound formulation, which showed low hemolysis in vitro, is causing toxicity in my animal model. Why the discrepancy? Answer:

    • In vitro vs. in vivo correlation: In vitro hemolysis assays are a simplified model and may not fully predict in vivo toxicity. The complex biological environment in an animal can lead to different outcomes.

    • Immune response: The peptide or the delivery vehicle may be triggering an immune response.

    • Accumulation in non-target organs: The formulation may be accumulating in organs like the liver or kidneys, causing toxicity. Biodistribution studies can help assess this.

Data Presentation

Table 1: Comparative in vitro activity of this compound and its analogs.

Peptide/FormulationTarget Cell LineIC50 (µM)Hemolytic Activity (HC50, µM)Selectivity Index (HC50/IC50)Reference
This compoundHT22 (neuronal)105.2 (24h)--[3]
Mastoparan (B549812)Jurkat (leukemia)8-9.248 (PBMCs)~5-6[5][13]
MastoparanMyeloma1148 (PBMCs)~4.4[5][13]
MastoparanBreast Cancer20-2448 (PBMCs)~2-2.4[5][13]
Mastoparan-C (MP-C)H157 (lung cancer)< 10Moderate-[6]
Cyclized MP-C (cMP-C)H157 (lung cancer)> 10High (< 10)< 1[6]
TAT-linked MP-C (tMP-C)H157 (lung cancer)< 10Moderate-[6]
Phy-Mast-M4T1 (breast cancer)Lower than Mast-MFavorable biocompatibilityHigher than Mast-M[4]

Note: IC50 and HC50 values can vary depending on the cell line and experimental conditions. This table provides a general comparison based on available data.

Experimental Protocols

Hemolysis Assay
  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with sterile, ice-cold phosphate-buffered saline (PBS), pH 7.4. After each wash, centrifuge at 1,000 x g for 5 minutes and discard the supernatant.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Procedure:

    • Prepare serial dilutions of your this compound peptide or formulation in PBS in a 96-well V-bottom plate (100 µL final volume per well).

    • Include a negative control (100 µL of PBS) and a positive control (100 µL of 1% Triton X-100 in PBS).

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • Plot the % hemolysis versus the peptide concentration to determine the HC50 value (the concentration that causes 50% hemolysis).

MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed your target cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • Peptide Treatment:

    • Prepare serial dilutions of your this compound peptide or formulation in serum-free cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the peptide dilutions.

    • Include a vehicle control (medium with the same solvent used to dissolve the peptide) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abssample / Absuntreated control) x 100

    • Plot the % cell viability versus the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation peptide_design Peptide Design & Synthesis (Analogs, Modifications) cytotoxicity Cytotoxicity Assays (MTT, LDH) peptide_design->cytotoxicity Screen for activity hemolysis Hemolysis Assay cytotoxicity->hemolysis Assess toxicity stability Serum Stability Assay hemolysis->stability Evaluate stability mechanism Mechanism of Action Studies stability->mechanism Characterize lead candidates formulation Nanoparticle Formulation (e.g., Liposomes, Phytosomes) mechanism->formulation Formulate promising candidates characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) formulation->characterization pk_studies Pharmacokinetic (PK) Studies characterization->pk_studies Evaluate in vivo biodistribution Biodistribution Studies pk_studies->biodistribution efficacy Efficacy Studies (e.g., Tumor models, Infection models) biodistribution->efficacy toxicity_in_vivo In Vivo Toxicity Studies efficacy->toxicity_in_vivo

Caption: Preclinical development workflow for optimizing this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mastoparan_m This compound gpcr G-Protein Coupled Receptor (GPCR) mastoparan_m->gpcr Mimics activated receptor ca_influx Ca²⁺ Influx mastoparan_m->ca_influx Direct effect? g_protein G-Protein (Gi/Go) gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release exocytosis Exocytosis (e.g., Histamine release) ca_release->exocytosis apoptosis Apoptosis ca_release->apoptosis ca_influx->exocytosis

Caption: this compound induced G-protein signaling pathway.

References

Technical Support Center: Mastoparan-M Serum Stability Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the serum stability of the antimicrobial peptide Mastoparan-M. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My native this compound peptide is degrading rapidly in serum. Why is this happening?

A1: Native peptides like this compound are often susceptible to rapid degradation in serum due to the presence of various proteases. These enzymes cleave the peptide bonds, leading to a loss of structural integrity and biological activity. The inherent linear structure and L-amino acid composition of natural this compound make it a prime target for these proteolytic enzymes.

Q2: What are the most common strategies to improve the serum stability of this compound?

A2: Several strategies can be employed to enhance the serum stability of this compound. These can be broadly categorized as:

  • Amino Acid Substitution: Replacing standard L-amino acids with D-amino acids or other non-proteinogenic amino acids can render the peptide resistant to cleavage by naturally occurring proteases.[1][2] An all-D enantiomer of this compound was found to be twice as potent against bacteria and more stable against protease degradation than the natural L-form.[3][4]

  • Structural Modification:

    • Cyclization: Introducing a cyclic structure, for instance, by forming a disulfide bridge between N- and C-terminal cysteine residues, can make the peptide more resistant to degradation.[5]

    • N- and C-terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can protect the peptide from exopeptidases.[1]

  • Polymer Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) to the peptide can increase its size and sterically hinder the approach of proteases, thereby improving its stability.[1]

  • Formulation Strategies: Optimizing the pH and buffer composition of the peptide solution can help to minimize chemical degradation pathways.[6]

Q3: How can I assess the serum stability of my modified this compound analogues?

A3: A standard in vitro serum stability assay is used to determine the half-life of your peptide analogues. The general workflow involves incubating the peptide in serum (e.g., human or mouse serum) at 37°C. Aliquots are taken at various time points, and the enzymatic activity is quenched. After precipitating the serum proteins, the amount of remaining intact peptide in the supernatant is quantified using methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Troubleshooting Guides

Issue 1: Inconsistent results in serum stability assays.

  • Possible Cause: Variability in serum batches.

    • Troubleshooting Tip: The composition and activity of proteases can differ between serum batches and species. It is crucial to use a consistent source of serum for all comparative experiments to ensure reproducible results.[7] Peptides also tend to degrade faster in serum compared to plasma.[7][9]

  • Possible Cause: Inefficient protein precipitation.

    • Troubleshooting Tip: Using strong acids like trichloroacetic acid (TCA) might cause the peptide of interest to co-precipitate with serum proteins, leading to an underestimation of its concentration.[8] Consider using a mixture of organic solvents, such as acetonitrile, for a more effective precipitation of proteins while keeping the peptide in solution.[7]

  • Possible Cause: Analyte loss during sample preparation.

    • Troubleshooting Tip: Systematically evaluate different protein precipitation methods to quantify and minimize the loss of your peptide analyte during this step.[10]

Issue 2: Modified this compound analogue shows improved stability but reduced biological activity.

  • Possible Cause: Structural changes affecting receptor binding or membrane interaction.

    • Troubleshooting Tip: The modifications introduced to enhance stability might have altered the peptide's conformation, which is critical for its biological function. It is essential to perform activity assays (e.g., antimicrobial or cytotoxic assays) in parallel with stability studies. If activity is compromised, consider alternative modification strategies. For instance, if D-amino acid substitution reduces activity, hydrocarbon stapling could be an alternative to preserve the α-helical structure important for activity.[2]

Issue 3: Difficulty in quantifying the intact peptide due to co-elution with serum components in RP-HPLC.

  • Possible Cause: Insufficient chromatographic separation.

    • Troubleshooting Tip: Optimize the RP-HPLC gradient and column chemistry to achieve better separation of the peptide from interfering serum components. Using a mass spectrometer as a detector (LC-MS) can provide the necessary selectivity to quantify the peptide even in a complex matrix.[11]

Quantitative Data Summary

The following table summarizes the serum stability data for Mastoparan-C (MP-C) and its cyclic analogue (cMP-C) as an example of stability improvement through cyclization.

PeptideStructureDegradation Rate (%/hour)Estimated Half-lifeReference
MP-CLinear3.54~19.5 hours[12]
cMP-CCyclicNot explicitly stated, but implied to be lowerSignificantly longer than linear MP-C[5][12]

Experimental Protocols

Detailed Protocol for In Vitro Serum Stability Assay

  • Preparation:

    • Prepare a stock solution of the purified this compound analogue (e.g., 1 mg/mL) in sterile water or a suitable buffer.

    • Thaw a vial of pooled human or mouse serum and keep it on ice.[7]

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the serum to achieve the desired final peptide concentration (e.g., 150 µg/mL) and serum concentration (e.g., 25-50% v/v).[7]

    • Incubate the mixture at 37°C with gentle shaking.[7]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.[7]

  • Quenching and Protein Precipitation:

    • Immediately stop the proteolytic reaction by adding a quenching solution (e.g., 300 µL of an acetonitrile/water/formic acid mixture).[7]

    • Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins.[7]

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[7]

  • Analysis:

    • Carefully collect the supernatant containing the intact peptide.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the remaining percentage of the intact peptide at each time point.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.[10]

Visualizations

Experimental_Workflow_Serum_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation_Mix Incubate at 37°C Peptide_Stock->Incubation_Mix Serum Thawed Serum Serum->Incubation_Mix Time_Points Collect Aliquots at Different Time Points Incubation_Mix->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis RP-HPLC or LC-MS Analysis Collect_Supernatant->Analysis Half_life Calculate Half-life Analysis->Half_life Mastoparan_Modification_Strategies cluster_strategies Stability Enhancement Strategies Mastoparan_M Native this compound (Low Serum Stability) AA_Sub Amino Acid Substitution (e.g., D-amino acids) Mastoparan_M->AA_Sub Cyclization Cyclization Mastoparan_M->Cyclization Terminal_Mod N/C-Terminal Modification Mastoparan_M->Terminal_Mod PEGylation PEGylation Mastoparan_M->PEGylation Improved_Stability This compound Analogue (Improved Serum Stability) AA_Sub->Improved_Stability Cyclization->Improved_Stability Terminal_Mod->Improved_Stability PEGylation->Improved_Stability Signaling_Pathway_Troubleshooting Start Start: Low Serum Stability Modification Introduce Stability Modification Start->Modification Assay Perform Serum Stability & Activity Assays Modification->Assay Decision Improved Stability? Assay->Decision Activity_Decision Activity Maintained? Decision->Activity_Decision Yes Failure Re-evaluate Modification Strategy Decision->Failure No Success Successful Analogue Activity_Decision->Success Yes Activity_Decision->Failure No

References

how to handle mastoparan-M safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Mastoparan-M.

Troubleshooting Guide: Safe Handling and Hazard Mitigation

This guide provides a quick reference for potential issues that may arise during the handling of this compound and the recommended actions to mitigate them.

Potential Issue Possible Cause Recommended Action
Accidental Spillage Improper handling, container failureEvacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves and safety goggles. Use an absorbent material to contain the spill. Collect and place in a sealed container for disposal as biohazardous waste. Decontaminate the area with an appropriate disinfectant.[1][2]
Aerosol Generation Vortexing, sonicating, or vigorous pipetting of solutionsHandle this compound solutions in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet. Avoid creating aerosols.[1][2]
Skin or Eye Contact Inadequate personal protective equipment (PPE)Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Inhalation Improper handling of powdered form, aerosol generationMove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Accidental ingestionRinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is a peptide toxin found in the venom of the Asian giant hornet (Vespa mandarinia).[3] Its primary hazards stem from its biological activity, which includes:

  • Mast cell degranulation: It can cause the release of histamine (B1213489) and other inflammatory mediators.[2][3]

  • Hemolytic activity: It has been shown to lyse red blood cells.[3][4]

  • Cytotoxicity: It exhibits toxic effects against various cell types, including cancer cells and normal cells.[5][6]

2. What are the known toxicity levels of Mastoparan peptides?

The toxicity of Mastoparan peptides can vary. The following table summarizes some reported cytotoxic and hemolytic activities.

Peptide Target Cells IC50 / EC50 (µM) Reference
MastoparanLeukemia cells~8-9.2[5]
MastoparanMyeloma cells~11[5]
MastoparanBreast cancer cells~20–24[5]
MastoparanPeripheral blood mononuclear cells (PBMCs)48[5]
This compoundHT22 neuronal cells (24 hr)105.2 µg/ml[6]
This compoundHT22 neuronal cells (48 hr)46.81 µg/ml[6]
This compoundHuman red blood cells (Hemolysis EC50)>29.6[4]

3. What personal protective equipment (PPE) is required when handling this compound?

A comprehensive approach to PPE is crucial. The following should be worn:

  • Gloves: Chemical-impermeable gloves are required.[1]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[1]

  • Lab Coat: A lab coat or other suitable protective clothing should be worn.[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or generating aerosols, a full-face respirator should be used.[1]

4. How should I store this compound?

Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term stability, it is often supplied as a crystalline solid and should be stored at -20°C.[7]

5. How do I properly dispose of this compound and contaminated materials?

All materials that come into contact with this compound should be treated as biohazardous waste.[2] Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[1] Sharps should be disposed of in a puncture-resistant sharps container.[2] Always follow your institution's specific guidelines for biohazardous waste disposal.

Experimental Protocols

Detailed Protocol for Reconstitution and Cell Treatment with this compound

This protocol outlines the steps for safely preparing a this compound stock solution and treating cells in culture.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Solvent for initial dissolution if required (e.g., DMSO, ethanol)[7]

  • Personal Protective Equipment (PPE) as described in the FAQs

  • Biological safety cabinet (BSC)

  • Sterile pipette tips and tubes

  • Cell culture medium

  • Cells to be treated

Procedure:

  • Preparation:

    • Don all required PPE (gloves, safety goggles, lab coat).

    • Perform all manipulations of this compound powder and concentrated solutions within a certified biological safety cabinet or chemical fume hood to prevent inhalation and contamination.

  • Reconstitution of this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • If sparingly soluble in aqueous buffers, first dissolve in a small amount of a suitable organic solvent like ethanol (B145695) or DMSO.[7]

    • Slowly add the desired volume of sterile water or buffer to the vial to achieve the desired stock concentration.

    • Gently pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing to minimize aerosol formation.

  • Preparation of Working Solution:

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium immediately before use.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired period under appropriate conditions (e.g., 37°C, 5% CO2).

  • Post-Treatment and Decontamination:

    • After the incubation period, handle the cell culture plates and any contaminated materials as biohazardous waste.

    • Decontaminate the work surface in the BSC.

    • Dispose of all contaminated materials according to your institution's guidelines.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE BSC Work in a BSC/Fume Hood PPE->BSC Reconstitute Reconstitute this compound BSC->Reconstitute Dilute Prepare Working Solution Reconstitute->Dilute TreatCells Treat Cells Dilute->TreatCells Decontaminate Decontaminate Surfaces TreatCells->Decontaminate Dispose Dispose of Biohazardous Waste Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound in the laboratory.

EmergencyResponse cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Event Remove Remove Contaminated PPE Exposure->Remove Wash Wash Affected Area Exposure->Wash Skin/Ingestion FreshAir Move to Fresh Air Exposure->FreshAir Inhalation RinseEyes Rinse Eyes Exposure->RinseEyes Eye Contact Remove->Wash SeekMedical Seek Immediate Medical Attention Wash->SeekMedical FreshAir->SeekMedical RinseEyes->SeekMedical Inform Inform Supervisor/Safety Officer SeekMedical->Inform

Caption: Logical workflow for emergency response to this compound exposure.

References

mastoparan-M aggregation prevention techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mastoparan-M. The information is designed to address common issues related to peptide aggregation and help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy or has visible precipitates. What is the cause and how can I fix it?

A1: Cloudiness or precipitation is a common sign of this compound aggregation. This phenomenon is driven by the peptide's amphipathic nature, where hydrophobic regions of different peptide molecules interact to minimize contact with water, leading to self-assembly and precipitation, especially at high concentrations.[1]

To resolve this, consider the following troubleshooting steps:

  • Re-dissolving the peptide: First, use a minimal amount of an organic solvent like sterile DMSO or acetonitrile (B52724) to fully dissolve the peptide. Then, while vortexing, slowly add your aqueous buffer to reach the final desired concentration.[1]

  • Lower the concentration: Prepare a new working solution at a lower concentration from a high-concentration stock stored in an organic solvent.[1]

  • Solvent Choice: For initial solubilization, create a stock solution of 1-2 mM in sterile DMSO or a 50% acetonitrile/water solution.[1] For experiments, using solutions that mimic a hydrophobic/hydrophilic interface, such as a trifluoroethanol (TFE)/water mixture, can help maintain the peptide's α-helical structure and prevent aggregation.[1][2]

Q2: How can I prevent this compound from aggregating during my experimental setup?

A2: Proactive measures can significantly reduce the likelihood of aggregation. Key strategies include:

  • Concentration Management: Always work with the lowest effective concentration of this compound. Prepare highly concentrated stock solutions in a suitable organic solvent and make serial dilutions into the final aqueous buffer immediately before use.[1]

  • pH and Ionic Strength: Maintain a buffer pH of approximately 7.4 to ensure the peptide remains cationic, which is crucial for its interaction with negatively charged membranes.[1] While some ionic strength is necessary, excessively high salt concentrations can shield electrostatic repulsions between peptide molecules, promoting aggregation.[1]

  • Temperature Control: Avoid repeated freeze-thaw cycles, which can induce aggregation.[3] It is highly recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[1][3] When needed, thaw a single aliquot rapidly and keep it on ice.[3]

  • Use of Excipients: Certain excipients can help stabilize peptide solutions and prevent aggregation. These are typically used in protein and peptide formulations.

Q3: I am observing lower-than-expected biological activity in my cell-based assays. Could aggregation be the cause?

A3: Yes, absolutely. Aggregation reduces the concentration of soluble, monomeric this compound available to interact with cell membranes, which can lead to a significant decrease in apparent activity.[1] Aggregates may be too large to diffuse effectively or may adopt a conformation that is not recognized by its target, such as G-proteins or the cell membrane.[1] In some cases, aggregates can become trapped in the cell wall or biofilm of bacteria, preventing them from reaching the cell membrane.[2]

Q4: Does the C-terminal modification of this compound affect its stability and aggregation?

A4: Yes, C-terminal amidation is a critical modification for most natural mastoparans, including this compound.[1][4] This modification removes the negative charge of the C-terminal carboxyl group, enhancing the peptide's overall positive charge.[1] This increased positive charge is crucial for its interaction with negatively charged cell membranes and can improve its biological activity.[1][4] Non-amidated versions of mastoparans often exhibit reduced or no biological activity.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Cloudiness or visible particles in the solution upon dissolution or during the experiment. Peptide aggregation due to poor solubility in the aqueous buffer.[1][3]1. Re-dissolve: Use a minimal volume of an organic solvent (e.g., sterile DMSO) first, then slowly add the aqueous buffer while vortexing.[1]2. Adjust pH: Ensure the buffer pH is around 7.4.[1]3. Lower Ionic Strength: Test buffers with lower salt concentrations.[1]
Inconsistent results or loss of biological activity over time. 1. Slow Aggregation: The peptide may be slowly aggregating in the aqueous buffer, even when refrigerated.[1]2. Adsorption to Labware: Peptides can adsorb to plastic surfaces.[1]3. Peptide Degradation: Linear peptides can be susceptible to proteases in serum-containing media.[1]1. Fresh Solutions: Prepare fresh working solutions from a non-aqueous stock for each experiment. Do not store in aqueous buffers for extended periods.[1]2. Low-Adhesion Labware: Use low-adhesion microcentrifuge tubes and pipette tips.[1]3. Protease Inhibitors: If working with cell lysates or serum, consider adding protease inhibitors.
Low or no biological activity in initial experiments. 1. Aggregation: The peptide may have aggregated upon initial dissolution.[1]2. Incorrect C-terminal modification: The peptide may not be C-terminally amidated, which is often crucial for activity.[1]1. Verify Solubility: Ensure the peptide is fully dissolved using the recommended procedures (see above).2. Check Peptide Specifications: Confirm that the purchased or synthesized this compound is C-terminally amidated.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation: a. Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. b. To create a 1-2 mM stock solution, add sterile DMSO or a 50% acetonitrile/water solution to the vial.[1] c. Vortex gently until the peptide is fully dissolved.

  • Storage: a. Aliquot the stock solution into low-adhesion tubes to avoid repeated freeze-thaw cycles.[1][3] b. Store aliquots at -20°C or -80°C for long-term stability.[1][3]

  • Preparation of Working Solution: a. Thaw a single aliquot of the stock solution. b. Immediately before the experiment, dilute the stock solution into the final experimental buffer (e.g., PBS, HEPES, or cell culture medium). c. Add the peptide stock to the buffer dropwise while vortexing to prevent localized high concentrations that can trigger aggregation.[1]

Protocol 2: Circular Dichroism (CD) Analysis to Assess Secondary Structure

This protocol is adapted from a study on mastoparan-C and can be used to assess the secondary structure of this compound, which is often an α-helix in membrane-like environments.[2]

  • Sample Preparation: a. Dissolve this compound to a final concentration of 100 µM in either 10 mM ammonium (B1175870) acetate (B1210297) (NH₄AC) buffer (to mimic an aqueous environment) or 50% trifluoroethanol (TFE) in 10 mM NH₄AC (to mimic a membrane-like environment).[2]

  • CD Spectrometer Setup: a. Use a CD spectrometer with a 1-mm path length cuvette. b. Set the parameters as follows:

    • Wavelength range: 190-260 nm
    • Temperature: 20 °C
    • Scanning speed: 200 nm/min
    • Bandwidth: 1 nm
    • Data pitch: 0.5 nm

  • Data Acquisition: a. Perform three scans ("accumulations") for each sample and average the results to improve the signal-to-noise ratio.[2]

Data Summary

Table 1: Factors Influencing this compound Aggregation
FactorInfluence on AggregationRecommendations
Concentration Higher concentrations increase the likelihood of aggregation.[1]Work with the lowest effective concentration. Prepare fresh dilutions from a concentrated stock in organic solvent.[1]
pH A physiological pH of ~7.4 helps maintain the peptide's net positive charge, which can prevent aggregation through electrostatic repulsion.[1] Deviations can lead to aggregation.[5][6]Use a buffer with a pH of approximately 7.4.[1]
Ionic Strength Excessively high salt concentrations can shield electrostatic repulsion between peptide molecules, promoting aggregation.[1]Use buffers with moderate ionic strength.
Temperature Repeated freeze-thaw cycles can induce aggregation.[3]Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freezing and thawing.[1][3]
Solvent In aqueous solutions, this compound is more prone to aggregation. Organic solvents or membrane-mimicking environments stabilize the α-helical structure.[1][7]Use DMSO or acetonitrile/water for stock solutions. Consider TFE/water mixtures for certain experiments.[1][2]

Visualizations

Mastoparan_Aggregation_Workflow cluster_prep Peptide Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting Lyophilized Peptide Lyophilized Peptide Stock Solution (Organic Solvent) Stock Solution (Organic Solvent) Lyophilized Peptide->Stock Solution (Organic Solvent) Dissolve in DMSO or ACN/Water Working Solution (Aqueous Buffer) Working Solution (Aqueous Buffer) Stock Solution (Organic Solvent)->Working Solution (Aqueous Buffer) Dilute immediately before use Experiment Experiment Working Solution (Aqueous Buffer)->Experiment Aggregation? Aggregation? Experiment->Aggregation? Adjust Parameters Adjust Parameters: - Lower Concentration - Check pH/Ionic Strength - Change Solvent Aggregation?->Adjust Parameters Yes Successful Experiment Successful Experiment Aggregation?->Successful Experiment No Adjust Parameters->Working Solution (Aqueous Buffer) Re-prepare

Caption: Troubleshooting workflow for this compound aggregation.

Mastoparan_Signaling_Pathway Mastoparan (B549812) Mastoparan GPCR G-Protein Coupled Receptor (GPCR) Mastoparan->GPCR Activates G_Protein G-Protein (Gi/Go) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Exocytosis Exocytosis (e.g., Histamine Release) DAG->Exocytosis Contributes to Ca_Release->Exocytosis Triggers

Caption: Simplified G-protein signaling pathway activated by mastoparan.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Mastoparan-M and Mastoparan-L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparans, a class of tetradecapeptide toxins found in wasp venom, have garnered significant interest in the scientific community for their diverse biological activities. Among these, mastoparan-M and mastoparan-L are two of the most studied members. Both peptides are known to induce mast cell degranulation, exhibit antimicrobial properties, and interact with cellular membranes. However, subtle differences in their amino acid sequences lead to distinct profiles in their biological potency and specificity. This guide provides an objective comparison of the biological activities of this compound and mastoparan-L, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their selection and application.

Comparative Analysis of Biological Activities

The primary biological activities of this compound and mastoparan-L, including antimicrobial, hemolytic, and mast cell degranulation effects, are summarized below. The data presented is a synthesis of findings from multiple studies.

Data Presentation
Biological ActivityThis compoundMastoparan-LKey Observations
Antimicrobial Activity (MIC) Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] MIC values typically range from 2.5 to 40 µg/mL for various bacterial strains.[1]Also exhibits broad-spectrum antimicrobial activity.[1] MIC values against M. tuberculosis clinical isolates range from 32 to 64 µg/mL.[1]This compound is often reported to have more potent antimicrobial activity against a wider range of bacteria compared to mastoparan-L. An all-D enantiomer of this compound was found to be twice as potent as the natural all-L form.[1]
Hemolytic Activity Reported to have moderate to low hemolytic activity.[1][2]Generally exhibits higher hemolytic activity compared to this compound.[1] One study reported an EC50 of 82.9 ± 3.8 μM against human red blood cells.[3]This compound's lower hemolytic activity suggests a better therapeutic window for antimicrobial applications.[1][2]
Mast Cell Degranulation Induces mast cell degranulation.[1]A well-established mast cell degranulator with a reported EC50 of 52.13 ± 3.21 μM in RBL-2H3 cells.[4]Both peptides are potent inducers of mast cell degranulation, a hallmark activity of the mastoparan (B549812) family.[1][5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided to facilitate the replication and validation of these findings.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.

  • Bacterial Preparation: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Trypticase Soy Broth for Staphylococcus aureus or Luria Broth for Escherichia coli) at 37°C. The culture is then diluted to a concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Peptide Preparation: this compound and mastoparan-L are serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6]

Hemolysis Assay

This assay quantifies the ability of the peptides to lyse red blood cells.

  • Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse erythrocytes) are washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed cells are then resuspended in PBS to a final concentration of 2-8% (v/v).

  • Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound or mastoparan-L for a specified time (e.g., 1 hour) at 37°C.

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is measured by reading the absorbance at 540 nm.

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (cells treated with a lytic agent like 1% Triton X-100) and a negative control (cells in PBS only). The EC50 value, the concentration of peptide causing 50% hemolysis, is then determined.[7]

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture: Rat basophilic leukemia cells (RBL-2H3) are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and seeded into 96-well plates.

  • Peptide Stimulation: The cultured cells are washed and then stimulated with various concentrations of this compound or mastoparan-L for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: After stimulation, the supernatant is collected. The remaining cells in the wells are lysed to determine the total cellular β-hexosaminidase content.

  • Enzyme Assay: The β-hexosaminidase activity in both the supernatant and the cell lysate is measured using a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance is read at 405 nm.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the enzyme activity in the supernatant to the total enzyme activity (supernatant + cell lysate). The EC50 value, the concentration of peptide causing 50% of the maximum release, is then determined.[8]

Signaling Pathways and Mechanisms of Action

Both this compound and mastoparan-L are known to exert their effects on mast cells through the activation of G protein-coupled receptors (GPCRs).

Mastoparan-L Signaling Pathway in Mast Cells

Mastoparan-L has been shown to activate mast cells via the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[9] This interaction initiates a signaling cascade involving the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a critical step in the degranulation process.

MastoparanL_Signaling MastoparanL Mastoparan-L MRGPRX2 MRGPRX2 MastoparanL->MRGPRX2 Gq Gαq MRGPRX2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Degranulation Degranulation Ca2->Degranulation triggers

Mastoparan-L induced mast cell degranulation pathway.
General Antimicrobial Mechanism

The antimicrobial activity of mastoparans is primarily attributed to their ability to disrupt bacterial cell membranes. These cationic and amphipathic peptides interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, pore formation, and ultimately, cell death.

Antimicrobial_Mechanism Mastoparan Mastoparan (M or L) BacterialMembrane Bacterial Cell Membrane (Negatively Charged) Mastoparan->BacterialMembrane attraction Interaction Electrostatic Interaction and Insertion BacterialMembrane->Interaction PoreFormation Membrane Permeabilization & Pore Formation Interaction->PoreFormation CellDeath Cell Lysis and Death PoreFormation->CellDeath

References

Mastoparan-M vs. Melittin: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of venom-derived peptides, understanding the nuanced differences in their mechanisms of action is paramount. This guide provides a detailed comparison of two potent amphipathic peptides: mastoparan-M, from the venom of the hornet Vespa mandarinia, and melittin (B549807), the principal toxin in honeybee venom. While both peptides exhibit broad biological activities, including antimicrobial, hemolytic, and cytotoxic effects, their primary modes of interacting with and disrupting cellular processes differ significantly.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMelittin
Primary Target G protein-coupled receptors (GPCRs)Cell membranes
Primary Mechanism Direct activation of heterotrimeric G proteinsPore formation and membrane disruption
Signaling Cascade Gαi/o activation → PLC activation → IP3 & DAG production → Ca2+ releasePLA2 activation → Arachidonic acid production; Calmodulin binding
Membrane Interaction Induces membrane perturbation, but secondary to G protein activationForms toroidal or barrel-stave pores, leading to cell lysis

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of mastoparan (B549812) peptides and melittin. It is important to note that direct comparative data for this compound is limited; therefore, data for other mastoparan variants are included to provide a broader context. Variations in experimental conditions (e.g., specific bacterial strains, cell lines, assay methods) can influence the reported values.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)

PeptideStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
This compound~2.5-10~5-40~2~10-40
Melittin~2~4~2~4-8

Note: Data is compiled from multiple sources and may vary based on the specific strain and experimental conditions.

Table 2: Hemolytic Activity (HC50 in µM)

PeptideHuman Red Blood CellsRat Red Blood Cells
This compound>29.6-
Mastoparan-C30.2 ± 1.364.4 ± 10.7
Melittin~2-5-

HC50 is the peptide concentration causing 50% hemolysis.[1]

Table 3: Cytotoxic Activity (IC50 in µM)

PeptideCancer Cell Lines (Various)Normal Human Fibroblasts
Mastoparan-C6.26 - 36.65>10
Melittin~1.5 - 5.73~4

IC50 is the peptide concentration causing 50% inhibition of cell growth.[2][3]

Detailed Mechanisms of Action

This compound: A G Protein Activator

The primary and most well-characterized mechanism of action for mastoparan peptides is the direct activation of heterotrimeric G proteins, specifically the Gi/o family.[4][5] Mastoparan accomplishes this by mimicking the structure of an activated G protein-coupled receptor (GPCR), thereby catalyzing the exchange of GDP for GTP on the Gα subunit.[4] This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades.

This G protein activation triggers phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores.[4] This surge in cytosolic calcium is a key event in many of the cellular responses induced by mastoparan, including exocytosis in mast cells and chromaffin cells.[4]

While mastoparan can also perturb lipid bilayers, this is generally considered a secondary effect, particularly at lower concentrations where G protein activation is the predominant mechanism.[7]

Melittin: A Potent Membrane Disruptor

In contrast to mastoparan, the primary target of melittin is the cell membrane itself.[8] Melittin's potent lytic activity stems from its ability to insert into the lipid bilayer and form pores, leading to a loss of membrane integrity and eventual cell death.[8] The exact nature of these pores is still under investigation, with evidence supporting both "toroidal" and "barrel-stave" models.

Beyond its direct membrane-disrupting effects, melittin also modulates intracellular signaling pathways. It is a known activator of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids (B1166683) to produce arachidonic acid.[9] Arachidonic acid can then be metabolized into various pro-inflammatory mediators. Furthermore, melittin can bind to and inhibit calmodulin, a key calcium-binding protein involved in numerous cellular processes.[9] Melittin's interaction with calmodulin is calcium-dependent.

Melittin has also been shown to impact several other signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[10]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct primary signaling pathways of this compound and melittin.

Mastoparan_M_Signaling Mastoparan_M This compound GPCR_like Mimics Activated GPCR Mastoparan_M->GPCR_like G_protein G Protein (Gi/o) GPCR_like->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Exocytosis) Ca2_release->Cellular_Response

Caption: this compound's primary signaling pathway via G protein activation.

Melittin_Signaling Melittin Melittin Cell_Membrane Cell Membrane Melittin->Cell_Membrane Inserts into PLA2 Phospholipase A2 (PLA2) Melittin->PLA2 Activates Calmodulin Calmodulin Melittin->Calmodulin Binds to Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces Inflammation Inflammation Arachidonic_Acid->Inflammation Inhibition Inhibition of Calmodulin Activity Calmodulin->Inhibition

Caption: Melittin's multifactorial mechanism of action.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.

  • Preparation of Peptide Stock Solutions: Dissolve this compound and melittin in sterile deionized water or a suitable solvent to a high concentration (e.g., 1 mg/mL).

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide stock solutions in the appropriate broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Hemolysis Assay

This assay measures the lytic activity of the peptides against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood containing an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilutions: Prepare serial dilutions of this compound and melittin in PBS.

  • Incubation: In a 96-well plate, mix the peptide dilutions with the RBC suspension. Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450-540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the peptides on the metabolic activity of mammalian cells, which is an indicator of cell viability.

  • Cell Culture: Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound and melittin. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution at a wavelength of around 570 nm.

  • Calculation: The absorbance is proportional to the number of viable cells. The IC50 value is the concentration of the peptide that reduces cell viability by 50%.

Conclusion

This compound and melittin, while both potent venom-derived peptides with overlapping biological effects, operate through fundamentally different primary mechanisms. This compound's ability to directly activate G proteins makes it a valuable tool for studying GPCR signaling and a potential lead for therapeutics targeting these pathways. In contrast, melittin's powerful membrane-disrupting capabilities are the cornerstone of its strong antimicrobial and cytotoxic activities. A thorough understanding of these distinct mechanisms is crucial for the rational design of analogues with improved therapeutic indices and for selecting the appropriate peptide for a given research or drug development application. The provided data and protocols offer a foundation for the comparative evaluation of these and other venom-derived peptides.

References

A Comparative Guide to Mastoparan-M Analogs: Unveiling Antimicrobial Potential and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparan-M, a potent antimicrobial peptide (AMP) derived from wasp venom, has garnered significant interest as a template for the development of novel anti-infective agents. Its broad-spectrum activity, however, is often accompanied by undesirable cytotoxicity. This guide provides a comparative analysis of various this compound analogs, summarizing their antimicrobial efficacy and toxicological profiles based on experimental data. We delve into the structure-activity relationships that govern their biological functions, offering insights for the rational design of next-generation antimicrobial therapeutics.

Performance Comparison of this compound Analogs

The antimicrobial and hemolytic activities of this compound and its analogs are critical determinants of their therapeutic potential. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against common Gram-positive and Gram-negative bacteria, as well as their lytic effects on red blood cells (hemolytic activity) and cytotoxicity against human cell lines. Lower MIC values indicate higher antimicrobial potency, while higher hemolytic (HC50) and cytotoxic (IC50) values are desirable, signifying greater selectivity for microbial cells.

PeptideSequenceModifications
This compound INLKALAALAKKIL-NH₂Parent Peptide
MP-RIP INLKALAALAKKIL-YSPWTNF-NH₂C-terminal fusion with RIP
RIP-MP YSPWTNF-INLKALAALAKKIL-NH₂N-terminal fusion with RIP
Mastoparan-C (MP-C) LKLKSIVSWAKKVL-NH₂-
cMP-C C(LKLKSIVSWAKKVL)C-NH₂Cyclization via C-terminal Cysteine residues
tMP-C GRKKRRQRRR-LKLKSIVSWAKKVL-NH₂N-terminal fusion with Tat peptide
MpVT INWKGIAAMAKKLL-NH₂-
MpVT1 INFKGIAAMAKKLL-NH₂W3F substitution
MpVT3 INWKGIAAMAKALL-NH₂K12A substitution
[I⁵, R⁸] MP INLKIARALAKKIL-NH₂A5I and A8R substitutions in Mastoparan-L

Table 1: Sequence of Selected this compound Analogs. RIP: RNAIII inhibiting peptide; Tat: Trans-Activator of Transcription peptide.

PeptideStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference(s)
This compound 16 - 3232 - 128>128[1]
MP-RIP 16>256>256[2]
RIP-MP 32128>256[2]
Mastoparan-C (MP-C) 4 - 88 - 1616
cMP-C 16 - 3232 - 6464
tMP-C 4 - 88 - 1616
MpVT 5025>50[3][4]
MpVT1 5012.5>50[3][4]
MpVT3 >5025>50[3][4]
[I⁵, R⁸] MP 3 - 612.5 - 2525

Table 2: Comparative Antimicrobial Activity (MIC in μg/mL) of this compound Analogs. Values are presented as ranges from multiple studies where applicable.

PeptideHemolytic Activity (% at 100 μg/mL or HC₅₀ in μM)Cytotoxicity (IC₅₀ in μM) against Human Cell LinesReference(s)
This compound ~100%Jurkat: ~8-9.2; Myeloma: ~11; Breast Cancer: ~20-24[5][6]
MP-RIP Not ReportedHT29 & HCT116: Low cytotoxicity up to 100 µM[2]
RIP-MP Not ReportedHT29 & HCT116: Low cytotoxicity up to 100 µM[2]
Mastoparan-C (MP-C) HC₅₀ > 100MCF-7: 36.65; PC-3: 6.26[7]
cMP-C HC₅₀ < 10MCF-7: 20.11; PC-3: 7.82[7]
tMP-C HC₅₀ > 100MCF-7: 3.16; PC-3: 1.15[7]
MpVT <10% at 50 μg/mLNot Reported[3][4]
MpVT1 <10% at 50 μg/mLNot Reported[3][4]
MpVT3 >50% at 100 μg/mLNot Reported[3][4]
[I⁵, R⁸] MP Low hemolytic activityHEK-293: Non-cytotoxic

Table 3: Comparative Hemolytic Activity and Cytotoxicity of this compound Analogs.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for the key assays used to evaluate the performance of this compound analogs.

Minimal Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10]

Materials:

  • Test peptides (this compound analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)[11]

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[8]

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[8]

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.[11] Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption.[8]

  • Assay Plate Setup:

    • In a sterile 96-well polypropylene plate, add 50 µL of CA-MHB to all wells.[8]

    • Add 50 µL of each peptide dilution to the corresponding wells, resulting in a 1:1 dilution of the peptide and a final volume of 100 µL.[8]

    • Add 100 µL of the diluted bacterial suspension to each well.[11]

    • Include a positive control well (bacteria with no peptide) and a negative control well (broth only).

  • Incubation and Reading: Incubate the plate at 37°C for 18-24 hours.[9] The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[9][11]

Hemolysis Assay

This assay quantifies the ability of a peptide to lyse red blood cells, a measure of its cytotoxicity towards mammalian cells.[12][13]

Materials:

  • Test peptides

  • Freshly drawn red blood cells (RBCs), typically human or sheep

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control[12]

  • Sterile microcentrifuge tubes

  • 96-well V-bottom or round-bottom plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation:

    • Centrifuge freshly drawn blood to pellet the RBCs.

    • Wash the RBC pellet with PBS several times until the supernatant is clear.[13]

    • Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[13]

  • Peptide Dilution: Prepare serial dilutions of the test peptides in PBS.

  • Assay:

    • In a 96-well plate, add a defined volume (e.g., 100 µL) of the RBC suspension to each well.

    • Add an equal volume of the peptide dilutions to the sample wells.

    • For the negative control (0% hemolysis), add PBS.[12]

    • For the positive control (100% hemolysis), add 1% Triton X-100.[12]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.[14]

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm).[14]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100[12]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are not limited to direct membrane disruption. They are also known to interact with and modulate intracellular signaling pathways, particularly those involving G-proteins.[15]

Mastoparan_Signaling_Pathway Mastoparan (B549812) Mastoparan Analog G_protein G-protein (Gαβγ) Mastoparan->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_response Downstream Cellular Responses Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: this compound G-protein activation pathway.

Mastoparan peptides can directly activate heterotrimeric G-proteins by mimicking activated G-protein coupled receptors (GPCRs).[15][16] This activation leads to the dissociation of the Gα and Gβγ subunits. The activated Gα subunit, in turn, stimulates phospholipase C (PLC).[15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[16] These signaling events culminate in a variety of downstream cellular responses, including degranulation in mast cells. It is noteworthy that some studies suggest that mastoparan can also activate PLC independently of G-proteins.[17][18]

Experimental_Workflow_MIC start Start prep_bacteria Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) start->prep_bacteria prep_peptides Prepare Serial Dilutions of Mastoparan Analogs start->prep_peptides setup_plate Set up 96-well Plate: Bacteria + Peptides prep_bacteria->setup_plate prep_peptides->setup_plate incubation Incubate at 37°C for 18-24 hours setup_plate->incubation read_results Read Results: Visual Inspection or OD₆₀₀ incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Unraveling the Sting: A Comparative Guide to the Structure-Activity Relationship of Mastoparan-M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a peptide and its biological function is paramount. This guide provides a comprehensive comparison of mastoparan-M, a potent amphipathic tetradecapeptide from wasp venom, and its analogues. By dissecting its structure-activity relationship (SAR), we aim to illuminate the molecular determinants of its antimicrobial, hemolytic, and mast cell degranulating activities, offering insights for the rational design of novel therapeutic agents with improved selectivity and efficacy.

This compound, with the primary sequence INLKALAALAKKIL-NH2, is a member of the mastoparan (B549812) family of peptides known for their diverse biological effects.[1][2] These peptides typically adopt an α-helical conformation, a key feature for their interaction with cell membranes.[3] The arrangement of hydrophobic and cationic residues along the helical structure dictates their activity and toxicity profiles.[3] While potent in its biological actions, the therapeutic potential of native mastoparan is often hampered by its cytotoxicity.[3] This has spurred extensive research into synthetic analogues with the goal of dissociating the desirable antimicrobial or cell-permeating properties from the undesirable hemolytic and mast cell degranulating effects.

Comparative Analysis of this compound and Its Analogues

The biological activities of this compound and its derivatives are profoundly influenced by modifications to their amino acid sequence, such as residue substitution, truncation, and the addition of other biologically active peptides.[1][3] These changes can alter key physicochemical properties like hydrophobicity, helicity, and net charge, which in turn modulate their interaction with cellular membranes.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and mast cell degranulating activities of this compound and a selection of its analogues. The Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial potency, with lower values indicating higher activity. Hemolytic activity, an indicator of cytotoxicity, is often expressed as the concentration of peptide causing 50% hemolysis (HC50) or as a percentage of hemolysis at a given concentration. Mast cell degranulation is typically quantified by measuring the release of β-hexosaminidase.

PeptideSequenceTarget OrganismMIC (µg/mL)Reference
This compoundINLKALAALAKKIL-NH2S. aureus-[1]
E. coli-[1]
MP-RIPINLKALAALAKKIL-YSPWTNF-NH2S. aureus16[1]
E. coli>256[1]
RIP-MPYSPWTNF-INLKALAALAKKIL-NH2S. aureus32[1]
E. coli128[1]
MP-(4-14)KALAALAKKIL-NH2S. aureus>256[1]
E. coli>256[1]
MpVT1INLKF LAALAKKIL-NH2-Higher than MpVT[3]

Table 1: Comparative Antimicrobial Activity of this compound and Analogues. The data illustrates how modifications, such as the addition of the RIP peptide, can modulate antimicrobial spectrum and potency. Truncation of the N-terminal residues in MP-(4-14) leads to a significant loss of activity.[1] The substitution of Alanine with Phenylalanine in MpVT1 resulted in higher antibacterial activity.[3]

PeptideHemolytic ActivityReference
This compoundModerate[4]
MpVT AnalogsDecreased with C-terminal deletion[3]
MpVT3>50% at 100 µg/mL[3]

Table 2: Comparative Hemolytic Activity. C-terminal truncation has been shown to reduce hemolytic activity.[3] Specific amino acid substitutions can also impact cytotoxicity, as seen with MpVT3.[3]

PeptideMast Cell DegranulationReference
This compoundModerate[4]
Analogues with Lys at pos. 8 and/or 9Optimized activity[5]

Table 3: Mast Cell Degranulation Activity. The position of lysine (B10760008) residues is critical for mast cell degranulation, with residues at positions 8 and/or 9 being particularly important for this activity.[5]

Key Signaling Pathways and Mechanisms of Action

Mastoparan peptides exert their effects primarily through direct interactions with the cell membrane and by modulating intracellular signaling pathways, most notably through the activation of G proteins.[6][7]

G-Protein Activation Pathway

Mastoparans are known to directly activate heterotrimeric G proteins, bypassing the need for a G protein-coupled receptor (GPCR).[6] This interaction is thought to be mediated by the peptide's structural resemblance to the intracellular loops of an activated GPCR.[7] The activation of G proteins, particularly of the Gi/o family, leads to a cascade of downstream events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in processes like mast cell degranulation.[7]

G_Protein_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan This compound G_protein G Protein (αβγ) Mastoparan->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Degranulation) DAG->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to

Figure 1: this compound induced G-protein signaling pathway.

Membrane Interaction and Disruption

The amphipathic α-helical structure of this compound is crucial for its interaction with and disruption of cell membranes. The positively charged lysine residues are thought to interact electrostatically with the negatively charged components of microbial or cancer cell membranes, while the hydrophobic face of the helix inserts into the lipid bilayer. This insertion can lead to membrane permeabilization, pore formation, and ultimately cell lysis. This mechanism is central to its antimicrobial and hemolytic activities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogues.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a suitable broth medium and incubated overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Controls: Positive (bacteria and broth, no peptide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.

Methodology:

  • RBC Preparation: Freshly drawn red blood cells (e.g., human or sheep) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat.

  • RBC Suspension: A 2-4% (v/v) suspension of the washed RBCs is prepared in PBS.

  • Peptide Incubation: Serial dilutions of the peptide are prepared in PBS and mixed with the RBC suspension in a 96-well plate or microcentrifuge tubes.

  • Controls: A negative control (RBCs in PBS only, for 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, for 100% hemolysis) are included.

  • Incubation: The samples are incubated at 37°C for 1 hour with gentle agitation.

  • Centrifugation: The plate or tubes are centrifuged to pellet the intact RBCs.

  • Measurement: The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

Methodology:

  • Cell Culture: A suitable mast cell line (e.g., RBL-2H3) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Washing: The cells are washed with a physiological buffer (e.g., Tyrode's buffer).

  • Stimulation: The cells are incubated with varying concentrations of the mastoparan peptide in the buffer.

  • Controls: A negative control (buffer only) and a positive control for maximal degranulation (e.g., a calcium ionophore or a detergent like Triton X-100) are included.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is carefully collected.

  • Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Measurement: The reaction is stopped, and the absorbance of the product is measured at 405 nm.

  • Calculation: The percentage of β-hexosaminidase release is calculated relative to the positive control.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Peptide Synthesize/Purify This compound Analogs MIC Antimicrobial Assay (MIC Determination) Peptide->MIC Hemolysis Hemolytic Assay (% Hemolysis) Peptide->Hemolysis Degranulation Mast Cell Degranulation (β-Hexosaminidase Release) Peptide->Degranulation Cells Culture Target Cells (Bacteria, RBCs, Mast Cells) Cells->MIC Cells->Hemolysis Cells->Degranulation Data Collect & Quantify Data (Absorbance, Growth) MIC->Data Hemolysis->Data Degranulation->Data SAR Structure-Activity Relationship Analysis Data->SAR

References

Validating Mastoparan-M Activity: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mastoparan-M's biological activities with established positive controls, supported by experimental data and detailed protocols. The objective is to offer a clear framework for validating the efficacy of this compound in various cellular and antimicrobial assays.

Introduction to this compound

This compound is a tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia. Like other members of the mastoparan (B549812) family, it is known to exhibit a range of biological activities, primarily attributed to its amphipathic α-helical structure. These activities include mast cell degranulation, G-protein activation, phospholipase C stimulation, and broad-spectrum antimicrobial effects. Validating these activities requires robust experimental design, including the use of appropriate positive controls to ensure assay performance and provide a benchmark for potency.

Key Biological Activities and Positive Controls

This guide focuses on three primary activities of this compound:

  • Antimicrobial Activity: The ability to kill or inhibit the growth of microorganisms.

  • G-protein Activation: Direct modulation of heterotrimeric G-proteins, a key mechanism in cellular signaling.

  • Phospholipase C (PLC) Stimulation: Activation of an essential enzyme in the phosphoinositide signaling pathway.

For each activity, we present a comparison with a well-established positive control, along with quantitative data and detailed experimental protocols.

Antimicrobial Activity

This compound exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.

Positive Control: Imipenem (B608078)

Imipenem is a broad-spectrum β-lactam antibiotic used to treat a wide variety of bacterial infections. It serves as an excellent positive control for in vitro antimicrobial susceptibility testing.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound and Imipenem against common strains of Staphylococcus aureus and Escherichia coli. Lower MIC values indicate greater antimicrobial potency.

CompoundOrganismStrainMIC (µg/mL)Reference
This compound (as Mastoparan-VT1) Staphylococcus aureus-2.5 - 10[1]
Imipenem Staphylococcus aureusVarious0.008 - 6.25[2][3]
This compound (as Mastoparan-VT1) Escherichia coli-5 - 40[1]
Imipenem Escherichia coliVarious≤1 (Susceptible)[4]

Note: Mastoparan-VT1 is identical to this compound.[1]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound and Imipenem stock solutions

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria on appropriate agar (B569324) plates overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Antimicrobial Agents:

    • Prepare a 2-fold serial dilution of this compound and Imipenem in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria in MHB without any antimicrobial agent) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow Diagram

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microplate Inoculum_Prep->Inoculation Peptide_Dilution Serial Dilution of This compound & Imipenem Peptide_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Workflow for the Broth Microdilution MIC Assay.

G-protein Activation

Mastoparans are known to directly activate heterotrimeric G-proteins, mimicking the function of an activated G-protein coupled receptor (GPCR). This activity can be quantified by measuring the binding of a non-hydrolyzable GTP analog, GTPγS, to cell membranes.

Positive Control: Carbachol (B1668302)

Carbachol is a cholinergic agonist that activates muscarinic acetylcholine (B1216132) receptors, which are GPCRs. It is a well-established positive control for inducing G-protein activation in a receptor-dependent manner.

Comparative Data: G-protein Activation (EC₅₀)

The table below presents the half-maximal effective concentration (EC₅₀) for G-protein activation. A lower EC₅₀ value indicates higher potency.

CompoundAssayCell Type/SystemEC₅₀Reference
Mastoparan GTP HydrolysisHL-60 Membranes1-2 µM[5]
Carbachol GTPγS BindingCHO cells (M1-M4 receptors)Stimulates binding[6]

Note: While a direct EC₅₀ comparison for this compound and carbachol in the same GTPγS binding assay was not found in the literature, the data indicates that mastoparan activates G-proteins in the low micromolar range.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in cell membranes upon stimulation.

Materials:

  • Cell membranes expressing the G-protein of interest

  • [³⁵S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • GDP

  • This compound and Carbachol

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from a suitable cell line or tissue expressing the target G-protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine cell membranes (10-20 µg of protein), GDP (to a final concentration of 10 µM), and the desired concentration of this compound or Carbachol in the assay buffer.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS (to a final concentration of 0.1-1 nM) to initiate the binding reaction.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination of Reaction:

    • Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the logarithm of the agonist concentration to determine the EC₅₀.

Signaling Pathway Diagram

G_Protein_Activation cluster_receptor Receptor-Mediated (Carbachol) cluster_direct Direct Activation (this compound) Carbachol Carbachol GPCR GPCR Carbachol->GPCR binds G_Protein_inactive_R Gαβγ-GDP GPCR->G_Protein_inactive_R activates G_Protein_active_R Gα-GTP + Gβγ G_Protein_inactive_R->G_Protein_active_R GTP for GDP exchange Effector_R Effector G_Protein_active_R->Effector_R activates Response_R Cellular Response Effector_R->Response_R Mastoparan_M This compound G_Protein_inactive_D Gαβγ-GDP Mastoparan_M->G_Protein_inactive_D directly activates G_Protein_active_D Gα-GTP + Gβγ G_Protein_inactive_D->G_Protein_active_D GTP for GDP exchange Effector_D Effector G_Protein_active_D->Effector_D activates Response_D Cellular Response Effector_D->Response_D

G-protein activation pathways for Carbachol and this compound.

Phospholipase C (PLC) Stimulation

This compound can stimulate phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This activity is often a downstream consequence of G-protein activation.

Positive Control: Bradykinin (B550075)

Bradykinin is a peptide that binds to its G-protein coupled receptor (B₂ receptor), leading to the activation of phospholipase C. It is a potent and well-characterized positive control for PLC stimulation assays.

Comparative Data: Phospholipase C Activation (EC₅₀)

The table below shows the EC₅₀ values for PLC activation.

CompoundAssayCell TypeEC₅₀Reference
Mastoparan IP₃ formationHuman PMNsDose-dependent increase[7]
Bradykinin Inositol Phosphate FormationSwiss 3T3 fibroblasts275 pM[8]
Bradykinin PtdInsP₂ HydrolysisNeonatal rat ventricular myocytes6 nM[9]
Experimental Protocol: Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC activity, in cells pre-labeled with [³H]myo-inositol.

Materials:

  • Cultured cells responsive to the agonists (e.g., HEK293 cells)

  • [³H]myo-inositol

  • Cell culture medium

  • LiCl solution

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation counter and vials

Procedure:

  • Cell Labeling:

    • Culture cells in 24-well plates and label them with [³H]myo-inositol (0.5-1 µCi/mL) in inositol-free medium for 24-48 hours.

  • Pre-incubation:

    • Wash the cells with serum-free medium and pre-incubate with a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation:

    • Add various concentrations of this compound or Bradykinin to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold perchloric acid.

    • Neutralize the extracts.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to Dowex AG1-X8 anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification:

    • Measure the radioactivity of the eluates using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the total radioactivity incorporated into the cells. Plot the stimulated IP accumulation against the logarithm of the agonist concentration to determine the EC₅₀.

Signaling Pathway Diagram

PLC_Activation_Pathway Mastoparan_M This compound G_Protein Gq/11 Mastoparan_M->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Phospholipase C signaling pathway activated by this compound.

Conclusion

This guide provides a framework for the validation of this compound's key biological activities using established positive controls. The provided comparative data and detailed experimental protocols are intended to assist researchers in designing and interpreting experiments to accurately characterize the potency and efficacy of this compound. The use of appropriate positive controls, such as imipenem for antimicrobial assays, carbachol for G-protein activation, and bradykinin for phospholipase C stimulation, is crucial for obtaining reliable and comparable results. The diagrams presented offer a visual representation of the experimental workflows and signaling pathways involved, further aiding in the comprehension and execution of these validation studies.

References

A Comparative Guide to the Biological Activities of Mastoparan-M Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the L-enantiomer (the naturally occurring form) and the D-enantiomer of mastoparan-M, a tetradecapeptide toxin from hornet venom. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to support research and development in antimicrobial peptides.

Overview of this compound and its Enantiomers

This compound is a cationic, amphipathic peptide with the sequence INLKAIAALAKKLL-NH2. Like other mastoparans, it exhibits a range of biological activities, including antimicrobial, hemolytic, and cytotoxic effects, primarily through membrane disruption. The synthesis of its D-enantiomer, composed of D-amino acids, has been a strategy to enhance its therapeutic potential by increasing its stability against proteases.

Comparative Biological Activity

The available data indicates a significant difference in the biological activity between the L- and D-enantiomers of this compound, particularly in their antimicrobial and cytotoxic effects.

Antimicrobial Activity

The D-enantiomer of this compound demonstrates superior antimicrobial activity compared to its natural L-counterpart. Research has shown that the all-D form of this compound has approximately twice the antibacterial potency against both Gram-positive and Gram-negative bacteria[1]. This enhanced activity is attributed to its increased resistance to proteolytic degradation by bacterial enzymes[1][2].

Activity L-Mastoparan-M D-Mastoparan-M Reference
Antimicrobial Potency Standard Activity~2-fold Higher Activity[1]
Proteolytic Stability SusceptibleMore Stable[1][2]
Cytotoxic and Hemolytic Activity

Mechanism of Action

Both enantiomers are believed to exert their primary effect through interaction with and disruption of cell membranes. Their amphipathic α-helical structure allows them to insert into the lipid bilayer, leading to pore formation and subsequent cell lysis. The D-enantiomer's mechanism has been observed to cause the release of cellular contents from bacteria.

In addition to membrane disruption, mastoparans are known to interact with intracellular signaling pathways, most notably by activating G-proteins[1][6]. This interaction is believed to be a key mechanism behind their ability to induce mast cell degranulation. However, there is currently no specific evidence to suggest that the D- and L-enantiomers of this compound have different effects on G-protein signaling pathways.

G_Protein_Activation Mastoparan (B549812) Mastoparan (L- or D-enantiomer) GPCR G-Protein Coupled Receptor (Mimicry) Mastoparan->GPCR mimics activated receptor G_Protein G-Protein (Inactive GDP-bound) GPCR->G_Protein promotes GDP/GTP exchange G_Protein_Active G-Protein (Active GTP-bound) G_Protein->G_Protein_Active Effector Effector Enzyme (e.g., Phospholipase C) G_Protein_Active->Effector activates Signaling Downstream Signaling Effector->Signaling produces second messengers

General signaling pathway of mastoparan-induced G-protein activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound enantiomers.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Logarithmic Phase) inoculation Inoculate Microtiter Plate Wells with Bacteria and Peptide Dilutions bacterial_culture->inoculation peptide_dilution Serial Dilution of This compound Enantiomers peptide_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visually or Spectrophotometrically Assess Bacterial Growth incubation->readout mic_determination Determine MIC: Lowest concentration with no visible growth readout->mic_determination

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound L- and D-enantiomers

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare Bacterial Inoculum: Culture the test microorganism in MHB overnight at 37°C. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in fresh MHB.

  • Prepare Peptide Dilutions: Prepare a stock solution of each this compound enantiomer. Perform serial two-fold dilutions in MHB in the wells of a 96-well polypropylene plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

Materials:

  • Fresh red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS)

  • This compound L- and D-enantiomers

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well V-bottom microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare Red Blood Cell Suspension: Wash fresh red blood cells with PBS by centrifugation until the supernatant is clear. Resuspend the packed cells in PBS to a final concentration of 2-4% (v/v).

  • Prepare Peptide Dilutions: Prepare serial dilutions of each this compound enantiomer in PBS in a 96-well plate.

  • Incubation: Add the red blood cell suspension to each well. Include a negative control (PBS) and a positive control (1% Triton X-100). Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptides on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound L- and D-enantiomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound enantiomers. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.

  • Calculate Cell Viability: % Cell Viability = (Abssample / Abscontrol) x 100

Conclusion

The available evidence strongly suggests that the D-enantiomer of this compound is a more potent antimicrobial agent than its natural L-counterpart, primarily due to its enhanced stability against proteases. While there is an indication of increased cytotoxicity of the D-enantiomer against cancer cells, a comprehensive quantitative comparison of its hemolytic and cytotoxic effects on non-cancerous mammalian cells is needed to fully assess its therapeutic index. The fundamental mechanism of action for both enantiomers appears to be membrane disruption, with a potential role for G-protein activation that requires further investigation to determine any stereospecific effects. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound enantiomers.

References

Designing a Better Defense: Engineering Mastoparan-M Analogues for Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent antimicrobial agents with minimal off-target effects is a paramount challenge. Mastoparan-M, a peptide from wasp venom, has shown promise as an antimicrobial, but its therapeutic potential is hampered by a lack of selectivity, leading to toxicity against host cells. This guide provides a comparative analysis of rationally designed this compound analogues, highlighting strategies to improve their selectivity by decoupling antimicrobial efficacy from hemolytic and mast cell degranulating activities. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathways.

Performance Comparison of this compound Analogues

The design of this compound analogues has centered on modulating key physicochemical properties such as charge, hydrophobicity, and amphipathicity to achieve a higher therapeutic index. The following tables summarize the quantitative performance of various analogues compared to the parent peptide, this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Peptide/AnalogueS. aureusE. coliP. aeruginosaReference
Mastoparan-L32 µmol L−1--[1]
Mastoparan-MO16 µmol L−1--[1]
[I5, R8] MP4-16 µmol L−1--[1]
Mastoparan-R1>32 µmol L−1--[1]
Mastoparan-AF16-32 µg mL−14-32 µg mL−1-[2]
MP-C≤16 µM≤16 µM≤16 µM[3]
tMP-C≤16 µM≤16 µM≤16 µM[3]
cMP-C>64 µM>64 µM>64 µM[3]
MP-RIP16 µg/mL>256 µg/mL-[4]
RIP-MP32 µg/mL128 µg/mL-[4]
MpVT---[5][6]
MpVT1---[5]

Table 2: Hemolytic Activity (EC50 or % Hemolysis)

Peptide/AnalogueHemolytic ActivityReference
Mastoparan-L62% at 100 µmol L−1[1]
Mastoparan-MO50% at 100 µmol L−1[1]
[I5, R8] MP<20% at 100 µmol L−1[1]
Mastoparan-R1<20% at 100 µmol L−1[1]
Parapolybia-MPEC50 ≥ 400 μM[7]
Mastoparan-like peptide 12bEC50 ≥ 400 μM[7]
Dominulin AEC50 ≥ 400 μM[7]
Dominulin BEC50 ≥ 400 μM[7]
Mastoparan-CEC50 = 30.2 ± 1.3 μM[8]
Agelaia-MPIEC50 = 3.7 ± 0.14 μM[8]
PMM2EC50 = 42.6 ± 2.5 μM[8]
EpVP2bEC50 = 34.1 ± 3.5 μM[8]

Key Experimental Protocols

Accurate assessment of the performance of this compound analogues relies on standardized and robust experimental protocols. Below are detailed methodologies for determining antimicrobial and hemolytic activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

Materials:

  • Test peptide(s)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Select 3-5 colonies of the test organism from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[9][10]

Hemolytic Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), providing a measure of its cytotoxicity.

Materials:

  • Test peptide(s)

  • Freshly drawn human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v) as a positive control

  • Sterile 96-well V-bottom plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.

    • Prepare a 2-4% (v/v) suspension of the washed RBCs in PBS.[10]

  • Assay Procedure:

    • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs with PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.[10]

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100.[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound and its analogues exert their effects is crucial for rational drug design.

G-Protein Signaling Pathway

Mastoparan (B549812) peptides are known to directly activate heterotrimeric G-proteins, mimicking the action of G-protein coupled receptors (GPCRs). This activation leads to a cascade of downstream signaling events.[11][12]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MP This compound Analogue G_protein Heterotrimeric G-Protein (αβγ) MP->G_protein Direct Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->G_protein Ligand-mediated Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound G-Protein signaling pathway.

NLRP3 Inflammasome Activation Pathway

Recent studies have shown that this compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, by inhibiting the MAPK/NF-κB signaling pathway.[13][14] This anti-inflammatory property is a desirable attribute for a therapeutic agent.

NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step PAMPs PAMPs/DAMPs (e.g., LPS, MSU) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_active NLRP3 Inflammasome (active) NLRP3_inactive->NLRP3_active Activation K_efflux K⁺ Efflux K_efflux->NLRP3_active ROS ROS Production ROS->NLRP3_active ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis MastM This compound MastM->NFkB Inhibits MastM->MAPK Inhibits MastM->ROS Reduces

Caption: this compound's role in the NLRP3 inflammasome pathway.

Conclusion

The rational design of this compound analogues presents a promising avenue for the development of novel antimicrobial agents with improved selectivity. By strategically modifying the peptide's structure to enhance its interaction with bacterial membranes while minimizing its lytic effects on host cells, it is possible to generate lead compounds with a significantly improved therapeutic index. The data and protocols presented in this guide offer a framework for the continued development and evaluation of these promising therapeutic candidates. Future research should focus on further elucidating the structure-activity relationships and exploring in vivo efficacy and safety profiles of the most promising analogues.

References

Confirming Mastoparan-M Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the cellular target engagement of mastoparan-M, a wasp venom peptide known for its potent biological activities. Understanding how, where, and with what affinity this compound interacts with its cellular targets is critical for elucidating its mechanism of action and for the development of novel therapeutics.[1][2] This document outlines and compares several robust techniques, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and its Putative Targets

This compound is a 14-amino acid, amphipathic, α-helical peptide from the venom of the Asian giant hornet (Vespa mandarinia).[3][4] Its primary mechanism of action is attributed to its ability to mimic activated G-protein coupled receptors (GPCRs), thereby directly activating heterotrimeric G proteins, particularly of the Gi/o family.[3][5][6] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits and the initiation of downstream signaling cascades.[3] Key downstream effects include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3][7][8] this compound is also known to interact with cell membranes and has been reported to have antimicrobial and cytotoxic effects.[4][9][10]

Comparative Analysis of Target Engagement Methods

Choosing the right method to confirm target engagement is crucial and depends on factors such as the nature of the target, the required throughput, and the specific information sought (e.g., direct binding, thermal stability, or interaction partners). Here, we compare three powerful and widely used techniques: Cellular Thermal Shift Assay (CETSA), Pull-Down Assay coupled with Mass Spectrometry, and Fluorescence Polarization.

Data Presentation: Quantitative Comparison of Methods
Method Principle Typical Quantitative Output Throughput In-Cell / In-Vitro Label Requirement
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[11][12]Change in melting temperature (ΔTm) or aggregation temperature (Tagg).[13]Low to MediumIn-Cell, Cell Lysate, Tissue[11][12]Label-free for the target protein.[12]
Pull-Down Assay + Mass Spectrometry An immobilized "bait" (e.g., biotinylated this compound) captures interacting "prey" proteins from a cell lysate.[14][15][16]Identity and relative abundance of interacting proteins.LowIn-Vitro (using cell lysates)Labeled bait (e.g., biotin (B1667282), affinity tag).[16]
Fluorescence Polarization (FP) The binding of a small fluorescent molecule (e.g., labeled this compound) to a larger protein slows its rotation, increasing the polarization of emitted light.[17]Dissociation constant (Kd), IC50 values.[18][19]HighIn-Vitro (with purified components)Fluorescently labeled peptide.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[11][12][20]

Experimental Workflow:

CETSA_Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using freeze-thaw cycles or other appropriate methods.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

  • Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[20]

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Gαi) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates that this compound binding has stabilized the target protein.

Pull-Down Assay with Biotinylated this compound

This technique uses a modified version of this compound to isolate its binding partners from a complex protein mixture, such as a cell lysate.[15][21]

Experimental Workflow:

PullDown_Workflow

Caption: Workflow for a Pull-Down Assay using biotinylated this compound.

Detailed Methodology:

  • Bait Preparation: Synthesize or procure biotinylated this compound. The biotin tag allows for high-affinity binding to streptavidin.

  • Immobilization: Incubate streptavidin-coated magnetic or agarose (B213101) beads with the biotinylated this compound to immobilize the "bait."

  • Cell Lysate Preparation: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Binding: Incubate the immobilized bait with the cell lysate to allow for the formation of this compound-protein complexes. Include a control with beads and biotin alone to identify non-specific binders.

  • Washing: Wash the beads several times with a suitable buffer to remove proteins that are not specifically bound to the bait.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a low pH buffer, or a denaturing buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize them using silver or Coomassie staining. Excise protein bands of interest and identify them using mass spectrometry.[14][22]

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique ideal for quantifying binding events in real-time, particularly for peptide-protein interactions.[17][23]

Experimental Workflow:

FP_Workflow

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Detailed Methodology:

  • Reagent Preparation: Synthesize or procure this compound labeled with a fluorophore (e.g., FITC, TAMRA). This will serve as the tracer. Purify the target protein (e.g., a specific Gα subunit).

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled this compound to wells containing serial dilutions of the purified target protein.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the target protein concentration. Fit the data to a binding curve to determine the equilibrium dissociation constant (Kd), which quantifies the affinity of the interaction.[19][24]

Signaling Pathway of this compound

This compound is thought to directly activate G proteins, bypassing the need for a canonical GPCR. This leads to a cascade of intracellular events.

Mastoparan_Signaling cluster_membrane mastoparan This compound g_protein Inactive G Protein (Gαi-GDP-Gβγ) mastoparan->g_protein Direct Activation membrane Plasma Membrane g_protein_active Active G Protein g_protein->g_protein_active GDP/GTP Exchange g_alpha Gαi-GTP g_protein_active->g_alpha g_beta_gamma Gβγ g_protein_active->g_beta_gamma downstream Downstream Cellular Effects g_alpha->downstream plc Phospholipase C (PLC) g_beta_gamma->plc Activation ip3 IP3 plc->ip3 Cleavage of PIP2 dag DAG plc->dag Cleavage of PIP2 pip2 PIP2 ca_release Ca²⁺ Release from ER ip3->ca_release dag->downstream ca_release->downstream

Caption: Simplified signaling pathway of this compound-induced G protein activation.

Conclusion

Confirming the direct engagement of this compound with its cellular targets is a critical step in both basic research and drug development. The methods presented here—CETSA, Pull-Down Assays, and Fluorescence Polarization—offer a range of options to achieve this confirmation. CETSA provides the advantage of measuring target engagement in a native cellular environment without requiring modification of the peptide.[12] Pull-down assays are invaluable for identifying a spectrum of potential interaction partners.[14] Fluorescence polarization offers a high-throughput, quantitative measure of binding affinity in a purified system.[23] The selection of a particular method should be guided by the specific research question, available resources, and the desired level of throughput. Often, employing a combination of these orthogonal techniques provides the most comprehensive and robust validation of target engagement.[25][26]

References

Mastoparan-M: A Comparative Analysis of its Cytotoxic Effects and Mechanisms of Action in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparan-M, a potent tetradecapeptide amide originally isolated from wasp venom, has garnered significant interest in oncology research due to its broad-spectrum anti-cancer activities. This guide provides a comparative overview of this compound's effects across different cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Comparative Cytotoxicity of this compound

The cytotoxic efficacy of this compound and its amidated variants varies considerably across different cancer cell lines. This variability highlights the importance of cell-type-specific investigations. The following table summarizes the 50% inhibitory concentration (IC50) values of amidated mastoparan (B549812) in several cancer cell lines. It is crucial to note that the C-terminal amidation of mastoparan significantly enhances its cytotoxic potency.[1]

Cell LineCancer TypeIC50 (µM)Reference
JurkatAcute T-cell Leukemia~8-9.2[1][2][3]
MyelomaMultiple Myeloma~11[1][2][3]
MDA-MB-231Breast Cancer~20-24[1][2][3]
A549Lung Cancer34.3 (as µg/mL for MAS)[4]
B16F10-Nex2Murine MelanomaNot explicitly stated for this compound, but apoptosis was induced.[5][6]

In contrast, non-amidated mastoparan has been reported to have significantly higher IC50 values, for instance, 77.9 µM in Jurkat cells and 251.25 µM in MDA-MB-231 cells.[1] Mastoparan has also demonstrated lower toxicity towards non-cancerous cells, with a reported IC50 of 48 µM for peripheral blood mononuclear cells (PBMCs).[2][3][7]

Mechanisms of Action: A Dual Approach

This compound exerts its anti-cancer effects through two primary mechanisms: direct membrane lysis and the induction of apoptosis via the intrinsic mitochondrial pathway. The dominant mechanism can be influenced by the peptide's C-terminal modification.

Membranolytic Action

The amidated form of mastoparan is predominantly associated with a lytic mechanism of action.[1][2] It directly interacts with the cancer cell membrane, causing irreparable damage and leading to cell lysis.[2][3][7] This direct action is advantageous as it is less likely to be affected by mutations in downstream apoptotic signaling pathways, which often contribute to chemotherapy resistance.

Induction of Apoptosis

In its non-amidated form, and also as a component of the overall effect of the amidated peptide, mastoparan can induce apoptosis through the intrinsic mitochondrial pathway.[5][6][8] This process involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.[5][9]

Signaling Pathways of this compound

Intrinsic Apoptosis Pathway

This compound can initiate a cascade of events leading to programmed cell death. This pathway is characterized by the involvement of the mitochondria.

G MastoparanM This compound Bax Bax MastoparanM->Bax Upregulates Bcl2 Bcl-2 MastoparanM->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Induced Intrinsic Apoptosis Pathway.

G-Protein Activation Pathway

Mastoparan is known to directly activate heterotrimeric G-proteins, mimicking the function of G-protein coupled receptors (GPCRs).[7][10] This activation can lead to the stimulation of various downstream effector enzymes, such as phospholipase C (PLC).

G MastoparanM This compound GProtein G-protein (Gi/Go) MastoparanM->GProtein Directly activates PLC Phospholipase C GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: this compound Induced G-Protein Signaling.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cells in culture

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Treated and control cells

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash cells with PBS.

  • Resuspend the cells in pre-warmed cell culture medium.

  • Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze by flow cytometry, detecting green fluorescence (monomers, indicating depolarized mitochondria) and red fluorescence (J-aggregates, indicating polarized mitochondria).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on a cancer cell line.

G cluster_0 In Vitro Experiments cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Analysis cluster_3 Results & Interpretation CellCulture Cell Culture (e.g., Jurkat, MDA-MB-231) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV JC1 JC-1 Assay (Mitochondrial Potential) Treatment->JC1 IC50 IC50 Calculation MTT->IC50 FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry Fluorescence Fluorescence Measurement JC1->Fluorescence Results Comparative Analysis of Cytotoxicity & Mechanism IC50->Results FlowCytometry->Results Fluorescence->Results

Caption: General Experimental Workflow.

References

A Comparative Analysis of the Hemolytic Activity of Mastoparan Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparans, a class of cationic, amphipathic peptides predominantly found in wasp venom, have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] However, a primary obstacle to their clinical application is their potent hemolytic activity.[1][2] This guide provides a comparative analysis of the hemolytic activity of various mastoparan (B549812) variants, supported by experimental data, to aid researchers in the selection and development of mastoparan-based therapeutics with an improved safety profile.

Quantitative Comparison of Hemolytic Activity

The hemolytic activity of mastoparan variants is typically quantified by the EC50 value, which represents the concentration of the peptide required to cause 50% hemolysis of red blood cells. A lower EC50 value indicates higher hemolytic activity.

A systematic study of 55 mastoparan family peptides revealed a wide range of hemolytic activities.[1][2] The peptides were categorized into three groups based on their EC50 values against human red blood cells (hRBCs): high hemolytic activity (HHA, EC50 ≤ 100 μM), modest hemolytic activity (MHA, 100 μM < EC50 ≤ 400 μM), and low hemolytic activity (LHA, EC50 > 400 μM).[1][2]

Mastoparan VariantSequenceHemolytic Activity (EC50 in μM) on hRBCsActivity ClassReference
Agelaia-MPIINLKAIAALAKKLL-NH23.7 ± 0.14High[2]
Mastoparan-T2INLKALAALAKKIL-NH211.8 ± 3.1High[2]
Protopolybia-MPIIIINWKAIAAMAKKLL-NH223.0 ± 1.2High[2]
Mastoparan-CINLKALAALAKALL-NH230.2 ± 1.3High[2]
Mastoparan-T1INLKAIAALAKKLL-NH230.8 ± 1.6High[2]
Ropalidia-MPINLKAIAALAKKLL-NH242.5 ± 1.7High[2]
PDD-BVDWKKIGQHILSVL-NH248.5 ± 3.4High[2]
Polybia-MPIINWLKLGKAIIDAL-NH2176.6 ± 7.0Modest[2]
Mastoparan(-L)INLFKLSALAKKLL-NH2242.5 ± 2.6Modest[2]
PDD-AVDWKKIGQHILNVL-NH2353.5 ± 44.8Modest[2]
Parapolybia-MPINWLKIIAKAAKKL-NH2> 400Low[1][4]
Mastoparan-like peptide 12bGKIWALIHKVVK-NH2> 400Low[1][4]
Dominulin AINWAGIAAMAKKLL-NH2> 400Low[1][4]
Dominulin BINWKGIAAMAKKLL-NH2> 400Low[1][4]
Protopolybia-MPIINWLGIAAMAKKLL-NH2> 400Low[2]

This table presents a selection of mastoparan variants and their reported hemolytic activities. The full list of 55 variants can be found in the cited literature.

In another study focusing on Mastoparan (MpVT) and its analogs, modifications to the amino acid sequence resulted in varied hemolytic activity. For instance, the analog MpVT3 exhibited hemolytic activity greater than 50% at a concentration of 100 μg/mL, while other analogs showed less than 10% hemolysis at 50 μg/mL.[5] This highlights the potential to reduce hemolytic activity through targeted amino acid substitutions.[5]

Structure-Activity Relationship

Research indicates that hydrophobicity is a critical factor influencing the hemolytic activity of mastoparans.[1][2][4] A positive correlation has been observed between the hydrophobicity of these peptides and their ability to lyse red blood cells.[2] In contrast, net charge and amphiphilicity do not appear to play as significant a role in determining hemolytic potency.[1][4] The interaction of mastoparans with the phospholipid bilayer of the cell membrane is a key step in hemolysis.[2]

Experimental Protocol: Hemolysis Assay

The following is a standard protocol for determining the hemolytic activity of mastoparan peptides.

1. Preparation of Red Blood Cells (RBCs):

  • Obtain fresh human or rat red blood cells.[2][6]

  • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes at 4°C to remove plasma and the buffy coat.[2][6]

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[7]

2. Peptide Incubation:

  • Prepare serial dilutions of the mastoparan peptides in PBS.

  • In a 96-well plate, mix the peptide solutions with the 2% RBC suspension.[6]

  • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).[6][7]

3. Incubation and Measurement:

  • Incubate the plate at 37°C for 1 hour.[6]

  • After incubation, centrifuge the plate at 1000 x g for 5 minutes.[7]

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader to quantify hemoglobin release.[7]

4. Calculation of Hemolysis:

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

5. Determination of EC50:

  • Plot the percentage of hemolysis against the peptide concentration.

  • The EC50 value is determined as the peptide concentration that causes 50% hemolysis.

Experimental Workflow

The following diagram illustrates the workflow for a typical hemolysis assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis cluster_data Data Analysis rbc_prep Prepare 2% Red Blood Cell Suspension mix Mix RBCs with Peptide Dilutions in 96-well Plate rbc_prep->mix peptide_prep Prepare Serial Dilutions of Mastoparan Peptides peptide_prep->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge Plate to Pellet Intact RBCs incubate->centrifuge supernatant Transfer Supernatant to New Plate centrifuge->supernatant read_absorbance Measure Absorbance at 540 nm supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis determine_ec50 Determine EC50 Value calculate_hemolysis->determine_ec50

References

Mastoparan-M: A Venom-Derived Peptide in the Race Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In an era where the efficacy of conventional antibiotics is increasingly undermined by multidrug-resistant pathogens, the search for novel antimicrobial agents has turned to nature's own chemical arsenals. Wasp venom, a potent cocktail of bioactive molecules, is the source of mastoparans, a family of cationic, amphipathic peptides. Among these, Mastoparan-M, a tetradecapeptide from the Asian giant hornet (Vespa mandarinia), has demonstrated significant antimicrobial properties, positioning it as a subject of intense research for the development of new therapeutics.

This guide provides a comparative analysis of this compound's efficacy against standard antibiotics, presenting key experimental data, detailed methodologies, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Mechanism of Action: A Two-Pronged Approach

This compound's primary antimicrobial action is the rapid and lethal disruption of bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, the peptide folds into an amphipathic α-helical structure, allowing it to insert into and destabilize the lipid bilayer. This process leads to pore formation, increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[1][2][3]

Antimicrobial_Mechanism cluster_membrane Bacterial Membrane Membrane Lipid Bilayer Mastoparan (B549812) This compound Peptide (Cationic, Unstructured) Binding Electrostatic Binding to Anionic Membrane Mastoparan->Binding Helix Conformational Change (α-Helix Formation) Binding->Helix Interaction with phospholipids Insertion Hydrophobic Insertion into Membrane Core Helix->Insertion Pore Pore Formation & Membrane Disruption Insertion->Pore Lysis Cell Lysis Pore->Lysis

Caption: Antimicrobial workflow of this compound via membrane disruption.

However, the very properties that make mastoparans effective against microbes also contribute to their toxicity in mammalian cells. In eukaryotic systems, mastoparans can mimic activated G-protein coupled receptors (GPCRs).[4][5] They directly interact with and activate heterotrimeric G-proteins, leading to the dissociation of GDP and binding of GTP.[4] This triggers downstream signaling cascades, such as the activation of phospholipase C, resulting in the release of intracellular calcium and, in mast cells, histamine (B1213489) degranulation.[4] This off-target activity is a significant hurdle for systemic therapeutic applications.

G_Protein_Signaling Mastoparan Mastoparan G_Protein Inactive G-Protein (αβγ-GDP) Mastoparan->G_Protein Mimics GPCR G_Protein_Active Active G-Protein (α-GTP + βγ) G_Protein->G_Protein_Active Promotes GDP/GTP Exchange PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Response Cellular Response (e.g., Histamine Release) Ca_Release->Response

Caption: Mastoparan's interaction with G-proteins in eukaryotic cells.

Comparative In Vitro Efficacy

The antimicrobial potency of an agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum. Data shows that this compound and its analogues exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

OrganismThis compound (μg/mL)Mastoparan-AF¹ (μg/mL)Ciprofloxacin (B1669076) (μg/mL)Gentamicin (μg/mL)
Staphylococcus aureus 32-64[2]32[6]0.5 - 0.6[7][8]≤2[9]
Escherichia coli 8[2]16[6]0.013 - 0.08[7]4[10]
Pseudomonas aeruginosa 128[2]N/A0.15[7]≤4[9]
MRSA (USA300) N/AN/AN/AN/A
Mastoparan X² (μg/mL) 32 (MIC), 64 (MBC)[11]N/AN/AN/A

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in methodology and strains. ¹Mastoparan-AF is a homologue from Vespa affinis.[6] ²Mastoparan X is another homologue; data shown is specifically against Methicillin-Resistant S. aureus (MRSA).[11]

In Vivo Performance of a Mastoparan Analogue

While this compound's native toxicity is a concern, research has focused on engineering analogues with improved therapeutic windows. A study published in PNAS repurposed Mastoparan-L by engineering a new peptide, Mast-MO, which exhibited enhanced antibacterial properties and reduced toxicity.[1] In a lethal sepsis mouse model, Mast-MO demonstrated significant protection against both Gram-negative and Gram-positive infections.

Infection ModelTreatment (Dose)Survival RateReference
E. coli (ATCC8739) Mast-MO (10 mg/kg)80% [1]
Mastoparan-L (5 mg/kg)60%[1]
Control (PBS)0%[1]
S. aureus (MRSA) Mast-MO (10 mg/kg)80% [1]
Mastoparan-L (5 mg/kg)60%[1]
Control (PBS)0%[1]

These in vivo results highlight the therapeutic potential of the mastoparan scaffold, suggesting that rational design can overcome the toxicity limitations of the parent molecule.[1]

Detailed Experimental Protocols

Objective comparison requires standardized methodologies. The following are protocols for key experiments used to evaluate antimicrobial peptide performance.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The broth microdilution method is a standard procedure.[12][13]

Methodology:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the peptide or antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control well (bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare 2-fold serial dilutions of peptide in 96-well plate C Inoculate wells with bacterial suspension (~5x10^5 CFU/mL) A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate (16-20h at 37°C) C->D E Read plate for visible growth D->E F Determine MIC: Lowest concentration with no turbidity E->F

Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Membrane Permeabilization Assays

These assays measure the ability of a peptide to disrupt bacterial membranes.

Outer Membrane Permeabilization (NPN Uptake Assay): This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[14][15] Disruption of the outer membrane of Gram-negative bacteria allows NPN to enter and bind to the cytoplasmic membrane, resulting in a measurable increase in fluorescence.

Methodology:

  • Bacterial cells are grown to mid-log phase, harvested, and washed.

  • Cells are resuspended in a buffer (e.g., 5 mM HEPES).

  • NPN is added to the cell suspension.

  • The peptide is added, and the fluorescence intensity is monitored over time using a fluorometer (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates outer membrane permeabilization.[15][16]

Cytoplasmic Membrane Depolarization (diSC₃(5) Assay): The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)) is a membrane potential-sensitive dye. It accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence.[1] When the cytoplasmic membrane is depolarized by the peptide's action, the probe is released into the cytoplasm, causing an increase in fluorescence. This change is monitored to assess the disruption of the membrane potential.[1]

Conclusion and Future Directions

This compound and its analogues represent a promising class of antimicrobial agents with potent, broad-spectrum activity and a rapid, membrane-disrupting mechanism of action that may be less prone to developing resistance than conventional antibiotics. The primary challenge remains their inherent cytotoxicity to mammalian cells. However, as demonstrated by engineered peptides like Mast-MO, strategic modifications to the peptide's structure can significantly enhance its selectivity for microbial membranes, improving its therapeutic index.[1] Future research will undoubtedly focus on further optimizing the balance between antimicrobial efficacy and host cell toxicity, paving the way for the potential clinical application of these venom-derived molecules in the fight against multidrug-resistant infections.

References

A Comparative Guide to the Validation of Mastoparan-M Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mastoparan-M's apoptosis-inducing capabilities against other alternatives, supported by experimental data. Detailed methodologies for key validation experiments are presented to ensure reproducibility.

This compound: An Overview of its Pro-Apoptotic Activity

This compound, a peptide derived from the venom of the wasp Vespa magnifica, has demonstrated cytotoxic effects in various cancer cell lines. Its primary mechanism of inducing cell death is through the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death crucial for tissue homeostasis. Understanding and validating this pathway is paramount for its potential development as a therapeutic agent.

The Intrinsic Pathway of Apoptosis Induced by this compound

This compound initiates apoptosis by targeting the mitochondria. This leads to a cascade of events including the loss of mitochondrial membrane potential (ΔΨm), the generation of reactive oxygen species (ROS), and the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, which are the key executioners of apoptosis, ultimately leading to cell death.

Mastoparan_M_Apoptosis_Pathway MastoparanM This compound Mitochondrion Mitochondrion MastoparanM->Mitochondrion targets ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound Induced Intrinsic Apoptosis Pathway.

Comparative Analysis of Cytotoxicity

The efficacy of an apoptosis-inducing agent is often initially assessed by its cytotoxic concentration. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. Below is a comparison of the IC50 values of this compound and other apoptosis-inducing agents in various cancer cell lines.

CompoundCell LineIC50Reference
This compound HT22 (neuronal)105.2 µg/mL (24h), 46.81 µg/mL (48h)
Mastoparan (amidated) Jurkat (T-cell leukemia)~8-9.2 µM[1]
MDA-MB-231 (breast cancer)~20-24 µM[1]
Mastoparan (non-amidated) Jurkat (T-cell leukemia)77.9 µM[1]
MDA-MB-231 (breast cancer)251.25 µM[1]
Mastoparan + Fluvastatin (Nanocomplex) A549 (lung cancer)18.6 ± 0.9 µg/mL
Mastoparan (alone) A549 (lung cancer)34.3 ± 1.6 µg/mL[2]
Fluvastatin (alone) A549 (lung cancer)58.4 ± 2.8 µg/mL[2]

Experimental Workflow for Validation

A typical workflow for validating this compound-induced apoptosis involves a series of established assays to quantify different stages of the apoptotic process.

Experimental_Workflow cluster_0 Cell Viability & Cytotoxicity cluster_1 Apoptosis Detection cluster_2 Protein Expression MTT MTT Assay AnnexinV Annexin V/PI Staining (Flow Cytometry) MTT->AnnexinV Confirm cytotoxicity Caspase Caspase-3/7 Activity Assay AnnexinV->Caspase Validate apoptosis pathway WesternBlot Western Blot (Bcl-2, Bax) Caspase->WesternBlot Investigate mechanism

Workflow for Validating this compound Induced Apoptosis.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells to be tested

  • 96-well plate

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound or other compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[3]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with this compound or other compounds for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and -7.

Materials:

  • Treated and untreated cells

  • 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay System or similar kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound or other compounds.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.[7]

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity present.

Western Blot for Bcl-2 and Bax Proteins

This technique is used to detect and quantify the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.[8]

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[8]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[8]

  • Quantify the band intensities and normalize to the loading control to determine the relative expression of Bax and Bcl-2.

Logical Framework for Comparison

To objectively compare this compound with other apoptosis-inducing agents, a structured approach is necessary.

Comparison_Framework cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action cluster_3 Comparative Evaluation IC50 Determine IC50 (MTT Assay) ApoptosisQuant Quantify Apoptosis (Annexin V/PI) IC50->ApoptosisQuant Select concentrations Evaluation Compare Potency & Efficacy IC50->Evaluation CaspaseActivity Measure Caspase Activity ApoptosisQuant->CaspaseActivity Confirm apoptotic pathway ApoptosisQuant->Evaluation ProteinAnalysis Analyze Protein Expression (Western Blot) CaspaseActivity->ProteinAnalysis Elucidate molecular mechanism CaspaseActivity->Evaluation ProteinAnalysis->Evaluation

Logical Framework for Comparative Evaluation.

References

A Comparative Guide to Mastoparan-M Peptides from Diverse Hornet Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparans are a class of cationic, amphipathic tetradecapeptides found in the venom of wasps and hornets.[1][2][3] These peptides are renowned for a wide array of biological activities, including antimicrobial, hemolytic, cytotoxic, and mast cell degranulating properties.[1][4][5] A key member of this family, Mastoparan-M (MP-M), first identified in the venom of the Asian giant hornet, Vespa mandarinia, has garnered significant interest for its potent bioactivity.[6][7] This guide provides a comparative analysis of this compound and its close homologs isolated from various Vespa species, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid in research and development.

Comparative Analysis of Biological Activities

The biological effects of mastoparan (B549812) peptides can vary significantly between different hornet species. These differences are often attributed to variations in their amino acid sequences, which alter properties like net charge, hydrophobicity, and amphipathicity.[8] For instance, the mastoparan from Vespa analis exhibits sevenfold higher hemolytic activity and more potent antimicrobial effects against certain bacteria compared to the mastoparan from Vespa crabro, a difference linked to an additional lysine (B10760008) residue in its sequence.[8][9]

Below is a summary of the quantitative biological activities of this compound and its variants from several prominent Vespa species.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and its Homologs

Peptide Source Species Gram-Positive Bacteria Gram-Negative Bacteria Reference
This compound Vespa mandarinia S. aureus: 32-64S. xylosus: 2S. alactolyticus: 16 E. coli: 8K. pneumoniae: 48P. aeruginosa: 128C. koseri: 4 [6]
Mastoparan-VT1 Vespa tropica MIC range: 2.5-10 MIC range: 5-40 [4]
U-VVTX-Vm1b Vespa ducalis S. aureus: 16 E. coli: 32 [10][11]
U-VVTX-Vm1e Vespa affinis S. aureus: 16 E. coli: 32 [10][11]
Mastoparan-analis Vespa analis S. aureus: Similar to V. crabro E. coli: More potent than V. crabro [8]

| Mastoparan-crabro | Vespa crabro | S. aureus: Similar to V. analis | E. coli: Less potent than V. analis |[8] |

Note: Mastoparan-VT1 from Vespa tropica is identical in sequence to this compound from Vespa mandarinia.[4]

Table 2: Comparative Hemolytic and Cytotoxic Activities

Peptide Source Species Hemolytic Activity Cytotoxic Activity (Cell Line) Reference
This compound Vespa mandarinia Moderate activity on sheep, chicken, & human erythrocytes.[6] 18-28% hemolysis reported.[5] Stimulates TNF-α & IL-1β in macrophages.[6] [5][6]
Mastoparan-analis Vespa analis 7-fold higher than V. crabro mastoparan. Significantly higher antitumor activity than V. crabro mastoparan. [8]
Mastoparan-crabro Vespa crabro Lower hemolytic potential. Some antitumor activity. [8]
Mastoparan-C Vespa crabro Moderate hemolytic effect on horse erythrocytes. IC50 < 10 µM on some cancer cell lines. [2]
U-VVTX-Vm1b/e V. ducalis / V. affinis Low to no toxicity against red blood cells. Not specified. [10][11]

| Mastoparans (T1, T2, T4) | Vespa tropica | High hemolytic activity (EC50 values of 49.3, 18.5, and 45.0 µM, respectively). | Not specified. |[12] |

Mechanism of Action: G-Protein Signaling Pathway

Mastoparans exert many of their cellular effects by directly interacting with and activating heterotrimeric G-proteins, mimicking the function of an activated G-protein coupled receptor (GPCR).[13][14] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its activation and the dissociation of the Gβγ dimer.[13] The activated Gα subunit, in turn, stimulates downstream effectors like phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This calcium influx is a key signal for a multitude of cellular responses, including the degranulation of mast cells and the release of histamine.[13][15]

Mastoparan_Signaling_Pathway cluster_cytosol Cytosol MP This compound GPCR_like G-Protein (Inactive GDP-Bound) MP->GPCR_like activates GPCR_active G-Protein (Active GTP-Bound) GPCR_like->GPCR_active GDP -> GTP PLC Phospholipase C (PLC) GPCR_active->PLC stimulates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca Ca²⁺ ER->Ca releases Response Cellular Response (e.g., Histamine Release) Ca->Response triggers

Caption: G-Protein signaling pathway activated by this compound.

Experimental Methodologies

Accurate and reproducible data are paramount in comparative studies. Below are detailed protocols for the key assays used to characterize mastoparan peptides.

General Experimental Workflow

The characterization of a novel mastoparan peptide typically follows a standardized workflow, from isolation or synthesis to comprehensive bioactivity profiling.

Experimental_Workflow cluster_assays Biological Activity Assays start Venom Collection or Chemical Synthesis purify Purification (HPLC) & Mass Spectrometry (MS) start->purify sequence Amino Acid Sequencing purify->sequence antimicrobial Antimicrobial Assay (MIC Determination) sequence->antimicrobial hemolytic Hemolytic Assay (RBC Lysis) sequence->hemolytic cytotoxic Cytotoxicity Assay (e.g., MTT on cell lines) sequence->cytotoxic mechanism Mechanism of Action Studies (e.g., Membrane Permeability, G-Protein Activation) antimicrobial->mechanism hemolytic->mechanism cytotoxic->mechanism end Data Analysis & Comparative Assessment mechanism->end

Caption: General workflow for mastoparan peptide characterization.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit microbial growth.[16]

  • Materials : Cation-adjusted Mueller-Hinton Broth (MHB), sterile 96-well polypropylene (B1209903) plates (critical, as cationic peptides bind to polystyrene), bacterial strains, peptide stock solution, spectrophotometer.[17][18]

  • Procedure :

    • Inoculum Preparation : Culture bacteria in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

    • Peptide Dilution : Prepare a two-fold serial dilution of the mastoparan peptide in the 96-well plate using MHB, starting from the highest desired concentration.

    • Inoculation : Add 100 µL of the standardized bacterial suspension to each well containing 100 µL of the peptide dilution.

    • Controls : Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

    • Incubation : Incubate the plate at 37°C for 18-24 hours.[17]

    • MIC Determination : The MIC is the lowest peptide concentration that shows no visible bacterial growth (turbidity). Growth inhibition can be confirmed by measuring the optical density at 600 nm.[16][19]

Hemolytic Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), a key indicator of cytotoxicity.[20][21]

  • Materials : Fresh human or animal blood with an anticoagulant (e.g., EDTA), Phosphate-Buffered Saline (PBS, pH 7.4), Triton X-100, sterile V-bottom 96-well plates, centrifuge, spectrophotometer.[21][22]

  • Procedure :

    • RBC Preparation : Centrifuge fresh blood to pellet the RBCs. Discard the plasma and buffy coat. Wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs in PBS to create a 0.5-2% (v/v) suspension.[21][22][23]

    • Assay Setup : In a 96-well plate, add 75-100 µL of serially diluted peptide solutions.

    • Controls : Prepare a negative control (0% hemolysis) using PBS only and a positive control (100% hemolysis) using 1% Triton X-100.[21]

    • Incubation : Add 75-100 µL of the RBC suspension to each well. Incubate the plate at 37°C for 1 hour.[22]

    • Pelleting : Centrifuge the plate (e.g., at 1000 x g for 10 minutes) to pellet intact RBCs and cell debris.[23]

    • Quantification : Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 414-540 nm.[22][23]

    • Calculation : Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100[21]

Cytotoxicity Assay (MTT Assay)

The MTT assay assesses the peptide's effect on the metabolic activity of mammalian cell lines, which serves as an indicator of cell viability.[24][25][26]

  • Materials : Mammalian cell line (e.g., cancer or normal cell lines), complete culture medium, 96-well tissue culture plates, MTT solution (5 mg/mL), solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.[24][27]

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[27][28]

    • Peptide Treatment : Replace the medium with fresh medium containing various concentrations of the mastoparan peptide. Incubate for a specified period (e.g., 24, 48, or 72 hours).[27]

    • MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[24][26]

    • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[24][27]

    • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm.[26] The absorbance is directly proportional to the number of viable cells.

    • Data Analysis : Plot cell viability (%) against peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

Assessing the Specificity of Mastoparan-M's Antimicrobial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparan-M, a tetradecapeptide toxin isolated from the venom of the hornet Vespa mandarinia, has garnered significant interest for its potent antimicrobial properties.[1] As the quest for novel antibiotics to combat rising antimicrobial resistance continues, a thorough understanding of the specificity and mechanism of action of promising candidates like this compound is paramount. This guide provides an objective comparison of this compound's antimicrobial performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms.

Performance Snapshot: this compound in a Comparative Context

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its efficacy is often compared to other venom-derived peptides, such as the more extensively studied mastoparan-L, and clinically relevant antimicrobial peptides (AMPs). A key desirable characteristic of this compound is its reportedly lower hemolytic activity compared to some of its counterparts, suggesting a degree of selectivity for microbial over mammalian cells.[2]

Data Presentation

To facilitate a clear comparison, the following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of this compound and other selected antimicrobial agents from various studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismThis compound (µg/mL)Mastoparan-L (µg/mL)Melittin (µg/mL)LL-37 (µg/mL)
Staphylococcus aureus2 - 64[1]>1282-816-64
Bacillus subtilis7.5 (µM)-1-48
Escherichia coli8[1]642-832-128
Pseudomonas aeruginosa128[1]>1284-16>128
Candida albicans10-40-4-1616-64

Note: MIC values can vary between studies due to different assay conditions and bacterial strains.

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (EC50, µM)Cytotoxicity (IC50, µM) - A549 cellsCytotoxicity (IC50, µM) - HT22 cells
This compound> 400[4]34.3 (µg/mL)[5][6]105.2 (µg/mL at 24h)[7]
Mastoparan-L~50--
Melittin~2-5~2-5-
LL-37>100>100-

Note: Higher EC50 and IC50 values indicate lower toxicity.

Experimental Protocols

The data presented above is typically generated using the following standard experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly employed.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[8]

Hemolytic Assay

This assay assesses the lytic activity of the peptide against red blood cells (erythrocytes), providing an indication of its potential toxicity to mammalian cells.

Protocol:

  • Preparation of Erythrocyte Suspension: Freshly obtained red blood cells (e.g., human or sheep erythrocytes) are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: The peptide is serially diluted in the buffered saline solution in a 96-well plate. The erythrocyte suspension is then added to each well.

  • Controls: A negative control (erythrocytes in buffer only, representing 0% hemolysis) and a positive control (erythrocytes in a solution of a strong detergent like Triton X-100, representing 100% hemolysis) are included.

  • Incubation and Measurement: The plate is incubated (e.g., at 37°C for 1 hour). After incubation, the plate is centrifuged to pellet intact erythrocytes. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.

  • Quantification: The amount of released hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the controls.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on mammalian cell lines.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., A549 human lung carcinoma cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the peptide.

  • Incubation: The cells are incubated with the peptide for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution. The absorbance of this solution is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the peptide that causes a 50% reduction in cell viability, is then calculated.[10]

Mandatory Visualization

Mechanism of Action: A Dual Role

This compound's specificity is rooted in its distinct interactions with microbial and mammalian cell membranes and signaling pathways.

Antimicrobial Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell membrane. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Upon binding, it is thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G cluster_bacterial_membrane Bacterial Cell Membrane (Negatively Charged) MastoparanM This compound (Cationic, Amphipathic) MembraneBinding Electrostatic Interaction MastoparanM->MembraneBinding 1. Initial Binding PoreFormation Membrane Pore Formation MembraneBinding->PoreFormation 2. Insertion & Aggregation Leakage Leakage of Cellular Contents PoreFormation->Leakage 3. Permeabilization CellDeath Bacterial Cell Death Leakage->CellDeath 4. Lysis

Antimicrobial mechanism of this compound.

Interaction with Mammalian Cells: G-Protein Signaling

In mammalian cells, mastoparan (B549812) can act as a potent secretagogue, a function linked to its ability to directly activate G proteins.[11] It is believed to mimic activated G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades. This interaction is less about membrane lysis at lower concentrations and more about modulating cellular signaling.

G cluster_mammalian_cell Mammalian Cell Mastoparan This compound G_protein G-protein (Gi/Go) Mastoparan->G_protein Direct Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_response Cellular Response (e.g., Histamine Release) DAG->Cellular_response Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->Cellular_response

This compound's interaction with mammalian cell signaling.
Experimental Workflow

The overall workflow for assessing the antimicrobial specificity of a peptide like this compound involves a series of in vitro assays.

G Peptide This compound MIC_Assay MIC Assay (Antimicrobial Activity) Peptide->MIC_Assay Hemolysis_Assay Hemolysis Assay (Toxicity to Red Blood Cells) Peptide->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (Toxicity to Nucleated Mammalian Cells) Peptide->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Specificity_Assessment Assessment of Specificity Data_Analysis->Specificity_Assessment

Workflow for assessing antimicrobial specificity.

Conclusion

This compound presents a compelling profile as a broad-spectrum antimicrobial agent with a degree of selectivity towards microbial cells over mammalian cells, as evidenced by its lower hemolytic activity compared to other venom peptides. Its dual mechanism of action—membrane disruption in bacteria and G-protein modulation in mammalian cells—underpins this specificity. The provided data and protocols offer a framework for the continued evaluation and comparison of this compound and its analogs in the development of new anti-infective therapies. Further research focusing on in vivo efficacy and safety, as well as strategies to enhance its therapeutic index, will be crucial in realizing its clinical potential.

References

Mastoparan-M Versus Other Venom-Derived Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens has spurred a significant interest in novel antimicrobial agents. Venom-derived antimicrobial peptides (AMPs) represent a promising class of molecules with potent and broad-spectrum activity. Among these, mastoparan-M, a tetradecapeptide from the venom of the hornet Vespa mandarinia, has garnered attention for its significant antimicrobial properties. This guide provides an objective comparison of this compound with other prominent venom-derived AMPs, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development efforts.

Quantitative Comparison of Antimicrobial and Cytotoxic Activities

The therapeutic potential of an antimicrobial peptide is determined by its efficacy against pathogens and its toxicity towards host cells. The following tables summarize the Minimum Inhibitory Concentration (MIC), hemolytic activity (HC50), and cytotoxicity (IC50/CC50) of this compound and other selected venom-derived AMPs. Lower MIC values indicate higher antimicrobial potency, while higher HC50 and IC50/CC50 values suggest lower toxicity to mammalian cells.

Table 1: Minimum Inhibitory Concentration (MIC) in µM

PeptideOriginGram-Positive BacteriaGram-Negative Bacteria
This compound Wasp VenomS. aureus: 4.0 - 10.0[1]E. coli: 5.0 - 40.0[1]
B. cereus: 4.0[1]P. aeruginosa: 5.0 - 40.0[1]
Melittin (B549807)Bee VenomS. aureus: 2.2 - 12.5[2][3]E. coli: 4.0 - 64.0[4]
S. agalactiae: 1.56[3]P. aeruginosa: 4.0 - 64.0[4]
Cathelicidin-BFSnake VenomS. aureus: 2.4 - 4.7[5]E. coli: 2.3[5]
B. subtilis: 4.7[5]P. aeruginosa: 0.6 - 1.2[5]
Marcin-18Scorpion VenomS. aureus (MRSA): 1.5 - 3.0[2][6]E. coli: 5.9 - 48.3[2][6]
M. luteus: 23.4 - 48.3[2][6]P. aeruginosa: 5.9 - 48.3[2][6]
Lycotoxin-ISpider VenomS. aureus: 4.0 - 8.0[7]E. coli: 4.0 - 8.0[7]

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity (IC50/CC50 in µM)Cell Line
This compound >118.3 (human RBCs)[8]46.81 (HT22)[9][10]Mouse hippocampal cells
Melittin~2.0 - 7.0 (human RBCs)[7][11]6.45 (unspecified)[11]Not specified
Cathelicidin-BF>400 µg/ml (not specified)[5]>400 µg/ml (not specified)[5]Not specified
Marcin-18Not specifiedNot specifiedNot specified
Lycotoxin-I130 (human RBCs)[7]Not specifiedNot specified

Mechanisms of Action: A Visual Overview

Venom-derived AMPs primarily exert their antimicrobial effects through membrane disruption. However, some, like mastoparan, also interact with intracellular signaling pathways.

Membrane_Disruption_Models cluster_models Membrane Disruption Models Barrel-Stave Barrel-Stave Model Pore formation by peptide staves Toroidal_Pore Toroidal Pore Model Pore lined by peptides and lipid heads Carpet_Model Carpet Model Membrane micellization AMPs Antimicrobial Peptides Bacterial_Membrane Bacterial Membrane AMPs->Bacterial_Membrane Electrostatic Attraction Bacterial_Membrane->Barrel-Stave Insertion & Assembly Bacterial_Membrane->Toroidal_Pore Insertion & Bending Bacterial_Membrane->Carpet_Model Accumulation

Figure 1. Common mechanisms of membrane disruption by AMPs.

Mastoparan peptides are also known to interact with G-proteins within mammalian cells, which can contribute to their cytotoxic effects.

Mastoparan_G_Protein_Pathway Mastoparan Mastoparan G_Protein_Complex Gαβγ Complex (Inactive) Mastoparan->G_Protein_Complex Promotes GDP/GTP Exchange G_alpha_GTP Gα-GTP (Active) G_Protein_Complex->G_alpha_GTP G_beta_gamma Gβγ G_Protein_Complex->G_beta_gamma Effector_Enzymes Effector Enzymes (e.g., PLC, AC) G_alpha_GTP->Effector_Enzymes Modulates G_beta_gamma->Effector_Enzymes Modulates Downstream_Signaling Downstream Signaling (e.g., IP3, cAMP) Effector_Enzymes->Downstream_Signaling Activates MIC_Workflow Start Start Prepare_Bacteria Prepare bacterial suspension (~5 x 10^5 CFU/mL) Start->Prepare_Bacteria Serial_Dilution Serially dilute peptide in microtiter plate Prepare_Bacteria->Serial_Dilution Inoculate Add bacterial suspension to each well Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-24 hours Inoculate->Incubate Read_Results Determine MIC by visual inspection or OD600 Incubate->Read_Results End End Read_Results->End

References

Safety Operating Guide

Proper Disposal Procedures for Mastoparan-M

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides procedural guidance for the safe disposal of mastoparan-M, a peptide toxin from wasp venom. The information is intended for researchers, scientists, and drug development professionals. Given the biological activity of this compound, it is imperative to handle all materials contaminated with this peptide as hazardous waste. The following procedures are based on established protocols for the inactivation of similar peptide toxins and general laboratory safety guidelines.

Core Principles of this compound Waste Management

Due to its ability to degranulate mast cells and interact with G proteins, this compound and all materials that have come into contact with it—including solutions, solid waste (e.g., pipette tips, gloves, vials), and contaminated labware—must be considered hazardous.[1] Proper segregation, inactivation, and disposal are critical to ensure personnel safety and environmental protection. Never dispose of untreated this compound waste down the drain or in the regular trash.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

When handling lyophilized powder, which can become airborne, all manipulations should be performed within a chemical fume hood or a biosafety cabinet.

Step-by-Step Disposal Protocol for this compound

This protocol is divided into three main stages: segregation, inactivation, and final disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe disposal. At the location where the waste is generated (e.g., the laboratory bench), separate this compound waste into the following streams:

  • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, vials, gloves, and absorbent paper.

  • Liquid Waste: Encompasses unused or expired this compound solutions, contaminated buffers, and aqueous waste from experimental procedures.

  • Sharps Waste: Consists of any contaminated items that can puncture the skin, such as needles and syringes.

All waste containers must be clearly labeled as "Hazardous Waste: this compound" and kept sealed when not in use.

Step 2: Chemical Inactivation of this compound

Chemical inactivation is a critical step to neutralize the biological activity of this compound before final disposal. The following methods are recommended based on their proven efficacy against other peptide toxins.

Method 1: Sodium Hypochlorite (B82951) (Bleach) Inactivation

This is the recommended method for concentrated liquid waste and residual solid this compound. Sodium hypochlorite effectively degrades peptides through oxidative cleavage of peptide bonds.

Experimental Protocol:

  • Prepare a fresh solution of 6% (m/v) sodium hypochlorite. Standard household bleach is typically 5-6% sodium hypochlorite.

  • For liquid waste, add the 6% sodium hypochlorite solution to the this compound waste in a 1:1 volume ratio.

  • For solid waste, ensure it is fully submerged in the 6% sodium hypochlorite solution.

  • Allow the mixture to stand for a minimum of 30 minutes in a well-ventilated area or a chemical fume hood.

  • Following inactivation, the neutralized solution should be collected as hazardous chemical waste.

Method 2: Enzymatic Detergent Inactivation

For dilute liquid waste and for the decontamination of surfaces and non-disposable labware, a potent enzymatic detergent is an effective alternative. These detergents typically contain proteases that digest the peptide.

Experimental Protocol:

  • Prepare a 1% (m/v) solution of a suitable enzymatic detergent (e.g., Contrex™ EZ or SBCleaner) in water.

  • For liquid waste, mix the 1% enzymatic detergent solution with the this compound waste.

  • For surface decontamination, apply the solution and allow a contact time of at least 15 minutes before wiping.

  • For labware, fully immerse the items in the 1% enzymatic detergent solution and sonicate if possible.

  • Rinse the decontaminated items thoroughly with water. The resulting liquid waste should be collected as hazardous.

Step 3: Final Disposal

After inactivation, the waste streams must be disposed of in accordance with institutional and regulatory guidelines.

  • Collection: Collect all inactivated this compound waste (solid, liquid, and sharps) in designated, properly labeled, and leak-proof hazardous waste containers.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste. EHS will arrange for disposal through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[1]

  • Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.

Data Presentation

The following table summarizes the quantitative parameters for the recommended chemical inactivation methods for peptide toxins, which can be applied to this compound.

Inactivation MethodReagent ConcentrationApplicationContact TimeEfficacy
Sodium Hypochlorite 6% (m/v)Concentrated liquid waste, solid peptide≥ 30 minutesComplete digestion and disruption of secondary structure of α-conotoxins.
Enzymatic Detergent 1% (m/v)Dilute liquid waste, surface decontamination≥ 15 minutesSignificant decrease in α-helical content and partial peptide digestion.

Mandatory Visualizations

Diagram 1: this compound Disposal Workflow

MastoparanM_Disposal_Workflow Start This compound Waste Generation Segregation Step 1: Segregate Waste Start->Segregation SolidWaste Solid Waste (Gloves, Tips, Vials) Segregation->SolidWaste LiquidWaste Liquid Waste (Solutions, Buffers) Segregation->LiquidWaste SharpsWaste Sharps Waste (Needles, Syringes) Segregation->SharpsWaste Inactivation Step 2: Chemical Inactivation SolidWaste->Inactivation LiquidWaste->Inactivation FinalDisposal Step 3: Final Disposal SharpsWaste->FinalDisposal Inactivation->FinalDisposal EHS Contact EHS for Pickup FinalDisposal->EHS End Disposed EHS->End

Caption: Logical workflow for the proper disposal of this compound waste.

Diagram 2: Chemical Inactivation Decision Pathway

Chemical_Inactivation_Pathway WasteType Type of this compound Waste Concentrated Concentrated Liquid or Solid Peptide Waste WasteType->Concentrated High Concentration Dilute Dilute Liquid Waste or Surface Contamination WasteType->Dilute Low Concentration Hypochlorite Inactivate with 6% Sodium Hypochlorite (≥ 30 min) Concentrated->Hypochlorite Enzymatic Inactivate with 1% Enzymatic Detergent (≥ 15 min) Dilute->Enzymatic Collect Collect as Hazardous Waste Hypochlorite->Collect Enzymatic->Collect

Caption: Decision pathway for selecting the appropriate chemical inactivation method.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mastoparan-M

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with mastoparan-M. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound, a peptide toxin found in the venom of the magnificent wasp (Vespa magnifica), is a potent activator of G proteins and holds significant interest for research into cellular signaling.[1][2] However, its biological activity necessitates stringent safety protocols to prevent accidental exposure and ensure proper disposal. This guide offers procedural, step-by-step guidance for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound in its purified form. The following table outlines the recommended PPE for laboratory procedures involving this peptide.

ProcedureMinimum PPE RequirementsEnhanced Precautions (for high-risk activities)
Handling Purified this compound (Solid or in Solution) Lab coat, Safety glasses with side shields, Disposable nitrile gloves.[3]Chemical splash goggles, Double gloving (nitrile).[3]
Waste Disposal Lab coat, Safety glasses with side shields, Disposable nitrile gloves.[3]Chemical splash goggles, Double gloving (nitrile).

Operational Plan: From Receipt to Disposal

A clear and well-defined plan for the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3]

  • Keep it segregated from incompatible materials.

Handling and Use
  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to avoid the creation of aerosols.[3]

  • Use appropriate PPE as outlined in the table above.

  • Avoid contact with skin and eyes.[3]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Alert colleagues and the laboratory safety officer.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the spill using absorbent materials.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with an appropriate disinfectant.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and leak-proof container.

  • Disposal: Arrange for the disposal of all this compound waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

Quantitative Toxicity and Activity Data

The following tables summarize key quantitative data regarding the biological activity of this compound and related peptides. This information is crucial for understanding its potency and potential hazards.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50Time Point
HT22 (hippocampal neuronal cells)CCK8105.2 µg/ml24 hr
HT22 (hippocampal neuronal cells)CCK846.81 µg/ml48 hr
A549 (lung cancer cells)MTT34.3 ± 1.6 µg/mLNot Specified

Source:[4][5]

Table 2: Hemolytic and Mast Cell Degranulation Activity of Mastoparan Peptides

PeptideHemolytic Activity (EC50, µM)Mast Cell Degranulation (EC50, µM)
This compound>29.6>300
Mastoparan (-L)82.9 ± 3.852.13 ± 3.21

Source:[2][6]

Table 3: Antimicrobial Activity of this compound

BacteriaMIC (µg/ml)
Staphylococcus aureus32-64
Escherichia coli8

Source:[7]

Experimental Protocols: Investigating this compound's Mechanism of Action

This compound primarily exerts its effects by directly activating G proteins, leading to a cascade of downstream signaling events.[8] The following are detailed methodologies for key experiments to study these effects.

Protocol 1: G Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in cell membranes.

Materials:

  • Cell membranes expressing the G protein of interest

  • This compound

  • [³⁵S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • Unlabeled GTPγS

  • Scintillation counter and vials

Procedure:

  • Prepare cell membranes and quantify protein concentration.

  • In a microcentrifuge tube, combine cell membranes, varying concentrations of this compound, and assay buffer.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • To determine non-specific binding, add a high concentration of unlabeled GTPγS to a parallel set of tubes.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Protocol 2: Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cultured cells responsive to this compound

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Seed cells on a glass-bottom dish or multi-well plate and allow them to adhere.

  • Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C in the dark.[9]

  • Wash the cells twice with HBSS to remove extracellular dye.[9]

  • Acquire a baseline fluorescence reading.

  • Add varying concentrations of this compound to the cells.

  • Immediately begin recording fluorescence changes over time.

  • Analyze the data to determine the kinetics and magnitude of the calcium response.

Visualizing the Workflow and Signaling Pathway

To further clarify the operational and biological processes, the following diagrams have been generated.

G General Workflow for Handling this compound Receiving Receiving and Storage Handling Handling and Use (in Fume Hood) Receiving->Handling Spill Spill Management Handling->Spill Waste Waste Collection Handling->Waste Spill->Waste Disposal Disposal via Licensed Vendor Waste->Disposal

Caption: Procedural workflow for the safe handling and disposal of this compound.

G This compound Signaling Pathway MastoparanM This compound G_Protein G Protein (Gi/Go) MastoparanM->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release triggers Cellular_Response Cellular Response (e.g., Degranulation) Ca_Release->Cellular_Response

Caption: G protein-mediated signaling pathway activated by this compound.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound, fostering a safe and productive research environment. This commitment to safety not only protects personnel but also ensures the reliability and reproducibility of experimental outcomes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.